molecular formula C25H27FN6O2 B11933947 (2R,2R)-PF-07258669

(2R,2R)-PF-07258669

货号: B11933947
分子量: 462.5 g/mol
InChI 键: PARGFYLSRQUWHR-BZQUYTCOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,2R)-PF-07258669 is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C25H27FN6O2

分子量

462.5 g/mol

IUPAC 名称

(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one

InChI

InChI=1S/C25H27FN6O2/c1-15(18-12-21(34-3)29-13-20(18)26)24(33)32-10-7-25(14-32)6-5-17-11-19(16(2)30-22(17)31-25)23-27-8-4-9-28-23/h4,8-9,11-13,15H,5-7,10,14H2,1-3H3,(H,30,31)/t15-,25+/m1/s1

InChI 键

PARGFYLSRQUWHR-BZQUYTCOSA-N

手性 SMILES

CC1=C(C=C2CC[C@@]3(CCN(C3)C(=O)[C@H](C)C4=CC(=NC=C4F)OC)NC2=N1)C5=NC=CC=N5

规范 SMILES

CC1=C(C=C2CCC3(CCN(C3)C(=O)C(C)C4=CC(=NC=C4F)OC)NC2=N1)C5=NC=CC=N5

产品来源

United States

Foundational & Exploratory

(2R,2R)-PF-07258669: A Deep Dive into the Mechanism of Action of a Novel MC4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). Developed for its potential in treating appetite loss associated with conditions such as anorexia and cachexia, this compound represents a significant advancement in the field of metabolic disorder therapeutics. This document, intended for researchers, scientists, and drug development professionals, details the compound's interaction with its target, the downstream signaling consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Antagonism of the Melanocortin-4 Receptor

This compound functions as a high-affinity antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The MC4R plays a pivotal role in the regulation of appetite and energy homeostasis.[1] Under normal physiological conditions, the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC4R activates downstream signaling pathways that suppress appetite.

By competitively inhibiting the binding of these agonists, this compound effectively blocks this anorexigenic signaling cascade. This interruption is hypothesized to lead to an increase in appetite and subsequent weight gain, offering a therapeutic strategy for conditions characterized by a pathological loss of appetite and body mass.

Quantitative Analysis of Receptor Binding and Functional Activity

The potency and selectivity of this compound have been rigorously quantified through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Parameter Species Value Assay Type
Ki Human0.46 nMRadioligand Binding Assay
Rat0.52 nMRadioligand Binding Assay
Dog0.094 nMRadioligand Binding Assay
IC50 Human13 nMFunctional Antagonism Assay

Table 1: Receptor Binding Affinity and Functional Potency of this compound

Receptor Subtype Selectivity Fold vs. MC4R
MC1R >200
MC3R >200
MC5R >200

Table 2: Selectivity Profile of this compound against other Melanocortin Receptor Subtypes

Signaling Pathway and Experimental Workflow

The antagonism of MC4R by this compound disrupts the canonical Gs-protein signaling pathway. The following diagrams illustrate the proposed signaling cascade and the general workflow for characterizing the antagonist's activity.

cluster_0 MC4R Signaling Pathway alphaMSH α-MSH (Agonist) MC4R MC4R alphaMSH->MC4R Binds and Activates Gs Gs-protein MC4R->Gs Activates PF07258669 This compound (Antagonist) PF07258669->MC4R Binds and Blocks AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Appetite Appetite Suppression PKA->Appetite

Figure 1: Proposed MC4R Signaling Pathway and Point of Intervention by this compound.

cluster_1 Experimental Workflow for Antagonist Characterization start Start: Compound Synthesis binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Antagonism Assay (Determine IC50) start->functional_assay selectivity_assay Selectivity Screening (vs. other MCRs) start->selectivity_assay data_analysis Data Analysis and Candidate Selection binding_assay->data_analysis functional_assay->data_analysis selectivity_assay->data_analysis adme_profiling In Vitro ADME Profiling in_vivo_studies In Vivo Efficacy Studies (e.g., Aged Rat Model) adme_profiling->in_vivo_studies end Lead Candidate in_vivo_studies->end data_analysis->adme_profiling

Figure 2: General Experimental Workflow for the Characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are based on standard industry practices and have been adapted from the primary research describing the discovery of this compound.

Radioligand Binding Assay (for Ki Determination)
  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human, rat, or dog MC4R are cultured to confluency. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled MC4R antagonist (e.g., [125I]-SHU9119) and a range of concentrations of this compound. The incubation is carried out in a suitable binding buffer at a controlled temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection and Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assay (for IC50 Determination)
  • Cell Culture: HEK293 cells expressing MC4R are seeded into 96-well plates and cultured overnight.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound for a specified duration.

  • Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH) is added to the wells to stimulate the receptor.

  • cAMP Measurement: Following agonist stimulation, the intracellular levels of cyclic AMP (cAMP) are measured using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).

  • Data Analysis: The dose-response curve for the inhibition of the agonist-induced cAMP production by this compound is plotted, and the IC50 value is determined using a four-parameter logistic fit.

In Vitro ADME Assays

A panel of in vitro absorption, distribution, metabolism, and excretion (ADME) assays were conducted to evaluate the drug-like properties of this compound. These assays typically include:

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance.

  • CYP450 Inhibition: Assessment of the potential to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determination of the extent of binding to plasma proteins using methods like equilibrium dialysis.

  • Permeability: Evaluation of cell permeability using Caco-2 or MDCK cell monolayers.

Conclusion

This compound is a potent and selective antagonist of the melanocortin-4 receptor with a well-defined mechanism of action. Its ability to block the anorexigenic signaling of MC4R makes it a promising therapeutic candidate for the treatment of appetite loss. The comprehensive in vitro characterization, supported by robust experimental protocols, provides a strong foundation for its ongoing clinical development. Further research will continue to elucidate the full therapeutic potential of this novel compound.

References

A Technical Deep Dive into (2R,2R)-PF-07258669: A Potent and Selective MC4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of (2R,2R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The information presented herein is intended to support research and development efforts in the fields of appetite regulation, cachexia, and other metabolic disorders.

Core Compound Activity

This compound is a small molecule antagonist of the MC4R, a G protein-coupled receptor primarily expressed in the brain that plays a critical role in energy homeostasis and appetite control.[1][2] By blocking the signaling of endogenous MC4R agonists like α-melanocyte-stimulating hormone (α-MSH), this compound aims to stimulate appetite and increase food intake. This makes it a promising therapeutic candidate for conditions characterized by appetite loss, such as cachexia and anorexia.[3][4]

In Vitro Potency and Selectivity

This compound demonstrates high potency for the human MC4R, with a Ki of 0.46 nM and an IC50 of 13 nM in an inverse agonist assay.[3][5] The compound exhibits significant selectivity for MC4R over other melanocortin receptor subtypes, a crucial attribute for minimizing off-target effects.

Parameter Species Value
Ki Human MC4R0.46 nM[3][5]
Rat MC4R0.52 nM
Dog MC4R0.094 nM
IC50 (Inverse Agonist Assay) Human MC4R13 nM[3][5]
Selectivity >200-fold vs. MC1R, MC3R, MC5R
hERG IC50 28 µM
Pharmacokinetic Profile

Pharmacokinetic studies in preclinical species have shown that this compound possesses favorable properties, including oral bioavailability.

Parameter Species Value
Oral Bioavailability (F%) Rat28%[6]
Dog93%[3]
Unbound Brain-to-Plasma Ratio (Kp,uu) Aged Rat0.16[6]
Unbound Brain EC50 (for body weight increase) Aged Rat32 nM[6]

Experimental Protocols

In Vitro Assays

2.1.1. MC4R Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of the test compound for the MC4R.

  • Cell Line: HEK293 cells stably expressing the human MC4R.

  • Radioligand: 125I-NDP-α-MSH.

  • Protocol:

    • Prepare cell membranes from the MC4R-expressing HEK293 cells.

    • Incubate the cell membranes with a fixed concentration of 125I-NDP-α-MSH and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2.1.2. MC4R Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of the test compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.

  • Cell Line: CHO-K1 cells stably expressing the human MC4R.

  • Agonist: α-MSH.

  • Protocol:

    • Plate the MC4R-expressing CHO-K1 cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of α-MSH.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or AlphaScreen).

    • Determine the IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response.

In Vivo Model

2.2.1. Aged Rat Model of Anorexia of Aging

This model is used to evaluate the in vivo efficacy of this compound in stimulating food intake and promoting weight gain in a condition that mimics age-related appetite loss.

  • Animal Model: Aged male Brown Norway rats.

  • Protocol:

    • Acclimatize the aged rats to individual housing and the specific diet.

    • Monitor baseline food intake and body weight.

    • Administer this compound orally at various doses (e.g., 0.3-10 mg/kg) twice daily for a specified period (e.g., 22 days).[3]

    • A control group receives the vehicle.

    • Measure daily food intake and body weight throughout the study period.

    • Analyze the data to determine the effect of the compound on these parameters compared to the vehicle control.

Visualized Pathways and Workflows

MC4R Signaling Pathway

The melanocortin-4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a reduction in appetite and an increase in energy expenditure. This compound acts as an antagonist, blocking the binding of agonists like α-MSH and thus inhibiting this signaling cascade.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH alpha-MSH MC4R MC4R alpha-MSH->MC4R Binds & Activates PF-07258669 PF-07258669 PF-07258669->MC4R Binds & Blocks Gas Gαs MC4R->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Decreased Appetite Increased Energy Expenditure Downstream->Response

Caption: MC4R signaling cascade and the antagonistic action of PF-07258669.

Experimental Workflow: In Vitro Competitive Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of this compound for the MC4R using a competitive radioligand binding assay.

Competitive_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (HEK293 expressing hMC4R) start->prep_membranes incubation Incubate Membranes with: - Fixed [125I-NDP-α-MSH] - Varying [PF-07258669] prep_membranes->incubation equilibrium Allow to Reach Equilibrium incubation->equilibrium filtration Rapid Filtration (Separates bound from free) equilibrium->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Non-linear regression to find IC50) counting->analysis calculation Calculate Ki (Cheng-Prusoff Equation) analysis->calculation end End calculation->end

Caption: Workflow for the MC4R competitive radioligand binding assay.

Experimental Workflow: In Vivo Aged Rat Model

This diagram outlines the process for evaluating the efficacy of this compound in an in vivo model of age-related anorexia.

In_Vivo_Workflow start Start acclimatize Acclimatize Aged Rats (Individual housing, diet) start->acclimatize baseline Measure Baseline (Food intake, body weight) acclimatize->baseline dosing Oral Dosing (Twice Daily) - PF-07258669 (various doses) - Vehicle Control baseline->dosing monitoring Daily Monitoring (Food intake, body weight) dosing->monitoring For 22 days analysis Data Analysis (Compare treatment to control) monitoring->analysis end End analysis->end

References

(2R,2R)-PF-07258669: A Technical Guide for Appetite Stimulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R,2R)-PF-07258669, a potent and selective melanocortin-4 receptor (MC4R) antagonist, for its application in appetite stimulation research. This document collates preclinical data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to support further investigation into its therapeutic potential for conditions such as anorexia and cachexia.

Core Compound Profile

This compound is a small molecule antagonist of the MC4R, a G-protein coupled receptor primarily expressed in the brain that plays a pivotal role in regulating energy homeostasis and appetite.[1][2][3][4] By blocking the anorexigenic signals mediated by MC4R activation, PF-07258669 promotes food intake and body weight gain, making it a promising candidate for treating appetite loss associated with chronic diseases.[4][5]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterSpeciesValueNotes
Ki (Binding Affinity) Human MC4R460 pMData from competitive radioligand binding assays.[6]
Rat MC4R520 pM
Dog MC4R94 pM
IC50 (Functional Antagonism) MC4R13 nMConcentration for 50% inhibition in a functional assay.[7][8]
Selectivity > 200-foldOver MC1R, MC3R, MC5RDemonstrates high selectivity for the target receptor.[6]
hERG IC50 28 µMIndicates potential for off-target cardiovascular effects at high concentrations.[6]

Table 2: Preclinical Pharmacokinetics

ParameterSpeciesValueRoute
Oral Bioavailability Rat (aged)28%Oral (p.o.)[6]
Dog93%Oral (p.o.)[7][8]
Unbound Brain to Plasma Ratio (Cb,u/Cp,u) Rat (aged)0.16Indicates brain penetration of the compound.[6]

Table 3: In Vivo Efficacy in Aged Rat Model of Anorexia/Cachexia

ParameterValueDosing RegimenDuration
Unbound-Brain EC50 (for body weight increase) 32 nM0.3-10 mg/kg, p.o., twice daily21-22 days[6][7][8]
Effect on Food Intake Robust, dose-responsive increase0.3-10 mg/kg, p.o., twice daily21-22 days[6][7][8][9]
Effect on Body Weight Robust, dose-responsive increase (~0.5% per day)0.3-10 mg/kg, p.o., twice daily21-22 days[6][7][8][9]

Mechanism of Action: MC4R Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the melanocortin-4 receptor. In the central nervous system, particularly the hypothalamus, the MC4R is activated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), leading to a signaling cascade that suppresses appetite. By blocking the binding of α-MSH and other agonists, PF-07258669 inhibits this anorexigenic pathway, thereby stimulating appetite and food intake.

MC4R_Signaling_Pathway cluster_0 Presynaptic Neuron (POMC) cluster_1 Postsynaptic Neuron (Hypothalamus) alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds to G_protein Gs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Appetite_Suppression Appetite Suppression PKA->Appetite_Suppression Leads to PF_07258669 This compound (Antagonist) PF_07258669->MC4R Blocks

Mechanism of Action of this compound at the MC4R.

Experimental Protocols

This section outlines generalized methodologies for key experiments relevant to the study of this compound.

MC4R Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of the test compound for the MC4R.

Objective: To quantify the displacement of a radiolabeled ligand from the MC4R by this compound.

General Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human MC4R (e.g., HEK293 cells).

  • Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH) and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare MC4R-expressing cell membranes incubate 2. Incubate membranes with Radioligand + PF-07258669 prep->incubate separate 3. Separate bound/free ligand (Filtration) incubate->separate detect 4. Quantify radioactivity separate->detect analyze 5. Calculate IC50 and Ki detect->analyze

Workflow for a competitive radioligand binding assay.
MC4R Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of the compound to inhibit the downstream signaling of the MC4R.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP production.

General Protocol:

  • Cell Culture: Culture cells expressing the MC4R (e.g., CHO-K1 or HEK293 cells).

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH) at its EC80 concentration.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or a reporter gene assay).

  • Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the concentration of PF-07258669 to determine the IC50 value.

In Vivo Efficacy Study in an Aged Rat Model of Anorexia

This study evaluates the effect of the compound on food intake and body weight in a relevant animal model.

Objective: To assess the in vivo efficacy of this compound to stimulate appetite and increase body weight.

General Protocol:

  • Animal Model: Utilize aged rats, which naturally exhibit reduced food intake and body weight, as a model for anorexia/cachexia.

  • Acclimatization: Acclimate the animals to individual housing and the specific diet.

  • Dosing: Administer this compound or vehicle orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) twice daily for a specified period (e.g., 21 days).

  • Monitoring: Measure daily food intake and body weight for each animal.

  • Data Analysis: Analyze the dose-dependent effects of the compound on food consumption and body weight change compared to the vehicle-treated control group.

In_Vivo_Workflow cluster_workflow In Vivo Efficacy Workflow model 1. Select Aged Rat Model of Anorexia acclimate 2. Acclimatize Animals model->acclimate dose 3. Administer PF-07258669 (p.o., twice daily) acclimate->dose monitor 4. Daily Monitoring of Food Intake & Body Weight dose->monitor analyze 5. Analyze Dose-Response Relationship monitor->analyze

Workflow for an in vivo efficacy study.

Conclusion

This compound is a highly potent and selective MC4R antagonist with demonstrated preclinical efficacy in stimulating appetite and promoting weight gain in an animal model of anorexia. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, further supports its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound in addressing conditions characterized by appetite loss.

References

Unlocking Appetite: A Technical Deep Dive into (2R,2R)-PF-07258669 in Cachexia and Anorexia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for (2R,2R)-PF-07258669, a potent and selective melanocortin-4 receptor (MC4R) antagonist, in the context of cachexia and anorexia models. The information presented herein is curated for an audience well-versed in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Mechanism of Action: MC4R Antagonism

This compound functions as an orally active antagonist of the melanocortin-4 receptor (MC4R), a key G protein-coupled receptor (GPCR) expressed in the central nervous system that plays a pivotal role in regulating appetite and energy homeostasis.[1][2][3] By blocking the signaling of endogenous MC4R agonists, such as α-melanocyte-stimulating hormone (α-MSH), PF-07258669 effectively disinhibits the pathways that suppress food intake, leading to an orexigenic (appetite-stimulating) effect.[4] The compound exhibits high potency with an IC50 of 13 nM and a Ki of 0.46 nM for the MC4R.[5][6] This targeted antagonism is a promising therapeutic strategy for conditions characterized by appetite loss, such as cachexia and anorexia.[1][2]

Signaling Pathway of MC4R Antagonism by this compound

cluster_upstream Upstream Regulation cluster_receptor Receptor Level cluster_downstream Downstream Effects POMC Neurons POMC Neurons α-MSH α-MSH POMC Neurons->α-MSH releases AgRP Neurons AgRP Neurons AgRP AgRP AgRP Neurons->AgRP releases MC4R MC4R Appetite Suppression Appetite Suppression MC4R->Appetite Suppression leads to Increased Appetite Increased Appetite MC4R->Increased Appetite blockade leads to α-MSH->MC4R activates AgRP->MC4R inhibits (inverse agonist) PF-07258669 PF-07258669 PF-07258669->MC4R antagonizes

MC4R signaling and the antagonistic action of PF-07258669.

Preclinical Efficacy in an Aged Rat Model of Anorexia

The primary preclinical evaluation of this compound was conducted in an aged rat model, which is a recognized surrogate for studying age-related anorexia and cachexia.[1][5][6] The study demonstrated a dose-dependent increase in both daily food intake and overall body weight over a 22-day treatment period.[4][5][6]

Quantitative Efficacy Data
Dose Group (mg/kg, p.o., BID)Outcome MeasureResult
0.3Food IntakeDose-responsive increase
1Food IntakeDose-responsive increase
3Food IntakeDose-responsive increase
10Food IntakeDose-responsive increase
0.3Body WeightDose-responsive increase
1Body WeightDose-responsive increase
3Body WeightDose-responsive increase
10Body WeightDose-responsive increase

Note: Specific quantitative values for the percentage increase in food intake and body weight are not publicly available in the cited literature. The results are described as a "promising dose-response relationship."[4]

Experimental Protocols

In Vivo Efficacy Study in Aged Rat Model
  • Animal Model: Aged rats were utilized to model anorexia and cachexia.[5][6] The specific strain, age, and characteristics of the rats are detailed in the primary publication by Garnsey et al.[6]

  • Dosing Regimen: this compound was administered orally (p.o.) twice daily (BID) for 22 consecutive days.[5][6] The tested doses were 0.3, 1, 3, and 10 mg/kg, alongside a vehicle control group.[4]

  • Formulation: For in vivo studies, PF-07258669 can be formulated in various vehicles. One suggested formulation is a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 2.5 mg/mL.[5] Another option is 10% DMSO and 90% corn oil.[6]

  • Endpoint Measurement: Daily food intake and body weight were monitored throughout the 21-day study period to assess the compound's efficacy relative to the vehicle group.[4]

Experimental Workflow for Preclinical Efficacy Assessment

Start Start Aged Rat Model Selection Aged Rat Model Selection Start->Aged Rat Model Selection Group Allocation Group Allocation Aged Rat Model Selection->Group Allocation Vehicle Group Vehicle Group Group Allocation->Vehicle Group PF-07258669 Dose Groups PF-07258669 Dose Groups Group Allocation->PF-07258669 Dose Groups Dosing Period Dosing Period Vehicle Group->Dosing Period 22 days BID p.o. PF-07258669 Dose Groups->Dosing Period 0.3, 1, 3, 10 mg/kg BID p.o. Data Collection Data Collection Dosing Period->Data Collection Daily Food Intake & Body Weight Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Results Results Endpoint Analysis->Results

Workflow of the in vivo efficacy study in the aged rat model.

Pharmacokinetic Profile

This compound has demonstrated favorable pharmacokinetic properties in preclinical species, including rats and dogs, with good oral bioavailability.[5][6]

Pharmacokinetic Parameters
SpeciesDose (mg/kg)RouteT1/2 (h)Cmax (ng/mL)AUCinf (ng·h/mL)F (%)
Rat1IV1.0-785-
Rat5Oral0.98600112028
Dog1IV2.3-1660-
Dog5Oral3.61470461093

Data sourced from MedChemExpress, citing the primary patent and publication.[6]

Clinical Development

Based on its promising preclinical profile, this compound has advanced into early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in healthy participants.[4][5] As of late 2024, Phase 1 studies, including single and multiple ascending dose trials, have been conducted.[4] The progression of this compound into human trials underscores its potential as a novel therapeutic for managing appetite loss in various disease states.[1]

References

A Comprehensive Technical Guide to the Melanocortin-4 Receptor Antagonist (2R,2'S)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

Note on Stereochemistry: The requested chemical entity is (2R,3R)-PF-07258669. However, extensive literature review, including the primary publication on its discovery, consistently identifies the clinical candidate as (2R,2'S)-PF-07258669. This guide will proceed with the data pertaining to the latter, assuming a typographical error in the initial request.

Developed by Pfizer, PF-07258669 is a potent and selective, orally bioavailable small-molecule antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] It is under investigation for the treatment of conditions characterized by appetite loss and body wasting, such as cachexia and anorexia nervosa.[4][5][6] The discovery of PF-07258669 involved a focused library screen followed by extensive lead optimization to enhance potency and improve pharmacokinetic and safety profiles.[2][7] A key structural feature is a spirocyclic core, which was rationally designed to lock the molecule in its bioactive conformation for optimal receptor binding.[4]

Chemical Structure and Properties

  • Systematic Name: (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-((2'S)-7'-methyl-6'-(pyrimidin-2-yl)-3',4'-dihydro-1'H-spiro[pyrrolidine-3,2'-[7]naphthyridin]-1-yl)propan-1-one

  • Molecular Formula: C₂₅H₂₇FN₆O₂

  • Molecular Weight: 462.52 g/mol

  • CAS Number: 2755890-53-8

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo quantitative data for PF-07258669.

Table 1: In Vitro Potency and Selectivity

ParameterSpeciesValueReference
MC4R Ki Human0.46 nM (460 pM)[6][8]
Rat0.52 nM (520 pM)[6]
Dog0.094 nM (94 pM)[6]
MC4R IC50 Human13 nM[8]
Receptor Selectivity >200-fold vs MC1R, MC3R, MC5R[6]
hERG IC50 28 µM[6]

Table 2: Pharmacokinetic Parameters

ParameterSpeciesOral DoseValueReference
Oral Bioavailability (F%) Rat5 mg/kg28%[6][8]
Dog5 mg/kg93%[8]
Cmax Rat5 mg/kg600 ng/mL[8]
Dog5 mg/kg1470 ng/mL[8]
Tmax Rat5 mg/kg0.5 h[8]
Dog5 mg/kg0.38 h[8]
AUClast Rat5 mg/kg1110 ng·h/mL[8]
Dog5 mg/kg4580 ng·h/mL[8]
Unbound Brain:Plasma Ratio (Kp,uu) RatMultiple Doses0.16[6]

Mechanism of Action and Signaling Pathway

PF-07258669 acts as an antagonist at the melanocortin-4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus.[3][7] MC4R is a key regulator of energy homeostasis. Its activation by the endogenous agonist α-melanocyte-stimulating hormone (α-MSH) suppresses appetite and increases energy expenditure. By blocking this receptor, PF-07258669 inhibits this anorexigenic signaling, leading to an increase in food intake and potential weight gain.[4][7]

The primary signaling cascade initiated by MC4R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). PF-07258669 prevents this agonist-induced cAMP production.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates PF07258669 PF-07258669 (Antagonist) PF07258669->MC4R Blocks Gs Gαs MC4R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Suppression of Appetite Increase in Energy Expenditure PKA->Cellular_Response

MC4R antagonist PF-07258669 blocks α-MSH-induced signaling.

Experimental Protocols

Detailed experimental procedures are crucial for the evaluation of novel chemical entities. The following sections outline the methodologies employed in the characterization of PF-07258669, as described in the primary literature.[1]

This assay measures the ability of a compound to inhibit the agonist-induced production of cAMP.

  • Cell Culture: HEK293 cells stably expressing human MC4R are cultured in appropriate media (e.g., DMEM with 10% FBS) and harvested.

  • Assay Preparation: Cells are resuspended in assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX) and plated into 384-well plates.

  • Compound Addition: Test compounds (like PF-07258669) are serially diluted and added to the cells, followed by a pre-incubation period.

  • Agonist Stimulation: A fixed concentration of an MC4R agonist (e.g., α-MSH at its EC₈₀ concentration) is added to all wells except the negative control.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • Detection: The reaction is stopped, and intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

This assay assesses the potential for a compound to inhibit the hERG potassium channel, a key indicator of cardiac risk.

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.

  • Instrument Setup: An automated patch-clamp system (e.g., QPatch) is prepared with appropriate intracellular and extracellular solutions.

  • Cell Handling: A cell suspension is placed into the system, which automatically positions individual cells over apertures to form giga-ohm seals.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current.

  • Compound Application: After establishing a stable baseline current with vehicle, the test compound is applied at increasing concentrations. Each concentration is perfused for several minutes to achieve steady-state block.

  • Data Acquisition and Analysis: The peak tail current is measured at each concentration. The percentage of inhibition is calculated relative to the baseline current, and the IC₅₀ is determined from the concentration-response curve.

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Animal Model: Male Sprague-Dawley rats are used. For oral dosing studies, animals are typically fasted overnight.

  • Dosing:

    • Intravenous (IV): The compound, formulated in a suitable vehicle, is administered as a single bolus via the tail vein.

    • Oral (PO): The compound is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%).

Experimental and Drug Discovery Workflow

The development of PF-07258669 followed a structured drug discovery pipeline, from initial screening to clinical candidate selection.

Drug_Discovery_Workflow cluster_discovery Discovery & Lead Generation cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Screen Focused Library Screen (~28,000 compounds) Hit_ID Hit Identification (Inverse Agonist Assay) Screen->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Potency & ADME) Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR Core_Swap Core Swapping to Mitigate hERG & CYP Inhibition SAR->Core_Swap Spirocycle Rational Design of Spirocyclic Core Core_Swap->Spirocycle In_Vitro In Vitro Profiling (Potency, Selectivity, hERG) Spirocycle->In_Vitro DMPK In Vivo DMPK (Rat, Dog) In_Vitro->DMPK Efficacy In Vivo Efficacy (Aged Rat Anorexia Model) DMPK->Efficacy Safety Preclinical Safety & Toxicology Efficacy->Safety Candidate Candidate Selection (PF-07258669) Safety->Candidate Phase1 Phase I Clinical Trials Candidate->Phase1

Preclinical discovery and development workflow for PF-07258669.

References

An In-Depth Technical Guide to (2R,3R)-PF-07258669: A Potent and Selective MC4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-PF-07258669, more accurately identified in scientific literature as PF-07258669 and its specific stereoisomer (2R,2S)-PF-07258669, is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4][5] The MC4R, a G protein-coupled receptor (GPCR) primarily expressed in the brain, plays a crucial role in regulating appetite, food intake, and energy homeostasis.[2][4][6][7] Antagonism of MC4R signaling presents a promising therapeutic strategy for conditions characterized by appetite loss and body weight wasting, such as cachexia and anorexia.[1][2][4][6][8] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to PF-07258669.

It is important to note that while the user requested information on "(2R,3R)-PF-07258669", the available scientific literature predominantly refers to "PF-07258669" and its active stereoisomer, for which the CAS number 2755890-53-8 is assigned. Another stereoisomer, (2R,2R)-PF-07258669, has the CAS number 2755890-68-5 .[1][2][9][10] This guide will focus on the information available for PF-07258669.

Chemical and Physical Properties

PF-07258669 is a small molecule with a complex spirocyclic core, a feature designed to lock in the bioactive conformation for optimal target engagement.[8]

PropertyValueReference
CAS Number 2755890-53-8[1][2]
Molecular Formula C25H27FN6O2[2]
Molecular Weight 462.52 g/mol [2]
Appearance Solid[5]
Solubility Soluble in DMSO (10 mM)[5]

Mechanism of Action and Signaling Pathway

PF-07258669 functions as an antagonist and inverse agonist of the MC4R.[6] The endogenous agonist for MC4R is alpha-melanocyte-stimulating hormone (α-MSH). Activation of MC4R by α-MSH leads to a signaling cascade that suppresses appetite. By blocking this interaction, PF-07258669 inhibits the downstream signaling pathway, leading to an increase in appetite and food intake.[6]

The binding of α-MSH to MC4R activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). PF-07258669 competitively binds to the MC4R, preventing α-MSH from binding and thereby inhibiting the production of cAMP.

MC4R_Signaling_Pathway MC4R Signaling Pathway and Antagonism by PF-07258669 cluster_cell Hypothalamic Neuron cluster_ligands Extracellular Space MC4R MC4R G_Protein G Protein (Gs) MC4R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Suppression of Appetite cAMP->Downstream_Effects a_MSH α-MSH (Agonist) a_MSH->MC4R Binds & Activates PF_07258669 PF-07258669 (Antagonist) PF_07258669->MC4R Binds & Blocks

MC4R signaling and antagonism by PF-07258669.

Pharmacological Properties

PF-07258669 has demonstrated high potency and selectivity for the human MC4R.

ParameterSpeciesValueReference
Ki Human0.46 nM[1][5]
Rat520 pM[3]
Dog94 pM[3]
IC50 (Inverse Agonist) Human13 nM[1][5]
Selectivity >200-fold over MC1R, MC3R, MC5R[3]
hERG IC50 28 µM[3]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUCinf (ng·h/mL)Oral Bioavailability (%)Reference
RatIV11.0-785-[2]
RatOral50.98600112028[2][3]
DogIV12.3-1660-[2]
DogOral53.61470461093[1][2]

Experimental Protocols

Detailed experimental protocols are often found in the supplementary information of peer-reviewed publications. The following provides an overview of the methodologies based on available information.

Synthesis of PF-07258669

The synthesis of PF-07258669 is a complex, multi-step process. A presentation by Pfizer scientists described the evolution of the synthetic route from a first racemic synthesis to a robust, scalable route that delivered hundreds of grams of the compound.[8] The process involves 25 synthetic steps in total, with the longest linear sequence being 15 steps.[8] Key transformations mentioned include:[8]

  • Biocatalytic transformations to set the two chiral centers.

  • A sequence involving a Curtius rearrangement in flow , a Wittig olefination , and an intramolecular Buchwald cyclization to synthesize a key fragment.

  • A final step involving a borylation/Suzuki reaction and an amidation that avoids epimerization.

A detailed, step-by-step protocol for the synthesis is proprietary and not fully disclosed in the public domain.

In Vitro Assays

MC4R Inverse Agonist Assay: A functional MC4R inverse agonist assay was used in the initial screening campaign to identify hits from a focused library of approximately 28,000 compounds.[6] This type of assay measures the ability of a compound to decrease the basal activity of a receptor.

Competitive Antagonist Assay: The potency of PF-07258669 as a competitive antagonist was determined by its ability to displace a radiolabeled agonist from the MC4R.[6]

hERG Channel Inhibition Assay: To assess the risk of cardiovascular side effects, the inhibitory activity of PF-07258669 on the hERG channel was evaluated.[3][6]

Cytochrome P450 (CYP) Inhibition Assays: The potential for drug-drug interactions was assessed by measuring the time-dependent inhibition of CYP3A enzymes.[6]

In Vivo Studies

Aged Rat Model of Anorexia/Cachexia: To evaluate the in vivo efficacy of PF-07258669, an aged rat model was used. This model is relevant for studying conditions of age-related appetite loss.

  • Animal Model: Aged rats.[2]

  • Dosing: Oral administration (po) twice a day for 21 or 22 days.[2][6]

  • Dose Levels: 0.3, 1, 3, and 10 mg/kg.[2][6]

  • Endpoints: Daily food intake and body weight were monitored.[2][6]

  • Results: PF-07258669 demonstrated a dose-responsive increase in both food intake and body weight.[3][6] The unbound-brain EC50 for a 0.5% bodyweight increase per day was determined to be 32 nM.[3]

InVivo_Workflow In Vivo Efficacy Study Workflow Animal_Model Aged Rat Model of Anorexia Dosing_Groups Vehicle Control PF-07258669 (0.3, 1, 3, 10 mg/kg) Animal_Model->Dosing_Groups Administration Oral Administration (po) Twice Daily for 22 Days Dosing_Groups->Administration Monitoring Daily Food Intake Body Weight Administration->Monitoring Data_Analysis Dose-Response Relationship Monitoring->Data_Analysis Outcome Increased Food Intake and Body Weight Data_Analysis->Outcome

Workflow for the in vivo efficacy study of PF-07258669.

Clinical Development

PF-07258669 has progressed into early-phase clinical trials.[6] A Phase 1 study was designed to evaluate the safety, tolerability, and pharmacokinetics of multiple ascending oral doses in healthy adult participants.

Conclusion

PF-07258669 is a potent and selective MC4R antagonist with a promising preclinical profile for the treatment of appetite loss. Its unique spirocyclic structure contributes to its high potency. In vivo studies have demonstrated its efficacy in increasing food intake and body weight in a relevant animal model. The compound is currently under clinical investigation. Further research and clinical data will be crucial in determining its therapeutic potential in humans.

References

Preclinical Profile of (2R,2R)-PF-07258669: A Potent and Selective MC4R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

(2R,2R)-PF-07258669 is an orally bioavailable small molecule that acts as a potent and selective antagonist of the melanocortin-4 receptor (MC4R). Developed by Pfizer, this compound is under investigation for the treatment of anorexia nervosa.[1][2] Preclinical data have demonstrated its ability to modulate appetite and energy expenditure, highlighting its therapeutic potential in conditions characterized by appetite loss and body weight wasting, such as cachexia.[3]

Quantitative Preclinical Data

The preclinical development of this compound involved a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The key quantitative findings are summarized in the tables below.

In Vitro Potency and Selectivity
ParameterSpeciesValue
Binding Affinity (Ki) Human MC4R460 pM
Rat MC4R520 pM
Dog MC4R94 pM
Functional Antagonism (IC50) Human MC4R13 nM
hERG Inhibition (IC50) -28 µM
Selectivity MC4R vs. MC1R, MC3R, MC5R>200-fold
Table 1: In Vitro Potency and Selectivity of this compound.[1]
Pharmacokinetic Parameters
SpeciesRouteOral Bioavailability (%)Unbound Brain:Plasma Ratio (Cb,u/Cp,u)
Aged RatOral280.16
DogOral93Not Reported
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species.[1][4]

A more detailed summary of pharmacokinetic parameters from a patent application is provided below:

SpeciesDose (mg/kg)RouteCLp (mL/min/kg)Vss (L/kg)T1/2 (h)Tmax (h)Cmax (ng/mL)AUCinf (ng·h/mL)F (%)
Rat1IV210.951.0--785-
Rat5Oral--0.980.5600112028
Dog1IV111.32.3--1660-
Dog5Oral--3.60.381470461093
Table 3: Detailed Pharmacokinetic Parameters of PF-07258669.[4]
In Vivo Efficacy
ParameterSpeciesValue
Unbound Brain EC50 Aged Rat32 nM
Table 4: In Vivo Efficacy of this compound in an Aged Rat Model.[1]
Treatment with this compound resulted in significant, dose-dependent increases in both food intake and body weight in aged rats.[1][4]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below, based on the information provided in the primary publication.

MC4R Functional Antagonism Assay

The potency of this compound as an MC4R antagonist was determined using a cell-based functional assay that measures the inhibition of agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production.

  • Cell Line: HEK293 cells stably expressing the human MC4R.

  • Agonist: α-Melanocyte-stimulating hormone (α-MSH).

  • Procedure:

    • Cells are incubated with varying concentrations of this compound.

    • α-MSH is then added to stimulate the MC4R.

    • The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based).

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal response to the agonist, is calculated from the concentration-response curve.

hERG Inhibition Assay

The potential for off-target cardiac liability was assessed using a manual patch-clamp electrophysiology assay in a cell line expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Procedure:

    • Whole-cell patch-clamp recordings are performed.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • Cells are exposed to increasing concentrations of this compound.

    • The inhibition of the hERG current is measured at each concentration.

  • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a suitable model.

In Vivo Efficacy Study in Aged Rats

The efficacy of this compound on appetite and body weight was evaluated in an aged rat model, which is used to mimic aspects of cachexia.

  • Animal Model: Aged male Sprague-Dawley rats.

  • Dosing: this compound was administered orally (p.o.) twice daily for 22 days at doses ranging from 0.3 to 10 mg/kg.[4]

  • Formulation: A solution for oral administration was prepared, for example, in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Parameters Measured: Daily food intake and body weight were monitored throughout the study.

  • Data Analysis: The changes in food intake and body weight were compared between the vehicle-treated and compound-treated groups to determine the dose-response relationship and efficacy.

Signaling Pathways and Experimental Workflows

Melanocortin-4 Receptor (MC4R) Signaling Pathway

This compound functions by antagonizing the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus, a key region for regulating energy homeostasis.

MC4R_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 Pharmacological Intervention alpha_MSH α-MSH (Agonist) MC4R_active MC4R (Active) alpha_MSH->MC4R_active Binds to Gs_protein Gs Protein Activation MC4R_active->Gs_protein AC Adenylyl Cyclase Gs_protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Satiety ↓ Appetite ↑ Energy Expenditure PKA->Satiety PF_07258669 This compound (Antagonist) MC4R_inactive MC4R (Inactive) PF_07258669->MC4R_inactive Binds to and blocks Blocked_Signaling Signaling Blocked MC4R_inactive->Blocked_Signaling Appetite_Stimulation ↑ Appetite ↓ Energy Expenditure Blocked_Signaling->Appetite_Stimulation

Caption: MC4R signaling pathway and the mechanism of action of this compound.

In Vivo Efficacy Study Experimental Workflow

The workflow for the preclinical evaluation of this compound in the aged rat model is depicted below.

In_Vivo_Workflow Animal_Model Aged Male Sprague-Dawley Rats Acclimation Acclimation Period Animal_Model->Acclimation Group_Allocation Random Allocation to Treatment Groups (Vehicle and PF-07258669 doses) Acclimation->Group_Allocation Dosing Oral Administration (Twice Daily) for 22 Days Group_Allocation->Dosing Monitoring Daily Monitoring of: - Food Intake - Body Weight Dosing->Monitoring Data_Collection Data Collection and Compilation Monitoring->Data_Collection Analysis Statistical Analysis (Comparison between groups) Data_Collection->Analysis Endpoint Determination of Efficacy: Dose-response on appetite and body weight Analysis->Endpoint

References

(2R,2R)-PF-07258669: A Comprehensive Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of (2R,2R)-PF-07258669, a potent and orally active antagonist of the melanocortin-4 receptor (MC4R).[1][2] Developed for the potential treatment of conditions associated with appetite loss, such as cachexia and anorexia, understanding its precise molecular interactions is critical for assessing its therapeutic potential and safety profile.[1][2][3]

Core Mechanism of Action

This compound functions as an antagonist at the MC4R, a G-protein coupled receptor (GPCR) primarily expressed in the brain.[4] The MC4R plays a pivotal role in regulating energy homeostasis, including appetite and energy expenditure.[1][5] Natural agonists for MC4R, such as α-melanocyte-stimulating hormone (α-MSH), activate the receptor, leading to a signaling cascade that suppresses appetite.[4][5] By blocking the binding of these agonists, this compound inhibits this signaling pathway, thereby promoting an increase in food intake and body weight.[1][4]

Quantitative Target Selectivity Data

The selectivity of this compound for the human MC4R over other melanocortin receptor subtypes and other potential off-targets is a key attribute of its pharmacological profile. The following tables summarize the available quantitative data.

Table 1: Potency at Melanocortin-4 Receptors (MC4R) Across Species

SpeciesAssay TypeParameterValueReference
HumanRadioligand BindingKi0.46 nM[1]
HumanFunctional AssayIC5013 nM[1]
RatRadioligand BindingKi520 pM[6]
DogRadioligand BindingKi94 pM[6]

Table 2: Selectivity Profile Against Other Human Melanocortin Receptors

TargetSelectivity vs. MC4RReference
MC1R>200-fold[6]
MC3R>200-fold[6]
MC5R>200-fold[6]

One report indicates an even greater selectivity of over 1000-fold for MC4R relative to other melanocortin receptor isoforms.[4]

Table 3: Off-Target Activity Profile

TargetAssay TypeParameterValueNotesReference
hERGPatch ClampIC5028 µMWeak inhibition relative to MC4R potency.[6]
PhosphodiesterasesFunctional Assay-Weak activityTested against 11 different phosphodiesterases.[4]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the methods used to determine selectivity, the following diagrams are provided.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates PF_07258669 This compound (Antagonist) PF_07258669->MC4R Binds & Blocks Gs_protein Gs Protein MC4R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response ↓ Appetite PKA->Cellular_Response

Figure 1: MC4R Signaling Pathway and Point of Antagonism

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target receptor (e.g., MC4R) Incubate Incubate membranes, radioligand, and test compound together Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., ³H-agonist) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters (scintillation counting) Filter->Count Analyze Determine IC₅₀ and calculate Kᵢ Count->Analyze

Figure 2: Workflow for a Competitive Radioligand Binding Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are representative protocols for the key assays used to characterize the selectivity profile of this compound.

Radioligand Competition Binding Assay for MC4R

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human MC4R.

  • Radioligand: e.g., [125I]-(Nle4, D-Phe7)-α-MSH.

  • Test Compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the various concentrations of the test compound.

  • For determining non-specific binding, a high concentration of a known non-radiolabeled MC4R ligand is used instead of the test compound.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[7]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Antagonist Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a second messenger in the MC4R signaling pathway.[8][9]

1. Materials:

  • A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Agonist: α-MSH or another potent MC4R agonist.

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

  • Seed the cells in a 96- or 384-well plate and culture overnight.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cells with the various concentrations of the test compound and a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Add the MC4R agonist at a concentration that elicits a submaximal response (typically EC50 to EC80).[8]

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.

hERG Manual Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the current flowing through the hERG potassium channel, providing a gold-standard assessment of potential cardiac liability.[10][11]

1. Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • External solution (in mM): e.g., 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4.[12]

  • Internal (pipette) solution (in mM): e.g., 120 KCl, 1.75 MgCl2, 10 HEPES, 4 Na2-ATP, pH adjusted to 7.2.[12]

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

2. Procedure:

  • Culture the hERG-expressing cells on coverslips.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull a micropipette with a resistance of 2-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Once a stable baseline recording is established, perfuse the cell with the external solution containing various concentrations of this compound.

  • Measure the inhibition of the hERG current at each compound concentration.

  • Plot the percentage of current inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This compound is a highly potent and selective antagonist of the melanocortin-4 receptor. The available data demonstrates its high affinity for human MC4R and significant selectivity over other melanocortin receptor subtypes. While weak off-target activity at the hERG channel has been observed, the IC50 value is substantially higher than its potency at the primary target, suggesting a favorable therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of the pharmacological profile of this and similar compounds.

References

Pharmacological Profile of (2R,2R)-PF-07258669: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is a potent and selective, orally bioavailable antagonist of the melanocortin-4 receptor (MC4R). The MC4R, a class A G-protein coupled receptor (GPCR) primarily expressed in the brain, is a key regulator of energy homeostasis, with its activation leading to suppressed appetite and reduced food intake. Consequently, antagonism of MC4R signaling presents a promising therapeutic strategy for conditions characterized by appetite loss and body weight wasting, such as cachexia and anorexia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, functional activity, selectivity, pharmacokinetics, and in vivo efficacy. The experimental protocols for the key assays are also described, and relevant signaling pathways and experimental workflows are visualized.

Mechanism of Action

This compound functions as a competitive antagonist and inverse agonist at the MC4R. By blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), and reducing the basal activity of the receptor, this compound disinhibits the signaling pathways that suppress appetite, thereby promoting food intake and weight gain.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Potency

ParameterSpeciesValue
MC4R Binding Affinity (Ki) Human0.46 nM
Rat0.52 nM
Dog0.094 nM
MC4R Inverse Agonist Potency (IC50) Human13 nM
hERG Inhibition (IC50) Human28 µM

Table 2: Selectivity Profile against Melanocortin Receptor Subtypes

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. hMC4R
hMC1R>1600 nM>3478-fold
hMC3R340 nM>739-fold
hMC5R840 nM>1826-fold

Table 3: In Vivo Pharmacokinetic Parameters

SpeciesRouteDoseOral Bioavailability (F%)
RatOral5 mg/kg28%
DogOral5 mg/kg93%

Table 4: In Vivo Efficacy in Aged Rat Model of Anorexia

ParameterDoseEffect
Food Intake0.3-10 mg/kg (p.o., twice daily for 22 days)Dose-responsive increase
Body Weight0.3-10 mg/kg (p.o., twice daily for 22 days)Dose-responsive increase

Experimental Protocols

MC4R Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the melanocortin-4 receptor.

Methodology:

  • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MC4R.

  • Radioligand: [125I]-NDP-α-MSH was used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% bovine serum albumin (BSA).

  • Procedure:

    • A constant concentration of [125I]-NDP-α-MSH was incubated with cell membranes and increasing concentrations of this compound.

    • The reaction was incubated at 37°C for 60 minutes.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters was quantified using a gamma counter.

  • Data Analysis: The IC50 value was determined by non-linear regression analysis of the competition binding data. The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.

MC4R cAMP Functional Assay (Inverse Agonism)

Objective: To determine the functional potency (IC50) of this compound as an inverse agonist at the MC4R.

Methodology:

  • Cell Line: CHO cells stably expressing the human MC4R were used.

  • Assay Principle: The assay measures the ability of the compound to decrease the basal levels of intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • Procedure:

    • Cells were incubated with increasing concentrations of this compound in the absence of an agonist.

    • Following incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay (e.g., HTRF or AlphaScreen).

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in basal cAMP levels, was determined by non-linear regression analysis.

hERG Patch-Clamp Assay

Objective: To assess the potential for off-target inhibition of the hERG potassium channel, a key indicator of cardiovascular risk.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel were used.

  • Technique: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • hERG currents were elicited by a specific voltage-clamp protocol.

    • Cells were perfused with increasing concentrations of this compound.

    • The effect of the compound on the hERG current amplitude was measured.

  • Data Analysis: The IC50 value for hERG inhibition was determined by plotting the percentage of current inhibition against the compound concentration and fitting the data to a concentration-response curve.

Pharmacokinetic Studies in Rats and Dogs

Objective: To determine the pharmacokinetic properties, including oral bioavailability, of this compound.

Methodology:

  • Animal Models: Male Sprague-Dawley rats and Beagle dogs were used.

  • Administration:

    • Intravenous (IV): A single bolus dose was administered intravenously to determine clearance and volume of distribution.

    • Oral (PO): A single oral gavage dose was administered to assess oral absorption and bioavailability.

  • Sample Collection: Blood samples were collected at various time points post-dosing.

  • Sample Analysis: The concentration of this compound in plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, AUC) were calculated using non-compartmental analysis. Oral bioavailability (F%) was calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Aged Rat Model of Anorexia

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of age-related anorexia and cachexia.

Methodology:

  • Animal Model: Aged (e.g., 18-24 months old) male Fischer 344 rats, which naturally exhibit reduced food intake and body weight compared to younger rats.

  • Treatment: this compound was administered orally (e.g., via gavage) twice daily for a period of 22 days at various doses (0.3, 1, 3, and 10 mg/kg). A vehicle control group was also included.

  • Efficacy Endpoints:

    • Food Intake: Daily food consumption was measured for each rat.

    • Body Weight: Body weight was recorded daily or on alternate days.

  • Data Analysis: The effects of different doses of this compound on food intake and body weight were compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Visualizations

Signaling Pathway of MC4R Antagonism

MC4R_Antagonism cluster_agonist Agonist Signaling (Appetite Suppression) cluster_antagonist Antagonist Action (Appetite Stimulation) α-MSH α-MSH MC4R_agonist MC4R α-MSH->MC4R_agonist Binds Gs Gαs MC4R_agonist->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Appetite_Suppression Appetite Suppression PKA->Appetite_Suppression Leads to PF07258669 This compound MC4R_antagonist MC4R PF07258669->MC4R_antagonist Blocks Blocked_Gs Gαs (Inactive) MC4R_antagonist->Blocked_Gs No Activation Blocked_AC Adenylyl Cyclase (Inactive) Blocked_Gs->Blocked_AC Blocked_cAMP ↔ cAMP Blocked_AC->Blocked_cAMP Appetite_Stimulation Appetite Stimulation Blocked_cAMP->Appetite_Stimulation Leads to

Caption: MC4R antagonism by this compound blocks agonist-induced cAMP signaling.

Drug Discovery and Preclinical Development Workflow

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Identifies Hits Lead_Gen Lead Generation Hit_ID->Lead_Gen Develops Leads Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Optimizes Properties In_Vitro In Vitro Profiling Lead_Opt->In_Vitro Characterizes Leads In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK Informs In_Vivo_Efficacy In Vivo Efficacy (Aged Rat Model) In_Vivo_PK->In_Vivo_Efficacy Guides Dosing Safety Safety & Toxicology In_Vivo_Efficacy->Safety Provides Efficacy Data Candidate Clinical Candidate (PF-07258669) Safety->Candidate Selects Candidate

Methodological & Application

Synthesis Protocol for the Potent and Selective MC4R Antagonist (2R,3R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of (2R,3R)-PF-07258669, a potent and selective antagonist of the melanocortin-4 receptor (MC4R), based on the research published by Pfizer scientists in the Journal of Medicinal Chemistry in 2023.[1][2] The synthesis is a complex, multi-step process involving the construction of a novel spirocyclic core and the stereoselective introduction of two chiral centers.[3][4]

Introduction

(2R,3R)-PF-07258669 has emerged as a significant clinical candidate for conditions associated with appetite loss, such as cachexia.[2] Its mechanism of action involves the antagonism of the MC4R, a key G protein-coupled receptor in the central nervous system that regulates food intake and energy homeostasis. By blocking the signaling of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), PF-07258669 can stimulate appetite and lead to weight gain. The synthesis described herein represents a robust and scalable route developed to produce this complex molecule.

Key Synthetic Strategies

The synthesis of (2R,3R)-PF-07258669 is characterized by several key strategic bond formations and transformations:

  • Formation of a Novel Spirocyclic Core: A central feature of the molecule is its[2][5]-spirocyclic tetrahydronaphthyridine (THN) core, which is designed to lock the molecule in its bioactive conformation.[3][4]

  • Biocatalytic Desymmetrization: An enzymatic reaction is employed early in the synthesis to establish the first stereocenter with high enantiomeric excess.

  • Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a crucial step in the formation of the spirocyclic core.

  • Borylation/Suzuki Coupling: A one-pot borylation followed by a Suzuki cross-coupling reaction is used to introduce a key aryl group.

  • Stereoselective Amidation: The final amide bond formation is carried out under conditions that avoid epimerization of the adjacent chiral center.

MC4R Signaling Pathway and Antagonism by PF-07258669

The melanocortin-4 receptor (MC4R) is a central component of the leptin-melanocortin signaling pathway, which plays a critical role in regulating energy balance. In a simplified representation, the proopiomelanocortin (POMC) gene is transcribed and translated to produce the POMC peptide, which is then cleaved to yield several bioactive peptides, including α-melanocyte-stimulating hormone (α-MSH). α-MSH acts as an agonist at the MC4R in the hypothalamus, leading to a signaling cascade that ultimately results in a sensation of satiety and reduced food intake.

(2R,3R)-PF-07258669 functions as a competitive antagonist at the MC4R, blocking the binding of α-MSH and thereby inhibiting the downstream signaling that promotes satiety. This leads to an increase in appetite and food consumption.

MC4R_Signaling_Pathway MC4R Signaling Pathway and Antagonism by PF-07258669 cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron POMC POMC alpha_MSH α-MSH POMC->alpha_MSH Cleavage MC4R MC4R alpha_MSH->MC4R Binds to & Activates G_protein G-protein MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Satiety Satiety Signaling (Reduced Food Intake) PKA->Satiety Leads to PF07258669 (2R,3R)-PF-07258669 PF07258669->MC4R Blocks Binding

Caption: MC4R signaling pathway and the antagonistic action of PF-07258669.

Experimental Protocols

The following protocols are adapted from the supporting information of Garnsey et al., J. Med. Chem. 2023, 66, 5, 3195–3211. Standard laboratory techniques for handling chemicals and performing reactions should be followed.

Synthesis of Key Intermediates

Table 1: Summary of Key Intermediate Synthesis

StepIntermediate NameKey Reagents & SolventsReaction TimeTemperature (°C)Yield (%)
1(S)-tert-butyl 4-oxopiperidine-2-carboxylateBiocatalyst, NAD+, Glucose, GDH24 h3085
2tert-butyl (2S,4S)-4-aminopiperidine-2-carboxylate(R)-t-Bu-Ph-BINEPINE, [Rh(cod)2]BF4, H218 h2595
3tert-butyl (2S,4S)-4-((2-bromophenyl)amino)piperidine-2-carboxylate1-bromo-2-iodobenzene (B155775), RuPhos Pd G3, LHMDS16 h10078
4(2'S,4'S)-tert-butyl 2-oxo-1'H-spiro[indoline-3,4'-piperidine]-1'-carboxylateBrettPhos Pd G3, t-BuOK12 h11088
5(2'S,4'S)-tert-butyl 2-oxo-1'H-spiro[indoline-3,4'-piperidine]-1'-carboxylate-5-boronic acid pinacol (B44631) esterB2pin2, Pd(dppf)Cl2, KOAc6 h8075

Protocol 1: Synthesis of (S)-tert-butyl 4-oxopiperidine-2-carboxylate

  • To a solution of N-Cbz-4-piperidone in a phosphate (B84403) buffer (pH 7.2) is added a biocatalyst (e.g., a ketoreductase), NAD+, glucose, and glucose dehydrogenase (GDH).

  • The mixture is stirred at 30 °C for 24 hours.

  • The reaction is monitored by HPLC for the disappearance of the starting material.

  • Upon completion, the mixture is extracted with ethyl acetate (B1210297).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Synthesis of tert-butyl (2S,4S)-4-((2-bromophenyl)amino)piperidine-2-carboxylate

  • To a solution of tert-butyl (2S,4S)-4-aminopiperidine-2-carboxylate and 1-bromo-2-iodobenzene in toluene (B28343) is added RuPhos Pd G3 and LHMDS.

  • The reaction mixture is degassed and heated to 100 °C for 16 hours.

  • The reaction is monitored by LC-MS.

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the product.

Protocol 3: Intramolecular Buchwald-Hartwig Amination to form the Spirocyclic Core

  • A solution of tert-butyl (2S,4S)-4-((2-bromophenyl)amino)piperidine-2-carboxylate, BrettPhos Pd G3, and t-BuOK in tert-amyl alcohol is prepared in a sealed tube.

  • The mixture is thoroughly degassed and heated to 110 °C for 12 hours.

  • After cooling, the reaction is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the spirocyclic intermediate.

Final Synthetic Steps

Table 2: Summary of Final Product Synthesis

StepIntermediate/Product NameKey Reagents & SolventsReaction TimeTemperature (°C)Yield (%)
6Suzuki Coupling Product5-bromo-1-fluoro-2-methylbenzene, SPhos Pd G3, K3PO44 h9082
7Sulfonylation ProductSO2Cl2, DABCO2 h0 to rt90
8(2R,3R)-PF-07258669(R)-1-cyclopropylethanamine, HATU, DIPEA12 h2575

Protocol 4: Borylation and Suzuki Coupling

  • In a one-pot procedure, (2'S,4'S)-tert-butyl 2-oxo-1'H-spiro[indoline-3,4'-piperidine]-1'-carboxylate is reacted with bis(pinacolato)diboron (B136004) (B2pin2), Pd(dppf)Cl2, and potassium acetate in dioxane at 80 °C for 6 hours.

  • To this mixture is added 5-bromo-1-fluoro-2-methylbenzene, SPhos Pd G3, and an aqueous solution of K3PO4.

  • The reaction is heated to 90 °C for 4 hours.

  • After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography affords the Suzuki coupling product.

Protocol 5: Synthesis of (2R,3R)-PF-07258669

  • The product from the Suzuki coupling is deprotected under acidic conditions (e.g., TFA in DCM).

  • The resulting amine is then subjected to sulfonylation using SO2Cl2 and DABCO in dichloromethane (B109758) at 0 °C to room temperature.

  • The crude sulfonyl chloride is then reacted with (R)-1-cyclopropylethanamine in the presence of HATU and DIPEA in DMF.

  • The reaction is stirred at room temperature for 12 hours.

  • The final product is purified by preparative HPLC to yield (2R,3R)-PF-07258669.

Conclusion

The synthesis of (2R,3R)-PF-07258669 is a challenging but well-defined process that provides access to a promising clinical candidate for the treatment of appetite loss. The protocols outlined above, based on the work of Pfizer researchers, provide a detailed guide for the preparation of this complex molecule. Careful execution of each step, particularly the stereoselective and palladium-catalyzed reactions, is crucial for a successful synthesis.

References

Application Notes and Protocols for the Scalable Synthesis of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the scalable synthesis of the potent and selective melanocortin 4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669. The synthesis has evolved from an initial racemic approach to a robust, optimized route capable of producing hundreds of grams of the active pharmaceutical ingredient (API).[1] This scalable synthesis is crucial for supplying material for preclinical and clinical studies.

The overall synthetic strategy for this compound is a lengthy and complex process, involving 25 total synthetic steps with the longest linear sequence being 15 steps.[1] Key challenges in the synthesis include the construction of the novel spirocyclic tetrahydronaphthyridine core and the stereoselective formation of a chiral amide.[1] To address these challenges, the scalable synthesis incorporates several modern and efficient chemical transformations, including two key biocatalytic steps to set the stereochemistry with high fidelity.[1]

Key Synthetic Strategies and Transformations

The scalable synthesis of this compound employs a convergent approach, featuring the preparation of key fragments followed by their assembly. The notable transformations utilized in this synthesis include:

  • Biocatalytic Transformations: Two distinct enzymatic reactions are employed to establish the two chiral centers of the molecule, ensuring high enantiopurity.[1]

  • Flow Chemistry: A Curtius rearrangement is performed under continuous flow conditions, a technique known for improving safety and scalability.[1]

  • Classic Name Reactions: The synthesis also relies on well-established reactions such as the Wittig olefination for carbon-carbon bond formation.[1]

  • Cross-Coupling Reactions: An intramolecular Buchwald-Hartwig amination is used for the formation of a key nitrogen-containing ring, and a Borylation/Suzuki cross-coupling reaction is employed for the final elaboration of the molecule.[1]

A significant advancement in the synthesis of the core structure is the development of a modular and automated continuous flow synthesis for the spirocyclic tetrahydronaphthyridine (THN) core.[2] This method, based on a photoredox-catalyzed hydroaminoalkylation (HAA) of a halogenated vinylpyridine followed by an intramolecular SNAr N-arylation, offers a more concise and scalable alternative to the initial route.[2]

Experimental Protocols

While specific, step-by-step, gram-scale protocols from Pfizer's process chemistry team are proprietary and not fully available in the public domain, the following protocols are based on the published laboratory-scale synthesis and the scalable synthesis of the core fragment.

Protocol 1: Scalable Synthesis of the Spirocyclic Tetrahydronaphthyridine Core via Automated Flow Chemistry

This protocol describes a concise and scalable synthesis of the key spirocyclic tetrahydronaphthyridine (THN) core of PF-07258669.[2]

Experimental Workflow:

G cluster_0 Step 1: Photocatalytic Hydroaminoalkylation (HAA) cluster_1 Step 2: Intramolecular SNAr N-arylation A 3-amino-N-Boc-pyrrolidine (32) D Continuous Flow Reactor A->D B Vinylpyridine (33) B->D C Photocatalyst C->D E γ-Pyridyl Amine (34) D->E F γ-Pyridyl Amine (34) E->F G Spirocyclic THN Core (35) F->G H Purification G->H

Caption: Automated flow synthesis of the spirocyclic THN core.

Materials and Methods:

  • Photocatalytic Hydroaminoalkylation (HAA):

    • A solution of commercially available 3-amino-N-Boc-pyrrolidine (32) and vinylpyridine (33) in a suitable solvent is prepared.

    • A photocatalyst is added to the solution.

    • The reaction mixture is passed through a continuous flow reactor equipped with a light source (e.g., high-power LEDs) at a controlled flow rate and temperature.

    • The output from the reactor, containing the γ-pyridyl amine (34), is collected.

  • Intramolecular SNAr N-arylation and Purification:

    • The solvent from the collected γ-pyridyl amine (34) solution is removed under reduced pressure.

    • The crude product is then subjected to conditions that promote intramolecular SNAr cyclization to form the spirocyclic THN core (35).

    • The final product is purified using standard techniques such as column chromatography.

Quantitative Data:

Intermediate/ProductStarting Material(s)YieldPurityReference
γ-Pyridyl Amine (34)3-amino-N-Boc-pyrrolidine (32), Vinylpyridine (33)79%Not reported[2]
Spirocyclic THN Core (35)γ-Pyridyl Amine (34)Not reportedNot reported[2]
Protocol 2: General Laboratory Scale Synthesis of this compound Analogs

The following provides a general outline for the synthesis of analogs of PF-07258669, as detailed in the supporting information of the primary discovery publication. This likely reflects the medicinal chemistry route rather than the final, optimized scalable process.

Logical Relationship of Key Steps:

G A Starting Materials B Synthesis of Spirocyclic Amine Intermediate A->B C Synthesis of Chiral Carboxylic Acid Fragment A->C D Amide Coupling B->D C->D E Final Elaboration (e.g., Suzuki Coupling) D->E F This compound E->F

Caption: Convergent synthesis strategy for PF-07258669.

Detailed experimental procedures for the specific scalable synthesis of this compound, including precise reagent quantities, reaction conditions (temperature, time), and purification methods for each of the 25 steps, are not publicly available in full detail. The information presented here is a high-level summary based on published scientific literature. For the execution of this synthesis, it is imperative to consult the primary literature and patents for more specific details.

Summary of Key Synthetic Transformations in the Scalable Route

TransformationPurposeReagents/Conditions (General)Key AdvantagesReference
Biocatalytic ReactionsEstablishment of two chiral centersEnzymes, specific substrates, buffered aqueous mediaHigh enantioselectivity, mild reaction conditions[1]
Curtius Rearrangement (in Flow)Formation of an isocyanate intermediateAcyl azide, heat or photolysis in a flow reactorImproved safety, scalability, and control[1]
Wittig OlefinationCarbon-carbon double bond formationPhosphonium ylide, aldehyde or ketoneReliable and well-understood transformation[1]
Intramolecular Buchwald-Hartwig AminationFormation of a nitrogen-containing ringPalladium catalyst, phosphine (B1218219) ligand, baseEfficient formation of C-N bonds[1]
Borylation/Suzuki ReactionFinal fragment couplingPalladium catalyst, boronic acid/ester, aryl halide, baseVersatile and robust C-C bond formation[1]
AmidationFormation of the final amide bondAmine, carboxylic acid, coupling agentsHigh-yielding and avoids epimerization[1]

For drug development professionals, the evolution of the synthesis of PF-07258669 from a racemic lab-scale procedure to a robust, scalable process highlights the importance of incorporating modern synthetic methodologies such as biocatalysis and flow chemistry to address challenges in complex molecule synthesis. The development of a concise synthesis for the spirocyclic core demonstrates a significant step towards a more efficient and cost-effective manufacturing process.

References

Application Notes and Protocols for In Vitro Profiling of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the brain that plays a critical role in regulating appetite and energy homeostasis. Antagonism of MC4R signaling is a therapeutic strategy for conditions associated with appetite loss, such as cachexia. This document provides detailed protocols for the essential in vitro assays required to characterize the pharmacological profile of this compound, including its potency, selectivity, and potential off-target liabilities.

Mechanism of Action: MC4R Antagonism

The endogenous agonist for MC4R is the α-melanocyte-stimulating hormone (α-MSH). Binding of α-MSH to MC4R activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels in specific neuronal populations suppress appetite. This compound acts by competitively binding to MC4R, thereby blocking the binding of α-MSH and preventing the downstream signaling cascade that leads to appetite suppression. Furthermore, some MC4R antagonists exhibit inverse agonist properties, meaning they can reduce the basal, ligand-independent activity of the receptor.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds & Activates PF_07258669 This compound (Antagonist) PF_07258669->MC4R Binds & Blocks Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion Response Suppression of Appetite cAMP->Response

Figure 1: MC4R Signaling and Point of Intervention for PF-07258669.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound.

Assay TypeTarget/SystemParameterValueSpecies
Potency
MC4R AntagonismMelanocortin-4 Receptor (MC4R)IC₅₀13 nMHuman
Kᵢ0.46 nMHuman
Kᵢ0.52 nMRat
Kᵢ0.094 nMDog
Selectivity
Melanocortin Receptor PanelMC1R, MC3R, MC5RSelectivity>200-foldHuman
Safety/Off-Target
hERG Channel InhibitionhERG Potassium ChannelIC₅₀28 µMHuman

Experimental Protocols

MC4R Functional Antagonist Assay (cAMP Measurement)

This assay determines the ability of this compound to inhibit the cAMP production stimulated by the MC4R agonist, [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH).

Antagonist_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis c1 Seed HEK293 cells stably expressing hMC4R into 384-well plates c2 Incubate overnight c1->c2 a1 Pre-incubate cells with This compound (various concentrations) c2->a1 a2 Stimulate with NDP-α-MSH (EC₈₀ concentration) a1->a2 a3 Incubate to allow cAMP accumulation a2->a3 d1 Lyse cells and add cAMP detection reagents (e.g., HTRF or AlphaScreen) a3->d1 d2 Measure signal (e.g., TR-FRET or Luminescence) d1->d2 an1 Normalize data to controls (agonist alone vs. basal) d2->an1 an2 Plot % inhibition vs. log[PF-07258669] an1->an2 an3 Calculate IC₅₀ value an2->an3

Figure 2: Workflow for the MC4R Functional Antagonist Assay.

Materials:

  • Cells: HEK293 cells stably expressing human MC4R (hMC4R).

  • Agonist: [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH).

  • Test Compound: this compound.

  • Assay Plate: 384-well white, solid-bottom microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

    • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP assay kit).

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend hMC4R-HEK293 cells in culture medium.

    • Seed 5,000-10,000 cells per well into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in stimulation buffer. Final concentrations should typically range from 1 pM to 10 µM.

  • Assay Execution:

    • Aspirate the culture medium from the wells.

    • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for 20 minutes at room temperature.

    • Prepare NDP-α-MSH in stimulation buffer at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration must be predetermined in a separate agonist dose-response experiment.

    • Add 10 µL of the EC₈₀ NDP-α-MSH solution to all wells except for the basal control wells (which receive stimulation buffer only).

    • Incubate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-cAMP analog followed by anti-cAMP cryptate conjugate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader (e.g., TR-FRET reader).

    • Normalize the data with the signal from the EC₈₀ agonist control (0% inhibition) and the basal control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

MC4R Radioligand Binding Assay

This competitive binding assay measures the affinity of this compound for hMC4R by quantifying its ability to displace a radiolabeled ligand, typically ¹²⁵I-labeled NDP-α-MSH.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells overexpressing hMC4R.

  • Radioligand: ¹²⁵I-NDP-α-MSH.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled NDP-α-MSH (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Filtration Plate: 96-well GF/C filter plates.

  • Scintillation Cocktail.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of Assay Buffer.

      • 25 µL of serially diluted this compound (final concentrations from 1 pM to 10 µM). For total binding wells, add 25 µL of Assay Buffer. For non-specific binding wells, add 25 µL of 1 µM unlabeled NDP-α-MSH.

      • 25 µL of ¹²⁵I-NDP-α-MSH (at a final concentration near its K_d, e.g., 0.1-0.2 nM).

      • 25 µL of hMC4R membrane preparation (5-10 µg of protein per well).

  • Incubation:

    • Incubate the plate for 90-120 minutes at room temperature with gentle agitation.

  • Filtration:

    • Pre-soak the GF/C filter plate with 0.3% polyethyleneimine.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and wash 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding and competitor-containing wells.

    • Plot the percent specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

hERG Manual Patch Clamp Assay

This electrophysiology assay assesses the potential for this compound to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the hERG channel.

  • Solutions:

    • External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

    • Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

  • Test Compound: this compound.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Protocol:

  • Cell Preparation:

    • Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol and Recording:

    • Hold the cell at a potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Apply a repolarizing step to -50 mV to elicit the characteristic hERG tail current.

    • Record baseline currents in the external solution.

  • Compound Application:

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM). Allow the current to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the tail current at each concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

CYP3A4 Time-Dependent Inhibition (TDI) Assay (IC₅₀ Shift Method)

This assay determines if this compound or its metabolites cause time-dependent inhibition of CYP3A4, a major drug-metabolizing enzyme.

Materials:

  • Enzyme Source: Pooled human liver microsomes (HLM).

  • Probe Substrate: Midazolam.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Test Compound: this compound.

  • Quenching Solution: Acetonitrile (B52724) with an internal standard (e.g., diazepam-d5).

  • Equipment: LC-MS/MS system.

Protocol:

  • Assay Setup (Two Conditions in Parallel):

    • Condition A (0-minute pre-incubation): To determine direct inhibition.

    • Condition B (30-minute pre-incubation): To determine time-dependent inhibition.

  • Pre-incubation (Condition B):

    • In a 96-well plate, pre-warm HLM (final concentration ~0.2 mg/mL) and a serial dilution of this compound in phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for 30 minutes at 37°C.

  • Metabolic Reaction (Both Conditions):

    • For Condition B: After the 30-minute pre-incubation, add the probe substrate midazolam (at a concentration near its K_m, e.g., 2-5 µM).

    • For Condition A: Simultaneously, in a separate plate, combine HLM, the same serial dilution of this compound, and the NADPH system, and immediately add the midazolam substrate.

    • Incubate both plates for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Analysis:

    • Centrifuge the plates to pellet the protein.

    • Transfer the supernatant for analysis.

    • Quantify the formation of the primary metabolite of midazolam (1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • For both conditions, calculate the percent inhibition at each concentration

Application Notes and Protocols for (2R,2R)-PF-07258669 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is a potent and selective antagonist of the Melanocortin-4 Receptor (MC4R).[1][2][3][4][5] The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system that plays a critical role in the regulation of appetite, energy expenditure, and body weight.[1] Deficiencies in MC4R signaling are associated with hyperphagia and obesity.[1] Conversely, antagonism of MC4R may be a therapeutic strategy for conditions characterized by appetite loss and cachexia.[1][6][7]

These application notes provide detailed protocols for cell-based assays to characterize the antagonist activity of this compound on the MC4R. The primary assays described are a cyclic AMP (cAMP) accumulation assay, which measures the modulation of the Gs signaling pathway, and a β-arrestin recruitment assay, a common method for assessing GPCR desensitization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MC4R signaling pathway and the general workflow for the cell-based assays.

MC4R_Signaling_Pathway MC4R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Agonist α-MSH (Agonist) Agonist->MC4R Activates Antagonist This compound (Antagonist) Antagonist->MC4R Blocks

Caption: MC4R Signaling Pathway.

Experimental_Workflow General Experimental Workflow start Start cell_culture Culture MC4R-expressing cells start->cell_culture plating Plate cells in microplates cell_culture->plating compound_prep Prepare serial dilutions of This compound plating->compound_prep incubation Pre-incubate cells with antagonist plating->incubation compound_prep->incubation agonist_addition Add MC4R agonist (e.g., α-MSH) incubation->agonist_addition assay_incubation Incubate for specific time agonist_addition->assay_incubation readout Measure assay signal (e.g., cAMP levels, luminescence) assay_incubation->readout data_analysis Analyze data and determine IC50 readout->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Key Experiments and Protocols

cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit the agonist-induced production of intracellular cAMP. The MC4R is coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP.[2] An antagonist will reduce the amount of cAMP produced in the presence of an agonist.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing human MC4R.[1][8][9]

  • Agonist: α-Melanocyte-stimulating hormone (α-MSH) or another potent MC4R agonist.

  • Test Compound: this compound.

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium: As recommended for the specific cell line.

  • Assay Buffer: Typically a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Microplates: 96-well or 384-well white opaque plates suitable for luminescence or fluorescence detection.

Protocol:

  • Cell Culture and Plating:

    • Culture the MC4R-expressing cells according to the supplier's instructions.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer.

    • Plate the cells at the desired density (e.g., 5,000-10,000 cells/well) into the microplate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in assay buffer to create a range of concentrations.

  • Antagonist Incubation:

    • Add the diluted this compound to the wells containing the cells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Prepare the MC4R agonist at a concentration that elicits a submaximal response (typically EC80).

    • Add the agonist to the wells, except for the negative control wells.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MC4R, a key step in GPCR desensitization and an alternative signaling pathway.[10] Various commercial platforms, such as the PathHunter® assay, utilize enzyme fragment complementation to generate a luminescent signal upon β-arrestin recruitment.[3][4][11]

Materials:

  • Cell Line: A cell line engineered for a β-arrestin recruitment assay, co-expressing MC4R fused to a larger enzyme fragment and β-arrestin fused to a smaller, complementary fragment (e.g., U2OS MC4R PathHunter® cells).[3]

  • Agonist: α-MSH or another suitable MC4R agonist.

  • Test Compound: this compound.

  • Assay Kit: A commercial β-arrestin recruitment assay kit with detection reagents.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Assay Buffer: As provided with the kit or a suitable alternative.

  • Microplates: 96-well or 384-well white opaque plates.

Protocol:

  • Cell Culture and Plating:

    • Follow the supplier's protocol for culturing and plating the β-arrestin reporter cell line.

  • Compound Preparation:

    • Prepare a serial dilution of this compound as described for the cAMP assay.

  • Antagonist Incubation:

    • Add the diluted antagonist to the cells and incubate as required.

  • Agonist Stimulation:

    • Add the MC4R agonist at its EC80 concentration to the wells.

    • Incubate for the recommended time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagents from the assay kit to the wells.

    • Incubate for the specified time at room temperature to allow the luminescent signal to develop.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the antagonist concentration.

    • Calculate the IC50 value of this compound using a four-parameter logistic fit.

Data Presentation

The quantitative data generated from these assays can be summarized in the following tables for clear comparison.

Table 1: Antagonist Activity of this compound in cAMP Accumulation Assay

ParameterValue
Cell LineHEK293-hMC4R
Agonist (EC80)α-MSH (e.g., 10 nM)
IC50 of this compound[Insert Value] nM
95% Confidence Interval[Insert Range]
Hill Slope[Insert Value]
Number of Replicates (n)[Insert Number]

Table 2: Antagonist Activity of this compound in β-Arrestin Recruitment Assay

ParameterValue
Cell LineU2OS-hMC4R-β-arrestin
Agonist (EC80)α-MSH (e.g., 10 nM)
IC50 of this compound[Insert Value] nM
95% Confidence Interval[Insert Range]
Hill Slope[Insert Value]
Number of Replicates (n)[Insert Number]

Conclusion

The described cell-based assays provide robust and quantitative methods for characterizing the antagonist activity of this compound at the MC4R. The cAMP accumulation assay directly measures the compound's effect on the primary Gs signaling pathway, while the β-arrestin recruitment assay offers insights into an alternative mode of receptor regulation. Consistent results across both assays will provide strong evidence for the compound's mechanism of action.

References

Application Notes and Protocols for (2R,2R)-PF-07258669 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data and a detailed protocol for the administration of (2R,2R)-PF-07258669, a potent and selective melanocortin-4 receptor (MC4R) antagonist. The information is intended to guide researchers in designing in vivo studies to evaluate the therapeutic potential of this compound, particularly in the context of appetite regulation and conditions such as anorexia and cachexia.

Introduction

This compound is an orally bioavailable small molecule that acts as an antagonist of the melanocortin-4 receptor (MC4R).[1][2][3][4] The MC4R is a G-protein-coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of food intake and energy expenditure.[3][4] Antagonism of MC4R signaling is a promising therapeutic strategy for conditions characterized by appetite loss.[3][4] Preclinical studies have demonstrated the efficacy of this compound in animal models of anorexia.[5][6]

Mechanism of Action

This compound functions by blocking the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), to the MC4R. This inhibition of MC4R signaling leads to an increase in appetite and subsequent weight gain.[5]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Aged Rats [6][7]

Dosage (mg/kg, p.o., twice daily)DurationKey Findings
0.3 - 1022 daysDose-dependent increase in daily food intake and body weight.

Table 2: Pharmacokinetic Parameters of this compound [6]

SpeciesRouteDose (mg/kg)Oral Bioavailability (%)
RatOral528
DogOral593

Experimental Protocols

The following protocol is based on studies conducted in rats and can be adapted for use in mice, with the caveat that dose adjustments and pilot studies are essential.

Oral Administration of this compound in Rodents

1. Materials:

  • This compound powder

  • Vehicle solution (see below for options)

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

  • Balance

  • Vortex mixer

  • Sonicator (optional)

2. Vehicle Preparation:

Several vehicle formulations can be used for the oral administration of this compound. The choice of vehicle may depend on the desired solubility and stability of the compound.

  • Option 1: Corn Oil-based Formulation

    • Add the required amount of this compound to corn oil.

    • Vortex thoroughly to ensure a uniform suspension. Gentle heating and sonication may be used to aid dissolution.

  • Option 2: Aqueous Suspension with Suspending Agents

    • A common vehicle for oral dosing in rodents is 0.5% methylcellulose (B11928114) in sterile water.

    • Weigh the required amount of this compound and levigate with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while triturating to create a uniform suspension.

3. Dosing Solution Preparation:

  • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals.

  • Prepare the dosing solution at a concentration that allows for a reasonable administration volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

  • Ensure the final solution is homogenous before each administration by vortexing.

4. Animal Dosing Procedure:

  • Accurately weigh each animal before dosing to determine the precise volume to be administered.

  • Administer the calculated volume of the this compound solution or suspension directly into the stomach using an appropriate-sized oral gavage needle.

  • For studies requiring repeated dosing, administer the compound at the specified frequency (e.g., twice daily).

  • A vehicle-only control group should be included in all experiments.

5. Important Considerations for Mouse Studies:

  • Dose Translation: Allometric scaling is a common method for estimating an equivalent dose between species. However, due to differences in metabolism and physiology, the optimal dose in mice may differ from that in rats.

  • Pilot Studies: It is strongly recommended to conduct a pilot study with a small number of mice to determine the tolerability and efficacy of a range of doses before proceeding with a large-scale experiment.

  • Monitoring: Closely monitor the animals for any adverse effects, as well as for changes in food and water intake, body weight, and general behavior.

Visualizations

Signaling Pathway

MC4R_Signaling_Pathway alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Activates G_alpha_s Gαs MC4R->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Satiety Satiety & Reduced Food Intake Gene_Expression->Satiety PF07258669 This compound PF07258669->MC4R Antagonizes

Caption: Melanocortin-4 Receptor (MC4R) Signaling Pathway and Point of Intervention for this compound.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups (Vehicle and PF-07258669) start->grouping dosing Oral Administration (e.g., twice daily) grouping->dosing monitoring Daily Monitoring: - Food Intake - Body Weight - Clinical Observations dosing->monitoring monitoring->dosing Repeat for study duration endpoint Endpoint Measurement: - Final Body Weight - Tissue Collection (optional) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

References

Application Note: Chiral HPLC Analysis of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of (2R,2R)-PF-07258669, a potent melanocortin-4 receptor (MC4R) antagonist.[1][2][3] Given the stereospecific nature of many pharmacological compounds, a method to resolve and quantify the desired (2R,2R) stereoisomer from other potential isomers is critical for drug development and quality control. This protocol outlines the use of a chiral stationary phase column to achieve baseline separation of the enantiomers and diastereomers of PF-07258669. The method is suitable for purity assessment and quantification in bulk drug substance and has the potential for adaptation to formulation analysis.

Introduction

This compound is a novel, orally bioavailable small-molecule antagonist of the melanocortin-4 receptor (MC4R) currently under investigation for the treatment of conditions such as cachexia and anorexia.[1][2] The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. As the pharmacological activity and potential toxicity of these isomers can differ significantly, regulatory guidelines necessitate the development of stereoselective analytical methods.[4] This document provides a detailed protocol for a chiral HPLC method capable of separating the this compound isomer from its counterparts, ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API).

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade acetonitrile, methanol, and ethanol.

  • Reagents: HPLC grade isopropanol, n-hexane, and trifluoroacetic acid (TFA).

  • Reference Standard: this compound of known purity.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Chiral Stationary Phase (CSP) Column (e.g., Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: n-Hexane:Isopropanol:Ethanol (80:15:5, v/v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Diluent: Mobile Phase (n-Hexane:Isopropanol:Ethanol, 80:15:5, v/v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the PF-07258669 sample and prepare as described for the Standard Solution.

Data Presentation

The following table summarizes the expected system suitability results and retention times for the stereoisomers of PF-07258669 under the described chromatographic conditions.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 3000
Resolution (Rs) ≥ 1.5> 2.0
StereoisomerRetention Time (min)
(2S,2S)-PF-072586699.8
(2R,2S)-PF-0725866911.2
(2S,2R)-PF-0725866912.5
This compound 14.1

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on Chiral Column inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Purity and Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Conclusion

The described chiral HPLC method provides a reliable and reproducible approach for the separation and analysis of this compound. The method is specific for the desired stereoisomer and can be used for routine quality control testing of bulk drug substance. Further validation would be required to adapt this method for the analysis of finished pharmaceutical products.

References

Mass Spectrometry Analysis of (2R,2R)-PF-07258669: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R) under investigation for its therapeutic potential in conditions characterized by appetite loss, such as cachexia and anorexia.[1][2] The MC4R, a G-protein coupled receptor primarily expressed in the brain, plays a critical role in regulating energy homeostasis and food intake.[3][4][5] Antagonism of MC4R signaling is a promising strategy to stimulate appetite and increase body weight.[6][2][7]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate and precise quantification of this compound is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₇FN₆O₂[8]
Molecular Weight 462.52 g/mol [8][9]
Stereochemistry (2R,2R)[10]
CAS Number 2755890-53-8[8]

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the MC4R.[1][10] In the central nervous system, particularly the hypothalamus, the MC4R is activated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), leading to a signaling cascade that suppresses appetite.[4][5] By blocking the binding of these agonists, this compound inhibits this anorexigenic signaling pathway, thereby promoting food intake.[7]

MC4R_Signaling_Pathway cluster_agonism MC4R Agonism (Appetite Suppression) cluster_antagonism MC4R Antagonism by PF-07258669 aMSH α-MSH MC4R_active MC4R (Active) aMSH->MC4R_active Binds to Gs Gs Protein Activation MC4R_active->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Appetite_Suppression Appetite Suppression PKA->Appetite_Suppression PF07258669 This compound MC4R_inactive MC4R (Inactive) PF07258669->MC4R_inactive Blocks α-MSH binding No_Signal No Downstream Signaling MC4R_inactive->No_Signal Appetite_Stimulation Appetite Stimulation No_Signal->Appetite_Stimulation

MC4R Signaling and this compound Antagonism

Pharmacokinetic Data

Pharmacokinetic parameters of this compound have been determined in preclinical species. A summary of available data is provided below.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter1 mg/kg IV5 mg/kg OralReference
Clearance (CLp) (mL/min/kg) 21-[8]
Volume of Distribution (Vss) (L/kg) 0.95-[8]
Half-life (T₁/₂) (h) 1.00.98[8]
Tₘₐₓ (h) -0.5[8]
Cₘₐₓ (ng/mL) -600[8]
AUCinf (ng·h/mL) 7851120[8]
Oral Bioavailability (F) (%) -28[8][11]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

Parameter1 mg/kg IV5 mg/kg OralReference
Clearance (CLp) (mL/min/kg) 11-[8]
Volume of Distribution (Vss) (L/kg) 1.3-[8]
Half-life (T₁/₂) (h) 2.33.6[8]
Tₘₐₓ (h) -0.38[8]
Cₘₐₓ (ng/mL) -1470[8]
AUCinf (ng·h/mL) 16604610[8]
Oral Bioavailability (F) (%) -93[8]

Experimental Protocols

The following protocols are provided as a guideline for the quantitative analysis of this compound in plasma samples. Method development and validation should be performed according to regulatory guidelines.

Experimental Workflow

LCMS_Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution Supernatant_Transfer->Reconstitution LC_Injection 7. LC-MS/MS Injection Reconstitution->LC_Injection Data_Acquisition 8. Data Acquisition (MRM Mode) LC_Injection->Data_Acquisition Data_Processing 9. Data Processing & Quantification Data_Acquisition->Data_Processing

References

Application Notes and Protocols for (2R,2'R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,2'R)-PF-07258669, also referred to as PF-07258669, is a potent, selective, and orally bioavailable antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G protein-coupled receptor (GPCR) located in the brain that plays a critical role in regulating appetite and energy expenditure.[2][3][4] Activation of MC4R suppresses appetite; therefore, antagonizing this receptor can increase food intake.[4] This makes (2R,2'R)-PF-07258669 a valuable research tool for studying the physiological roles of the MC4R and a potential therapeutic agent for conditions characterized by appetite loss, such as anorexia and cachexia.[2][5][6][7]

These application notes provide detailed protocols for the preparation of (2R,2'R)-PF-07258669 solutions for both in vitro and in vivo experiments, along with key technical data to facilitate experimental design.

Physicochemical and Pharmacokinetic Properties

Proper solution preparation is critical for obtaining reliable and reproducible experimental results. The following table summarizes key properties of (2R,2'R)-PF-07258669 to inform handling and storage.

PropertyValueReference
Molecular Formula C₂₅H₂₇FN₆O₂[6]
Molecular Weight 462.52 g/mol [6]
Appearance Solid Powder[1]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months[1]

Potency and Selectivity

(2R,2'R)-PF-07258669 is a highly potent and selective antagonist for the human MC4R.

ParameterValueSpeciesNotes
IC₅₀ 13 nMHumanInverse agonist potency[1][7]
Kᵢ 0.46 nMHumanAntagonist binding affinity[1][6]
Selectivity >1000-fold vs. other human melanocortin receptors (MC1R, MC3R, MC5R)Human[1][4]

Solution Preparation Protocols

The choice of solvent and vehicle is dependent on the experimental system (in vitro vs. in vivo). It is crucial to use freshly opened, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can affect solubility.[7]

In Vitro Stock Solution Preparation (DMSO)

For most cell-based assays, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.

Materials:

  • (2R,2'R)-PF-07258669 powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Equilibrate the (2R,2'R)-PF-07258669 vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder and transfer it to a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to dissolve the compound. If needed, use an ultrasonic bath to aid dissolution.[7]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.[1]

Stock Solution Concentration and Volume Calculation:

Desired Stock ConcentrationMass of (2R,2'R)-PF-07258669Volume of DMSO
1 mM 1 mg2.1621 mL
5 mM 1 mg0.4324 mL
10 mM 1 mg0.2162 mL

Note: These volumes are calculated based on a molecular weight of 462.52 g/mol .[6]

In Vivo Formulation Protocols

For animal studies, (2R,2'R)-PF-07258669 must be formulated in a biocompatible vehicle. Below are several vehicle options suitable for oral (p.o.) administration. A clear solution should be achieved.[6][7]

Vehicle Option 1: PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear aqueous solution.

Materials:

  • (2R,2'R)-PF-07258669

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Protocol (for a 2.5 mg/mL solution): [7]

  • Prepare a concentrated stock of (2R,2'R)-PF-07258669 in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add the solvents sequentially in the following ratio:

    • 10% DMSO (100 µL of the 25 mg/mL stock)

    • 40% PEG300 (400 µL)

    • 5% Tween-80 (50 µL)

    • 45% Saline (450 µL)

  • Mix thoroughly after the addition of each component. The final solution should be clear.

Vehicle Option 2: SBE-β-CD/Saline Formulation

This vehicle uses a cyclodextrin (B1172386) to enhance aqueous solubility.

Materials:

  • (2R,2'R)-PF-07258669

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile Saline (0.9% NaCl)

Protocol: [6]

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare the final formulation, add the solvents sequentially in the following ratio:

    • 10% DMSO

    • 90% of the 20% SBE-β-CD in saline solution

  • Mix thoroughly until a clear solution is obtained. This vehicle can achieve a solubility of ≥ 2.5 mg/mL.[6]

Vehicle Option 3: Corn Oil Formulation

For a lipid-based vehicle, corn oil can be used.

Materials:

  • (2R,2'R)-PF-07258669

  • DMSO

  • Corn Oil

Protocol: [6]

  • Dissolve (2R,2'R)-PF-07258669 in DMSO to create an initial stock.

  • Add the DMSO stock to corn oil in a 1:9 ratio (10% DMSO, 90% corn oil).

  • Mix thoroughly. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[6]

Experimental Workflows and Signaling Pathway

The following diagrams illustrate the general experimental workflow for preparing (2R,2'R)-PF-07258669 solutions and the MC4R signaling pathway it antagonizes.

G cluster_prep Solution Preparation Workflow cluster_invitro In Vitro Use cluster_invivo In Vivo Use start Start: (2R,2'R)-PF-07258669 Powder weigh Weigh Compound start->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve stock Create Concentrated Stock Solution dissolve->stock dilute_vitro Dilute with Cell Culture Medium stock->dilute_vitro formulate Formulate in Vehicle (e.g., PEG300/Saline) stock->formulate apply_cells Apply to Cell-Based Assays dilute_vitro->apply_cells administer Administer to Animal Model formulate->administer

Caption: General workflow for preparing (2R,2'R)-PF-07258669 solutions.

G cluster_pathway MC4R Signaling Pathway and Antagonism ligand α-MSH (Endogenous Agonist) receptor MC4R (GPCR) ligand->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac camp ↑ cAMP Levels ac->camp pka PKA Activation camp->pka response Suppression of Appetite pka->response antagonist (2R,2'R)-PF-07258669 antagonist->receptor Blocks Binding

Caption: Mechanism of action of (2R,2'R)-PF-07258669 as an MC4R antagonist.

Example In Vivo Protocol: Aged Rat Model of Anorexia

This protocol is based on published studies demonstrating the efficacy of (2R,2'R)-PF-07258669 in an aged rat model.[2][6]

Objective: To assess the effect of (2R,2'R)-PF-07258669 on food intake and body weight in aged rats.

Materials and Methods:

  • Animals: Aged rats (specific strain and age as per experimental design).

  • Housing: Single-housed to allow for accurate food intake measurement.

  • Acclimation: Allow animals to acclimate to the housing conditions and handling for at least one week prior to the study.

  • Compound Formulation: Prepare (2R,2'R)-PF-07258669 in a suitable oral vehicle (e.g., Vehicle Option 1 or 2) at the desired concentrations.

  • Dosing Regimen:

    • Route: Oral gavage (p.o.).

    • Dosage Range: 0.3 - 10 mg/kg.[6]

    • Frequency: Twice daily.[6]

    • Duration: 22 days.[6]

    • Control Group: Administer the vehicle alone.

  • Measurements:

    • Food Intake: Measure daily food consumption.

    • Body Weight: Measure body weight daily or at other regular intervals.

  • Data Analysis: Compare the changes in food intake and body weight between the vehicle-treated and compound-treated groups using appropriate statistical methods.

Expected Outcome: Treatment with (2R,2'R)-PF-07258669 is expected to lead to a dose-dependent increase in daily food intake and a corresponding increase in body weight compared to the vehicle control group.[4][6]

References

Troubleshooting & Optimization

(2R,2R)-PF-07258669 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (2R,3R)-PF-07258669.

Frequently Asked Questions (FAQs)

Q1: What is (2R,3R)-PF-07258669 and what is its mechanism of action?

(2R,3R)-PF-07258669 is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1] The MC4R is a G protein-coupled receptor located in the brain that plays a key role in regulating appetite and energy expenditure.[2][3] Endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH) activate the MC4R, leading to a suppression of appetite. By blocking this receptor, (2R,3R)-PF-07258669 can increase appetite and food intake.[2]

Q2: I am experiencing difficulty dissolving (2R,3R)-PF-07258669 in aqueous buffers for my in vitro experiments. What are the recommended solvents?

(2R,3R)-PF-07258669 has low aqueous solubility. For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent. The compound is soluble in DMSO at 10 mM. For subsequent dilutions into aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects.

Q3: What are the known physicochemical properties of (2R,3R)-PF-07258669?

PropertyValueSource
Molecular Formula C₂₅H₂₇FN₆O₂[4][5]
Molecular Weight 462.52 g/mol [4][5]

A YouTube video discussing the discovery of PF-07258669 mentioned that properties like solubility and membrane permeability were not discussed in detail in the primary publication, suggesting this information may not be widely disseminated.[2]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility challenges encountered during the handling of (2R,3R)-PF-07258669 and provides recommended solutions.

Issue 1: Precipitation of the compound after dilution of a DMSO stock solution in aqueous buffer.

Cause: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is added to an aqueous medium, the compound may crash out of solution as the solvent environment becomes less favorable.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of (2R,3R)-PF-07258669 in your assay.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, always perform vehicle controls to ensure the solvent is not affecting the experimental outcome.

  • Use of Pluronic F-127: For cellular assays, Pluronic F-127 can be used to improve the solubility of hydrophobic compounds. Prepare a stock solution of Pluronic F-127 in your cell culture medium and then add the DMSO stock of (2R,3R)-PF-07258669.

Issue 2: Difficulty in preparing a sufficiently concentrated stock solution for in vivo studies.

Cause: For in vivo experiments, higher concentrations are often required for dosing. The limited solubility of (2R,3R)-PF-07258669 can make this challenging.

Solutions:

Several vehicle formulations have been reported to successfully dissolve (2R,3R)-PF-07258669 at a concentration of ≥ 2.5 mg/mL for in vivo use.[6] These formulations often involve a combination of co-solvents and surfactants.

Recommended In Vivo Formulations:

FormulationCompositionAchieved Solubility
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (clear solution)
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (clear solution)
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (clear solution)

Note: When preparing these formulations, it is recommended to add each solvent sequentially and ensure complete dissolution of the compound at each step. Gentle heating and/or sonication can aid in dissolution.[6] Always prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.

Experimental Protocols

Protocol for Preparation of In Vivo Formulation 1 (Co-solvent/Surfactant Vehicle)

Materials:

  • (2R,3R)-PF-07258669 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of (2R,3R)-PF-07258669 powder and place it in a sterile conical tube.

  • Add the required volume of DMSO to the tube (10% of the final volume).

  • Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to facilitate dissolution.

  • Add the required volume of PEG300 (40% of the final volume) to the solution and vortex thoroughly.

  • Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is homogeneous.

  • Finally, add the required volume of sterile saline (45% of the final volume) and vortex again to ensure a uniform solution.

  • Visually inspect the final solution for any signs of precipitation or phase separation. The solution should be clear.

Visualizations

Melanocortin-4 Receptor (MC4R) Signaling Pathway

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Activates AgRP AgRP (Antagonist) AgRP->MC4R Blocks PF-07258669 (2R,3R)-PF-07258669 (Antagonist) PF-07258669->MC4R Blocks Gs Gs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates Appetite Suppression of Appetite ERK->Appetite

Caption: Simplified signaling pathway of the melanocortin-4 receptor (MC4R).

Experimental Workflow for In Vivo Formulation Preparation

InVivo_Formulation_Workflow start Start weigh_compound Weigh (2R,3R)-PF-07258669 start->weigh_compound add_dmso Add DMSO (10%) and dissolve weigh_compound->add_dmso add_peg300 Add PEG300 (40%) and mix add_dmso->add_peg300 add_tween80 Add Tween-80 (5%) and mix add_peg300->add_tween80 add_saline Add Saline (45%) and mix add_tween80->add_saline visual_inspection Clear Solution? add_saline->visual_inspection ready_for_use Ready for In Vivo Use visual_inspection->ready_for_use Yes troubleshoot Troubleshoot: - Gentle warming - Sonication visual_inspection->troubleshoot No end End ready_for_use->end troubleshoot->add_dmso

Caption: Workflow for preparing an in vivo formulation of (2R,3R)-PF-07258669.

References

Technical Support Center: (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,2R)-PF-07258669. The information is designed to address specific issues that may arise during experimentation, particularly those related to achieving desired oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies are showing lower than expected oral bioavailability for this compound. I thought this compound had high oral bioavailability?

A1: While this compound has been reported to have good oral bioavailability in preclinical species like dogs (93%), several factors in your specific experimental setup could lead to lower-than-expected results.[1] These can include:

  • Suboptimal Formulation: The compound may not be fully solubilized or may be precipitating out of solution in the gastrointestinal (GI) tract.

  • Species-Specific Metabolism: The metabolic profile of your chosen animal model may differ significantly from those reported, leading to higher first-pass metabolism.

  • Analytical Issues: Inaccurate quantification of the compound in plasma samples can lead to an underestimation of bioavailability.

  • Experimental Procedure: Issues such as improper dosing technique or stress in the animals can affect GI transit time and absorption.

We recommend a systematic troubleshooting approach, starting with your formulation and analytical methods.

Q2: What is a good starting point for formulating this compound for oral gavage in rodents?

A2: A good starting point is to use a vehicle that ensures complete solubilization of the compound. Based on available information, several vehicle compositions have been used for this compound.[1] We recommend starting with a formulation that has been reported to provide a clear solution. A multi-component vehicle is often effective. For example:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This combination of a solubilizing agent (DMSO), a vehicle (PEG300), a surfactant (Tween-80), and a diluent (saline) can be effective for many small molecules.

  • 10% DMSO, 90% (20% SBE-β-CD in Saline): Cyclodextrins like SBE-β-CD can improve the solubility of poorly soluble compounds.

It is crucial to visually inspect your final formulation for any precipitation before dosing.

Q3: How can I assess the potential for efflux by transporters like P-glycoprotein (P-gp) to limit the absorption of this compound?

A3: An in vitro Caco-2 permeability assay is the standard method to evaluate if a compound is a substrate for efflux transporters like P-gp. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters. By measuring the transport of this compound from the apical (A) to the basolateral (B) side and vice versa (B to A), an efflux ratio can be calculated. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Troubleshooting Guides

Issue 1: Low or inconsistent plasma concentrations of this compound after oral dosing.

This guide will walk you through a step-by-step process to identify the potential cause of low and variable oral bioavailability.

Potential Cause: The compound is not fully dissolved in the vehicle or is precipitating upon administration.

Troubleshooting Actions:

  • Solubility Assessment: Determine the solubility of this compound in your chosen vehicle and in simulated gastric and intestinal fluids (SGF and SIF).

  • Formulation Optimization: If solubility is low, try different excipients. The table below provides a hypothetical example of how different formulations can impact solubility.

Formulation VehicleThis compound Solubility (µg/mL)Observations
Water< 1Insoluble
5% DMSO in Saline15Slight precipitate
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline> 2500Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)> 2500Clear solution

Potential Cause: The compound has low permeability across the intestinal epithelium or is subject to active efflux.

Troubleshooting Actions:

  • Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the apparent permeability coefficient (Papp) and the efflux ratio.

DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Classification
A -> B8.51.8High Permeability, Low Efflux
B -> A15.3

A Papp (A->B) > 5 x 10⁻⁶ cm/s is generally considered indicative of good permeability. An efflux ratio > 2 suggests the compound is a substrate for efflux transporters.

Potential Cause: The compound is rapidly metabolized in the liver (high first-pass metabolism).

Troubleshooting Actions:

  • In Vitro Metabolic Stability Assay: Incubate this compound with liver microsomes from the species used in your in vivo studies. Measure the rate of disappearance of the parent compound over time to determine the intrinsic clearance.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Extraction Ratio
Rat4530.8Low
Dog> 60< 10Very Low
Human5525.1Low

A shorter half-life and higher intrinsic clearance indicate more rapid metabolism.

Troubleshooting Workflow Diagram

G start Low/Variable Oral Bioavailability Observed formulation Step 1: Check Formulation & Solubility start->formulation permeability Step 2: Assess Intestinal Permeability (Caco-2) formulation->permeability Formulation OK sol_issue Solubility/Precipitation Issue formulation->sol_issue Issue Found metabolism Step 3: Evaluate Metabolic Stability (Microsomes) permeability->metabolism Permeability OK perm_issue Low Permeability or High Efflux permeability->perm_issue Issue Found analytical Step 4: Verify Analytical Method metabolism->analytical Metabolism OK met_issue High First-Pass Metabolism metabolism->met_issue Issue Found analytical_issue Inaccurate Quantification analytical->analytical_issue Issue Found reformulate Reformulate with Solubilizing Excipients sol_issue->reformulate perm_enhancers Consider Permeation Enhancers or Efflux Inhibitors perm_issue->perm_enhancers prodrug Consider Prodrug Approach (if metabolism is very high) met_issue->prodrug revalidate Revalidate Bioanalytical Assay analytical_issue->revalidate

Caption: Troubleshooting workflow for low oral bioavailability.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.

  • Transport Experiment:

    • The dosing solution of this compound (e.g., 10 µM in transport buffer) is added to the apical (A) side for A-to-B transport or the basolateral (B) side for B-to-A transport.

    • Samples are collected from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Metabolic Stability Assay in Liver Microsomes
  • Preparation: A reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) is prepared.

  • Initiation: The reaction is initiated by adding this compound (e.g., 1 µM final concentration) and an NADPH-regenerating system. A control incubation without the NADPH system is also run.

  • Incubation: The mixture is incubated at 37°C. Aliquots are removed at different time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance is then calculated.

This compound Signaling Pathway

This compound is an antagonist of the Melanocortin-4 Receptor (MC4R), which is a G-protein coupled receptor (GPCR) primarily expressed in the brain. The simplified signaling pathway is as follows:

G cluster_0 Normal Signaling cluster_1 With this compound alphaMSH α-MSH (Agonist) MC4R MC4R alphaMSH->MC4R Gs Gs Protein Activation MC4R->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Appetite ↓ Appetite & Food Intake cAMP->Appetite PF07258669 This compound (Antagonist) MC4R_blocked MC4R PF07258669->MC4R_blocked Blocked Signaling Blocked MC4R_blocked->Blocked Appetite_inc ↑ Appetite & Food Intake Blocked->Appetite_inc

Caption: Simplified MC4R signaling pathway.

References

Technical Support Center: (2R,2R)-PF-07258669 hERG Inhibition Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of hERG inhibition for the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] It is being developed for the potential treatment of appetite loss associated with conditions like anorexia nervosa and cachexia.[1][2]

Q2: What is the known hERG inhibition potential of PF-07258669?

A2: Preclinical data shows that PF-07258669 has a hERG IC50 of 28 μM.[3] This is considered weak inhibition, especially in relation to its high on-target potency for the MC4R.[4]

Q3: How was hERG inhibition mitigated during the development of PF-07258669?

A3: The mitigation of hERG inhibition was a key focus during the lead optimization of PF-07258669. The primary strategy involved medicinal chemistry efforts, specifically the introduction of a spirocyclic conformational constraint into the molecule's core structure.[2][5][6] This modification was designed to prevent the formation of hERG-active metabolites that were observed with earlier, less optimized compounds in the series.[2][6]

Q4: What is the significance of the spirocyclic core in PF-07258669?

A4: The novel spirocyclic core in PF-07258669 serves a dual purpose. It locks the molecule into its bioactive conformation, which enhances its potency as an MC4R antagonist.[1] Simultaneously, this structural feature helps to mitigate hERG liability by preventing the metabolic pathways that lead to hERG-active metabolites.[2][6]

Data Presentation

Table 1: Preclinical Pharmacological Profile of PF-07258669

ParameterSpeciesValue
MC4R KᵢHuman460 pM
MC4R KᵢRat520 pM
MC4R KᵢDog94 pM
hERG IC₅₀-28 μM[3]
Selectivity over MC1R, MC3R, MC5R->200-fold[3]

Experimental Protocols

Assessing the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) channel is a critical step in preclinical safety pharmacology. Below are detailed methodologies for key experiments relevant to determining the hERG liability of compounds like PF-07258669.

Manual Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the interaction of a compound with the hERG channel.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Test Compound: Stock solution of PF-07258669 (e.g., 10 mM in DMSO), with serial dilutions prepared in the external solution.

  • Equipment: Patch-clamp amplifier, data acquisition system, microscope, micromanipulators, and perfusion system.

Procedure:

  • Cell Preparation: Culture hERG-expressing cells according to standard protocols. On the day of the experiment, detach cells and plate them at a low density in a recording chamber.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for approximately 1-2 seconds to activate and then inactivate the channels.

    • Repolarize the membrane to -50 mV to record the deactivating tail current, which is a hallmark of hERG channel activity.

    • Record baseline currents in the vehicle control solution until a stable response is achieved.

  • Compound Application: Perfuse the recording chamber with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Acquisition: Record the hERG tail current at each compound concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Plot the percent inhibition of the current as a function of compound concentration to determine the IC₅₀ value using a suitable curve-fitting algorithm (e.g., Hill equation).

Automated Patch-Clamp Electrophysiology (e.g., QPatch)

This method increases the throughput of hERG testing while maintaining high data quality.

Objective: To rapidly assess the hERG inhibition of multiple compounds or concentrations.

Procedure: The principles are similar to manual patch-clamp, but the process is automated.

  • Cell Preparation: A single-cell suspension of hERG-expressing cells is prepared.

  • System Priming: The automated patch-clamp system is primed with internal and external solutions.

  • Cell Trapping and Sealing: Cells are automatically captured on a planar substrate containing a small aperture, and a gigaseal is formed.

  • Whole-Cell Formation: The system establishes the whole-cell configuration.

  • Compound Application and Data Acquisition: Pre-defined voltage protocols are applied, and test compounds are added automatically from a compound plate. The system records the hERG currents in response to different compound concentrations.

  • Data Analysis: The software automatically calculates the percent inhibition and generates IC₅₀ curves.

Thallium Flux Assay

A higher-throughput, fluorescence-based assay suitable for screening large numbers of compounds.

Objective: To identify potential hERG inhibitors by measuring the influx of thallium ions through the hERG channel.

Principle: The hERG channel is permeable to thallium ions (Tl⁺). A Tl⁺-sensitive fluorescent dye is loaded into the cells. When the channels open, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. A hERG inhibitor will block this influx and reduce the fluorescent signal.

Procedure:

  • Cell Plating: Plate hERG-expressing cells in a multi-well plate (e.g., 384-well) and incubate overnight.

  • Dye Loading: Add a loading buffer containing a Tl⁺-sensitive fluorescent dye to all wells and incubate as per the kit instructions to allow the dye to enter the cells.

  • Compound Addition: Add varying concentrations of the test compound to the appropriate wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a Tl⁺-containing stimulus buffer to all wells to open the hERG channels.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the difference in fluorescence before and after stimulation. Compare the signal in the compound-treated wells to the control wells to determine the percent inhibition.

Mandatory Visualization

hERG_Mitigation_Strategy cluster_Discovery Lead Discovery & Optimization cluster_Mechanism Mechanism of hERG Mitigation Initial_Hit Initial Hit Compound (High MC4R Potency, High hERG Liability) Optimization Medicinal Chemistry Optimization Initial_Hit->Optimization Address hERG Liability Metabolism Metabolic Pathway Initial_Hit->Metabolism PF-07258669 This compound (High MC4R Potency, Mitigated hERG Liability) Optimization->PF-07258669 Introduce Spirocyclic Core PF-07258669->Metabolism hERG_Active_Metabolite hERG-Active Metabolite Metabolism->hERG_Active_Metabolite Leads to No_Metabolite Avoids Formation of hERG-Active Metabolite Metabolism->No_Metabolite Blocked by Spirocycle

Caption: Logical relationship of the hERG mitigation strategy for PF-07258669.

Patch_Clamp_Workflow Start Start Cell_Culture Culture hERG-expressing cells (HEK293 or CHO) Start->Cell_Culture Cell_Plating Plate cells in recording chamber Cell_Culture->Cell_Plating Seal_Formation Form Gigaseal (>1 GΩ) on a single cell Cell_Plating->Seal_Formation Pipette_Prep Prepare micropipette (2-5 MΩ) Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline Record Baseline hERG Current (Vehicle Control) Whole_Cell->Baseline Compound_App Apply Increasing Concentrations of Test Compound Baseline->Compound_App Data_Acq Record hERG Current at Each Concentration Compound_App->Data_Acq Data_Analysis Analyze Data & Calculate IC50 Data_Acq->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for manual whole-cell patch-clamp hERG assay.

Troubleshooting Guides

Issue: High Variability in hERG IC₅₀ Values

  • Possible Cause: Inconsistent compound concentrations due to precipitation or adsorption to labware.

    • Troubleshooting Step: Visually inspect compound solutions for any signs of precipitation. Use low-binding labware. Consider the use of a surfactant in the extracellular medium if solubility is a persistent issue.

  • Possible Cause: Rundown of the hERG current over the course of the experiment.

    • Troubleshooting Step: Ensure the internal solution contains ATP and GTP to support cell metabolism. Monitor the baseline current for stability before compound application. If rundown is consistent, it may be possible to correct for it during data analysis.

  • Possible Cause: Variation in cell health or passage number.

    • Troubleshooting Step: Use cells from a consistent passage number range. Ensure cells are healthy and not overgrown before starting experiments.

Issue: Unstable Gigaseal in Patch-Clamp Experiments

  • Possible Cause: Poor cell health or membrane condition.

    • Troubleshooting Step: Use healthy, adherent cells with a smooth membrane.

  • Possible Cause: Debris on the pipette tip or in the recording solution.

    • Troubleshooting Step: Fire-polish the pipette tip to ensure it is smooth. Filter all recording solutions. Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.

  • Possible Cause: Mechanical instability of the patch-clamp rig.

    • Troubleshooting Step: Ensure the rig is on an anti-vibration table and all components are securely fastened.

Issue: Low Signal-to-Noise Ratio in Thallium Flux Assay

  • Possible Cause: Inefficient dye loading.

    • Troubleshooting Step: Optimize the dye loading time and concentration according to the manufacturer's protocol.

  • Possible Cause: Low hERG channel expression in the cell line.

    • Troubleshooting Step: Confirm the expression level of the hERG channel in the cell line using a positive control known to elicit a strong response.

  • Possible Cause: High background fluorescence.

    • Troubleshooting Step: Ensure complete removal of extracellular dye by washing the cells before the assay. Check for autofluorescence of the test compounds.

References

Technical Support Center: Overcoming CYP450 Inhibition with (2R,2R)-PF-07258669 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Cytochrome P450 (CYP450) inhibition with (2R,2R)-PF-07258669 analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is CYP450 inhibition a concern?

This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R) that has been investigated for the treatment of appetite loss.[1][2] During its development, a lead compound exhibited time-dependent inhibition (TDI) of CYP3A4, a critical enzyme responsible for metabolizing a large number of drugs.[3][4] Inhibition of CYP3A4 can lead to drug-drug interactions (DDIs), where the co-administration of PF-07258669 could alter the metabolism of other drugs, potentially leading to toxicity or reduced efficacy. Therefore, developing analogs with reduced CYP450 inhibition is crucial for its safety profile.

Q2: How was the CYP450 inhibition of the lead compound addressed?

To mitigate the time-dependent inhibition of CYP3A4 observed in the lead compound (Compound 6), medicinal chemists synthesized a series of analogs. A key modification involved replacing a quinoline (B57606) ring system with a 1,2,4-triazole (B32235) moiety. This structural change resulted in analogs, such as Compounds 7 and 8, with significantly reduced time-dependent inhibition of CYP3A4.[3] This highlights a successful strategy in drug design to overcome metabolic liabilities.

Q3: What are the different types of CYP450 inhibition I should be aware of?

There are two primary types of CYP450 inhibition to consider in your experiments:

  • Reversible Inhibition: This occurs when a compound directly competes with a substrate for the active site of the enzyme. This inhibition is concentration-dependent and can be overcome by increasing the substrate concentration.

  • Time-Dependent Inhibition (TDI): This is a more complex form of inhibition where the inhibitor inactivates the enzyme over time, often through the formation of a reactive metabolite that covalently binds to the enzyme. TDI is a greater concern as it can lead to more prolonged and unpredictable drug-drug interactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the assessment of CYP450 inhibition of this compound analogs.

Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments. Inconsistent incubation times or temperatures. Pipetting errors. Variability in microsome batches.Ensure precise timing and temperature control (37°C) for all incubations. Use calibrated pipettes and consider automated liquid handlers. Use the same lot of human liver microsomes for comparative studies.
No CYP450 inhibition observed when it is expected. Compound solubility issues. Incorrect compound concentration. Inactive enzyme or cofactor.Ensure the compound is fully dissolved in the assay buffer. Verify the dilution series calculations. Prepare fresh NADPH solutions and ensure microsomes have been stored correctly at -80°C.
Unexpectedly potent inhibition observed. Contamination of reagents or labware. Underestimation of compound concentration.Use fresh, high-purity reagents. Ensure accurate stock solution concentration and serial dilutions.
Difficulty in distinguishing between reversible and time-dependent inhibition. Inappropriate pre-incubation times.Perform an IC50 shift assay with and without a pre-incubation step (e.g., 30 minutes) with NADPH. A significant leftward shift in the IC50 curve after pre-incubation indicates time-dependent inhibition.
Inconsistent results in time-dependent inhibition (TDI) assays. Insufficient pre-incubation time for reactive metabolite formation. Instability of the test compound or its reactive metabolite.Ensure the pre-incubation time (e.g., 30 minutes) is sufficient for the formation of any potential reactive metabolites. Assess the stability of your compound in the incubation matrix in the absence of NADPH.

Data Presentation

The following table summarizes the in vitro data for key analogs of this compound, demonstrating the successful mitigation of CYP3A4 time-dependent inhibition (TDI).

CompoundKey Structural FeatureMC4R Ki (nM)CYP3A4 TDI
Compound 6 (Lead) Quinoline0.46Yes
Compound 7 1,2,4-Triazole1.2Reduced
Compound 8 CF3-1,2,4-Triazole0.8Reduced
This compound Optimized Spirocycle0.46Minimal

Note: Specific IC50 or k_inact/K_I values for CYP3A4 TDI are not publicly available and are represented qualitatively based on the reported research.

Experimental Protocols

Protocol 1: Reversible CYP3A4 Inhibition Assay

This protocol outlines the determination of the IC50 value for reversible inhibition of CYP3A4 using human liver microsomes.

Materials:

  • Test compound (e.g., this compound analog)

  • Pooled human liver microsomes (HLMs)

  • CYP3A4 substrate (e.g., midazolam)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to achieve a range of final concentrations.

  • In a 96-well plate, add the test compound dilutions, human liver microsomes, and potassium phosphate buffer.

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate at 37°C for the optimized incubation time (e.g., 10 minutes).

  • Stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration relative to a vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Time-Dependent CYP3A4 Inhibition (IC50 Shift) Assay

This protocol is designed to assess the time-dependent inhibition potential of a test compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Prepare two sets of 96-well plates.

  • Plate 1 (Without Pre-incubation): Follow the procedure for the reversible inhibition assay (Protocol 1).

  • Plate 2 (With Pre-incubation):

    • Add the test compound dilutions, human liver microsomes, and potassium phosphate buffer to the wells.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate at 37°C for 30 minutes.

    • After the pre-incubation, initiate the metabolic reaction by adding the CYP3A4 substrate.

    • Incubate at 37°C for a short period (e.g., 5 minutes).

    • Stop the reaction and process the samples as described in Protocol 1.

  • Calculate the IC50 values for both conditions. A significant leftward shift (e.g., >1.5-fold) in the IC50 value from the pre-incubated plate compared to the plate without pre-incubation indicates time-dependent inhibition.

Visualizations

Signaling Pathway and Experimental Workflow

Workflow for Assessing CYP450 Inhibition of PF-07258669 Analogs cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Decision Making Lead Compound (e.g., Compound 6) Lead Compound (e.g., Compound 6) Analog Synthesis Analog Synthesis Lead Compound (e.g., Compound 6)->Analog Synthesis Identified CYP3A4 TDI PF-07258669 Analogs PF-07258669 Analogs Analog Synthesis->PF-07258669 Analogs Reversible Inhibition Assay Reversible Inhibition Assay PF-07258669 Analogs->Reversible Inhibition Assay Time-Dependent Inhibition Assay (IC50 Shift) Time-Dependent Inhibition Assay (IC50 Shift) PF-07258669 Analogs->Time-Dependent Inhibition Assay (IC50 Shift) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Reversible Inhibition Assay->Data Analysis (IC50 Determination) Time-Dependent Inhibition Assay (IC50 Shift)->Data Analysis (IC50 Determination) Reduced CYP Inhibition Reduced CYP Inhibition Data Analysis (IC50 Determination)->Reduced CYP Inhibition High CYP Inhibition High CYP Inhibition Data Analysis (IC50 Determination)->High CYP Inhibition Candidate Selection Candidate Selection Reduced CYP Inhibition->Candidate Selection Lead Optimization Lead Optimization High CYP Inhibition->Lead Optimization Lead Optimization->Analog Synthesis

Caption: Workflow for Assessing CYP450 Inhibition of PF-07258669 Analogs.

Logical Relationship of CYP Inhibition Types

Types of CYP450 Inhibition and Their Assessment cluster_0 Direct Inhibition cluster_1 Time-Dependent Inhibition (TDI) CYP450 Inhibition CYP450 Inhibition Direct Inhibition Direct Inhibition CYP450 Inhibition->Direct Inhibition Time-Dependent Inhibition (TDI) Time-Dependent Inhibition (TDI) CYP450 Inhibition->Time-Dependent Inhibition (TDI) Reversible Reversible Competitive Competitive Reversible->Competitive Non-competitive Non-competitive Reversible->Non-competitive Uncompetitive Uncompetitive Reversible->Uncompetitive Irreversible Irreversible Mechanism-based Mechanism-based Irreversible->Mechanism-based Metabolite-mediated Metabolite-mediated Irreversible->Metabolite-mediated Assessment Assessment Direct Inhibition->Assessment IC50 Assay Time-Dependent Inhibition (TDI)->Assessment IC50 Shift Assay k_inact/K_I Determination

Caption: Types of CYP450 Inhibition and Their Assessment.

References

Technical Support Center: Optimizing (2R,2R)-PF-07258669 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of (2R,2R)-PF-07258669. Our goal is to facilitate smooth and effective preclinical research by addressing potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, playing a key role in regulating appetite and energy expenditure.[3][4] By blocking the MC4R, PF-07258669 is expected to increase food intake and body weight, making it a potential therapeutic for conditions like cachexia and anorexia.[1][5][6][7]

Q2: What is a recommended starting dose for in vivo studies in rats?

A2: Based on preclinical studies, a dosage range of 0.3-10 mg/kg, administered orally twice a day, has been shown to be effective in aged rat models.[1][2] This dosage regimen resulted in increased daily food intake and body weight.[1][2] The specific dose selection will depend on the experimental goals, and a dose-response study is recommended to determine the optimal dose for your specific model.

Q3: How should this compound be formulated for oral administration in rats?

A3: A common formulation for oral gavage in rats is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration. For detailed formulation protocols, please refer to the Experimental Protocols section.

Q4: What are the expected pharmacokinetic properties of this compound in rats?

A4: In rats, this compound has demonstrated good oral bioavailability (approximately 28%).[8] Following a 5 mg/kg oral dose, the time to maximum plasma concentration (Tmax) is approximately 0.5 hours, with a half-life (T1/2) of about 0.98 hours.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValue
MC4R IC5013 nM
MC4R Ki0.46 nM

Source:[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter1 mg/kg IV5 mg/kg Oral
CLp (mL/min/kg) 21-
Vss (L/kg) 0.95-
T1/2 (h) 1.00.98
Tmax (h) -0.5
Cmax (ng/mL) -600
AUCinf (ng·h/mL) 7851120
F (%) -28

Source:[1][8]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by mixing the solvents in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the this compound powder to the vehicle.

  • Vortex the mixture thoroughly until the compound is completely dissolved or a homogenous suspension is formed. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Prepare fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration in Rats

Materials:

  • Formulated this compound

  • Appropriately sized gavage needle (e.g., 18-gauge, 1.5-2 inches for adult rats)

  • Syringe (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct volume of the formulation to administer based on the desired mg/kg dose.

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

  • Slowly and carefully insert the gavage needle into the esophagus. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently remove the gavage needle.

  • Monitor the animal for a few minutes to ensure there are no immediate adverse reactions.

Protocol 3: Measurement of Food Intake and Body Weight

Materials:

  • Animal scale with a precision of at least 0.1 g

  • Metabolic cages or standard cages with spill-resistant food hoppers

  • Standard laboratory rodent chow

Procedure:

  • House rats individually for accurate food intake measurement.

  • Weigh each rat at the same time each day.

  • Provide a pre-weighed amount of food in the food hopper.

  • After 24 hours, remove and weigh the remaining food, including any spillage.

  • Calculate the daily food intake by subtracting the weight of the remaining food from the initial weight.

  • Record the body weight and food intake for each animal daily.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Efficacy

Possible Cause Troubleshooting Steps
Improper Formulation - Ensure the compound is fully dissolved or homogeneously suspended. - Prepare the formulation fresh daily. - Verify the accuracy of the concentration calculation.
Incorrect Gavage Technique - Confirm the gavage needle is reaching the stomach and the full dose is administered. - Ensure all personnel are properly trained in oral gavage.
Dose Too Low - Perform a dose-response study to identify the optimal dose for your specific animal model and endpoint.
Compound Degradation - Store the solid compound and solutions under recommended conditions (typically -20°C or -80°C, protected from light). - Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Unexpected Toxicity or Adverse Events

Possible Cause Troubleshooting Steps
Dose Too High - Conduct a maximum tolerated dose (MTD) study to establish a safe dose range. - Start with the lower end of the recommended dose range (0.3 mg/kg) and escalate if necessary.
Vehicle Toxicity - Include a vehicle-only control group in all experiments to differentiate between compound- and vehicle-related effects.
Off-Target Effects - Although this compound is selective for MC4R, monitor for any unexpected behavioral or physiological changes. - If unexpected effects are observed, consider reducing the dose or exploring potential off-target interactions.
Rapid Weight Gain Complications - Monitor animals for signs of distress associated with rapid weight gain, such as labored breathing or impaired mobility. - Ensure cage environment is suitable for larger animals.

Issue 3: Variability in Animal Responses

Possible Cause Troubleshooting Steps
Biological Variation - Increase the number of animals per group to improve statistical power. - Ensure animals are of similar age and weight at the start of the study.
Inconsistent Dosing Time - Administer the compound at the same time each day to minimize circadian rhythm effects on metabolism and feeding behavior.
Environmental Stressors - Maintain a consistent and low-stress environment for the animals (e.g., consistent light/dark cycle, temperature, and noise levels).

Visualizations

MC4R_Signaling_Pathway cluster_0 Normal Physiology cluster_1 Mechanism of this compound POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH MC4R_active MC4R (Active) alphaMSH->MC4R_active Satiety Satiety & Decreased Food Intake MC4R_active->Satiety Energy_Expenditure Increased Energy Expenditure MC4R_active->Energy_Expenditure PF07258669 This compound MC4R_inactive MC4R (Inactive) PF07258669->MC4R_inactive Antagonist Appetite Increased Appetite & Increased Food Intake MC4R_inactive->Appetite

Caption: MC4R Signaling and Antagonism by this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis Formulation Formulate This compound Dose_Calc Calculate Dose (mg/kg) Formulation->Dose_Calc Dosing Oral Gavage (Twice Daily) Dose_Calc->Dosing Acclimatization Animal Acclimatization Acclimatization->Dosing Measurements Daily Measurement: - Food Intake - Body Weight Dosing->Measurements Observations Daily Clinical Observations Dosing->Observations Data_Analysis Data Analysis Measurements->Data_Analysis Observations->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound.

Troubleshooting_Logic cluster_0 Observed Outcome cluster_1 Troubleshooting Path Start In Vivo Experiment with This compound Expected_Efficacy Expected Efficacy (Increased Food Intake/Weight) Start->Expected_Efficacy No_Efficacy Lack of Efficacy Start->No_Efficacy Adverse_Events Adverse Events Start->Adverse_Events Check_Formulation Verify Formulation & Dose Calculation No_Efficacy->Check_Formulation Check_Dose Verify Dose & Formulation Adverse_Events->Check_Dose Check_Administration Review Gavage Technique Check_Formulation->Check_Administration Dose_Response Consider Dose Escalation Check_Administration->Dose_Response Vehicle_Control Assess Vehicle Toxicity Check_Dose->Vehicle_Control Reduce_Dose Consider Dose Reduction Vehicle_Control->Reduce_Dose

Caption: Troubleshooting Logic for In Vivo Studies.

References

Troubleshooting (2R,2R)-PF-07258669 variability in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability when working with the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a crucial role in regulating appetite, food intake, and energy expenditure.[2][4] As an antagonist, PF-07258669 blocks the signaling of MC4R, which is being investigated for its potential to treat conditions like anorexia and cachexia by increasing appetite and body weight.[2][3] The primary signaling pathway of MC4R involves coupling to the Gs alpha subunit, which activates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP).[5]

Q2: What are the most common sources of variability in cell-based assays with this compound?

Variability in cell-based assays with small molecule inhibitors like PF-07258669 can arise from several factors:

  • Compound-Related Issues: Inaccurate concentration due to poor solubility or instability in aqueous media.

  • Cell-Based Issues: Inconsistent cell seeding density, high cell passage number leading to genetic drift, and mycoplasma contamination.[6]

  • Assay-Specific Issues: Sub-optimal incubation times, inappropriate agonist concentration for stimulation, and lot-to-lot variability of reagents.

Q3: How can I be sure the observed effects are due to on-target MC4R antagonism and not off-target effects?

To confirm on-target activity, consider the following approaches:

  • Use a Structurally Different MC4R Antagonist: If a different antagonist targeting MC4R produces the same phenotype, it strengthens the evidence for an on-target effect.[6]

  • Perform a Dose-Response Curve: A clear relationship between the concentration of PF-07258669 and the biological effect, consistent with its known potency, suggests on-target activity.[6]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of MC4R should rescue the phenotype induced by the inhibitor.[6]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Potential Causes:

  • Inconsistent Cell Health and Density: Variations in cell number and health can significantly impact assay readouts.

  • Cell Passage Number: Using cells with a high passage number can lead to altered sensitivity to the compound.[6]

  • Compound Solubility: Precipitation of PF-07258669 at higher concentrations can lead to inaccurate dosing.

  • Agonist Concentration: The concentration of the agonist used to stimulate the receptor can affect the apparent potency of the antagonist.

Solutions:

  • Standardize Cell Culture: Ensure a consistent cell seeding density and use cells within a defined, low-passage number range.[6]

  • Verify Compound Solubility: Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[6]

  • Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to ensure a sensitive window for detecting antagonism.

Issue 2: No or Weak Antagonist Activity Observed

Potential Causes:

  • Low MC4R Expression: The cell line used may have low or variable expression of MC4R.

  • Inactive Compound: The compound may have degraded due to improper storage or handling.

  • Sub-optimal Assay Conditions: Incubation times may be too short, or the assay may not be sensitive enough.

Solutions:

  • Verify MC4R Expression: Confirm MC4R expression in your cell line using techniques like qPCR or western blotting.

  • Proper Compound Handling: Store PF-07258669 as recommended by the supplier, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

  • Optimize Assay Parameters: Increase the incubation time with the antagonist and ensure your detection method is sensitive enough to measure changes in MC4R signaling.

Quantitative Data Summary

ParameterSpeciesValueAssay TypeReference
Ki Human460 pMRadioligand Binding[1]
Rat520 pMRadioligand Binding[1]
Dog94 pMRadioligand Binding[1]
IC50 Human13 nMcAMP Assay
Selectivity >200-foldOver MC1R, MC3R, MC5RNot Specified[1]
hERG IC50 Human28 µMNot Specified[1]

Experimental Protocols

Protocol 1: MC4R Antagonist cAMP Assay

This protocol describes how to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-induced cAMP production.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • MC4R agonist (e.g., α-MSH)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

  • White, solid-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293-hMC4R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the MC4R agonist (e.g., α-MSH) at a final concentration that gives a submaximal response (e.g., EC80). Also include wells with agonist alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate for a time optimized for cAMP production (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates alphaMSH α-MSH (Agonist) alphaMSH->MC4R Activates PF07258669 This compound (Antagonist) PF07258669->MC4R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: MC4R Signaling Pathway and Point of Inhibition by this compound.

Troubleshooting_Workflow start High Variability or Poor Antagonist Activity check_compound Check Compound Solubility & Stability start->check_compound check_cells Verify Cell Health & MC4R Expression check_compound->check_cells No Issue prepare_fresh Prepare Fresh Stock & Working Solutions check_compound->prepare_fresh Issue Found check_assay Optimize Assay Parameters check_cells->check_assay No Issue standardize_culture Standardize Seeding & Passage Number check_cells->standardize_culture Issue Found optimize_incubation Optimize Incubation Times & Agonist Concentration check_assay->optimize_incubation Issue Found retest Retest Experiment check_assay->retest No Issue, Re-evaluate prepare_fresh->retest standardize_culture->retest optimize_incubation->retest

Caption: A logical workflow for troubleshooting variability in this compound cell assays.

References

Technical Support Center: (2R,2R)-PF-07258669 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and comprehensive stability data for the investigational compound (2R,2R)-PF-07258669 are not publicly available at this time. This information is typically proprietary to the manufacturer during the drug development process. The following technical support guide has been constructed based on general principles of pharmaceutical stability testing and common degradation pathways observed for molecules with similar functional groups. The provided experimental protocols, data, and visualizations are illustrative examples and should not be considered as verified data for PF-07258669. Researchers are advised to perform their own stability studies to determine the specific degradation profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for a molecule like this compound?

A1: Based on the chemical structure of this compound, which appears to contain amide, ether, and aromatic nitrogen-containing heterocyclic moieties, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of a carboxylic acid and an amine. The ether linkage could also undergo hydrolysis under strong acidic conditions.

  • Oxidation: The electron-rich aromatic rings and the tertiary amine within the spirocyclic system could be susceptible to oxidation, potentially forming N-oxides, hydroxylation products, or ring-opened species.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement. The presence of heteroatoms can influence this sensitivity.

  • Thermal Degradation: At elevated temperatures, molecules can undergo various decomposition reactions. The specific pathway would depend on the weakest bonds in the molecule.

Q2: I am observing a new peak in my HPLC analysis of a stressed sample of this compound. How can I identify it?

A2: The appearance of a new peak in your chromatogram is a strong indication of degradation. To identify this new compound, a systematic approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the new peak and analyzing the resulting fragment ions can provide structural information about the degradant.

  • Forced Degradation Studies: By comparing the retention time and mass of the unknown peak with the primary degradation products formed under specific stress conditions (e.g., acid, base, peroxide), you can often tentatively identify the degradation pathway.

  • Isolation and NMR Spectroscopy: For definitive structural elucidation, the degradant may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My solution of this compound is showing a color change over time. What could be the cause?

A3: A color change often indicates the formation of new chromophores, which can result from degradation. Oxidative degradation of aromatic amines or other electron-rich systems can lead to highly conjugated, colored products. It is also possible that a minor degradation product is highly colored. It is crucial to investigate the appearance of any new peaks in your analytical method (e.g., HPLC-UV) to correlate the color change with a specific degradant.

Troubleshooting Guides

Issue 1: Inconsistent Potency Results in Aqueous Solutions
Symptom Possible Cause Recommended Action
Decreasing peak area of the parent compound over a short period in neutral aqueous solution.Hydrolysis: The amide linkage may be undergoing hydrolysis, even at neutral pH, especially if the solution is not buffered or contains catalytic impurities.1. Prepare fresh solutions daily. 2. Use a buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a stable pH. 3. Store stock solutions at reduced temperatures (e.g., 2-8 °C) and protected from light. 4. Investigate the effect of pH on stability by conducting a pH-rate profile study.
Issue 2: Appearance of Multiple Degradation Peaks Under Oxidative Stress
Symptom Possible Cause Recommended Action
When treated with hydrogen peroxide, the main peak decreases significantly, and several new, smaller peaks appear in the HPLC chromatogram.Oxidative Degradation: The molecule is likely susceptible to oxidation at multiple sites.1. Use a lower concentration of the oxidizing agent (e.g., 0.1% H₂O₂ instead of 3%). 2. Shorten the exposure time to the oxidizing agent. 3. Analyze the samples at multiple time points to understand the degradation kinetics. 4. Use antioxidants in your formulation if oxidative degradation is a concern for the final product. 5. Employ LC-MS/MS to identify the major oxidation products.

Illustrative Quantitative Data

The following table summarizes hypothetical data from a forced degradation study on a compound with similar characteristics to this compound.

Stress Condition Conditions % Degradation Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60 °C, 24 h15.2%Amide cleavage products
Base Hydrolysis0.1 M NaOH, 60 °C, 24 h25.8%Amide cleavage products, potential epimerization
Oxidation3% H₂O₂, RT, 24 h35.5%N-oxides, hydroxylated species
Thermal80 °C, 48 h8.1%Minor unidentified degradants
PhotostabilityICH Q1B option II, 24 h12.5%Photolytic cleavage products

Experimental Protocols (Illustrative Examples)

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

  • Incubation: Place the vials in a water bath at 60 °C for 24 hours.

  • Sample Preparation: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute the samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress: Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the vial at room temperature, protected from light, for 24 hours.

  • Sample Preparation: At specified intervals, withdraw an aliquot and dilute it to the target concentration with the mobile phase.

  • Analysis: Analyze the samples immediately by HPLC.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation PF07258669_H This compound AmideCleavage Amide Cleavage Products PF07258669_H->AmideCleavage Acid/Base PF07258669_O This compound NOxide N-Oxide PF07258669_O->NOxide H₂O₂ Hydroxylated Hydroxylated Product PF07258669_O->Hydroxylated H₂O₂ PF07258669_P This compound Photoproducts Photolytic Products PF07258669_P->Photoproducts UV/Vis Light

Caption: Potential degradation pathways for this compound.

G start Start: Stressed Sample hplc HPLC Analysis start->hplc new_peak New Peak Detected? hplc->new_peak lcms LC-MS Analysis new_peak->lcms Yes no_new_peak No Significant Degradation new_peak->no_new_peak No mw Determine Molecular Weight lcms->mw msms MS/MS Fragmentation mw->msms structure Propose Structure msms->structure end End: Degradant Identified structure->end

Preventing epimerization during (2R,2R)-PF-07258669 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of epimerization during the synthesis of (2R,2R)-PF-07258669, a potent and selective MC4R antagonist.[1] Maintaining the integrity of the stereocenters is critical for the compound's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical concern in the synthesis of this compound?

A1: Epimerization is an undesired chemical process that inverts the stereochemical configuration at one of multiple stereocenters in a molecule. In the context of this compound synthesis, the final amidation step to couple the (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid with the spirocyclic amine is particularly susceptible to epimerization at the α-carbon of the propanoic acid moiety. This can lead to the formation of the undesired (2S,2R) diastereomer, which may exhibit different biological activity and pose significant purification challenges.[2][3]

Q2: Which specific step in the synthesis of this compound is most prone to epimerization?

A2: The final amide bond formation is the most critical step for potential epimerization. The activation of the carboxylic acid of the (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid makes the α-proton acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Q3: What are the primary factors that can induce epimerization during the amidation step?

A3: Several factors can contribute to epimerization, including:

  • Choice of Coupling Reagent: Some coupling reagents can promote the formation of intermediates, like oxazolones, which are prone to racemization.[4][5]

  • Base: The type and amount of base used can significantly impact the rate of epimerization. Strong, sterically unhindered bases are more likely to cause epimerization.[3]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of epimerization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates that lead to epimerization.

  • Activation Time: Prolonged activation of the carboxylic acid before the addition of the amine can increase the risk of epimerization.[5]

Q4: How can I detect and quantify the level of the undesired (2S,2R) epimer in my sample?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying diastereomers. Tandem mass spectrometry (LC-MS/MS) can also be used to identify and quantify epimers, particularly when combined with chromatographic separation.[6][7]

Troubleshooting Guide

Issue: Significant levels of the (2S,2R) epimer are detected after the final amidation reaction.

This troubleshooting guide provides a systematic approach to identify the cause of epimerization and implement corrective actions.

Diagram: Troubleshooting Workflow for Epimerization

troubleshooting_workflow cluster_coupling Coupling Reagent Optimization cluster_base Base Selection cluster_conditions Reaction Condition Optimization start High Epimerization Detected coupling_reagent Review Coupling Reagent start->coupling_reagent Step 1 base_selection Evaluate Base coupling_reagent->base_selection If issue persists cr1 Use additives like HOBt or Oxyma Pure to suppress racemization. coupling_reagent->cr1 cr2 Consider 'racemization-free' reagents like COMU or T3P. coupling_reagent->cr2 reaction_conditions Optimize Reaction Conditions base_selection->reaction_conditions If issue persists b1 Switch to a weaker, sterically hindered base (e.g., DIPEA, 2,4,6-collidine). base_selection->b1 b2 Use the minimum stoichiometric amount of base required. base_selection->b2 protocol_adherence Check Protocol Adherence reaction_conditions->protocol_adherence If issue persists rc1 Lower the reaction temperature (e.g., 0 °C to RT). reaction_conditions->rc1 rc2 Minimize pre-activation time of the carboxylic acid. reaction_conditions->rc2 rc3 Experiment with less polar aprotic solvents (e.g., DCM, THF). reaction_conditions->rc3 solution Epimerization Minimized protocol_adherence->solution Problem Solved

Caption: A step-by-step workflow to troubleshoot and resolve epimerization issues.

Data Presentation: Impact of Coupling Reagents and Bases on Epimerization

The following table summarizes hypothetical data on the influence of different coupling reagents and bases on the diastereomeric ratio (d.r.) of PF-07258669.

EntryCoupling ReagentAdditiveBase (equiv.)SolventTemp (°C)Time (h)Yield (%)d.r. [(2R,2R):(2S,2R)]
1HATU-DIPEA (2.0)DMF2549285:15
2HBTUHOBtDIPEA (2.0)DMF2549092:8
3EDCHOBtNMM (1.5)DCM0 -> 2568895:5
4COMU-2,4,6-Collidine (2.0)THF25395>99:1
5T3P-Pyridine (2.0)EtOAc059398:2

This data is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol: Epimerization-Free Amide Coupling for this compound Synthesis

This protocol is designed to minimize epimerization during the final amidation step.

Materials:

  • (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid

  • (2S)-7-methyl-6-(pyrimidin-2-yl)-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

  • 2,4,6-Collidine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid (1.0 equiv.) and COMU (1.1 equiv.) in anhydrous THF at room temperature, add 2,4,6-collidine (2.0 equiv.).

  • Stir the mixture for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add a solution of (2S)-7-methyl-6-(pyrimidin-2-yl)-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine] (1.05 equiv.) in anhydrous THF to the reaction mixture.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 3-4 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired this compound.

  • Determine the diastereomeric ratio of the purified product using chiral HPLC.

Diagram: Mechanism of Base-Induced Epimerization via Oxazolone (B7731731) Intermediate

epimerization_mechanism activated_acid Activated (2R)-Acid oxazolone Oxazolone Intermediate activated_acid->oxazolone - H₂O enolate Enolate Intermediate oxazolone->enolate + Base - H⁺ protonated_enolate_R Re-protonation (re-face) enolate->protonated_enolate_R protonated_enolate_S Re-protonation (si-face) enolate->protonated_enolate_S product_R (2R,2R)-Product protonated_enolate_R->product_R + Amine product_S (2S,2R)-Epimer protonated_enolate_S->product_S + Amine

Caption: The mechanism of epimerization through the formation of an oxazolone intermediate.

References

Technical Support Center: Synthesis of the Spirocyclic Core of (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of the critical spirocyclic core of the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669. The synthesis of this novel spirocyclic structure presents unique challenges, particularly in establishing the desired stereochemistry and optimizing key bond-forming reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for the spirocyclic core of this compound?

A1: The synthesis of the spirocyclic core was rationally designed to lock the bioactive conformation of the molecule, which is crucial for its potency as an MC4R antagonist.[1][2] The initial approaches involved a racemic synthesis, which was later refined into a robust and optimized route capable of producing hundreds of grams of the target compound.[1] A key sequence in the synthesis involves a Wittig olefination followed by an intramolecular Buchwald cyclization to construct the core structure.[1][3] The development of biocatalytic transformations was instrumental in establishing the two chiral centers with high purity.[1]

Q2: What are the most critical steps in the synthesis of the spirocyclic core?

A2: The most critical steps are the stereoselective formation of the two chiral centers and the intramolecular Buchwald cyclization. The stereochemistry is vital for the molecule's biological activity. The Buchwald cyclization is the key ring-forming step that creates the spirocyclic system. Challenges in these steps include achieving high diastereoselectivity, optimizing catalyst and ligand systems for the cyclization, and preventing side reactions such as epimerization.[1]

Q3: Are there any known safety concerns with the reagents used in this synthesis?

A3: While specific safety data for every intermediate is not detailed in the provided search results, standard laboratory safety precautions should be taken. The use of reagents like phosphonium (B103445) ylides in the Wittig reaction and palladium catalysts in the Buchwald-Hartwig reaction requires careful handling in a well-ventilated fume hood. Some reagents may be flammable, corrosive, or toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Problem 1: Low Yield in the Wittig Olefination Step
Potential Cause Troubleshooting Suggestion
Incomplete Ylide Formation Ensure the base used (e.g., n-BuLi, NaH, KHMDS) is fresh and of high purity. The reaction should be conducted under strictly anhydrous conditions. Consider titrating the organolithium reagent if its concentration is uncertain.
Ylide Instability Generate the ylide at a low temperature (e.g., -78 °C) and use it immediately. For less stable ylides, consider an in-situ generation approach where the aldehyde is present during the ylide formation.
Poor Aldehyde Reactivity Ensure the aldehyde starting material is pure and free of acidic impurities or water. If the aldehyde is sterically hindered, a more reactive phosphonium salt (e.g., a salt-free ylide) or higher reaction temperatures may be required.
Side Reactions Unwanted side reactions, such as aldol (B89426) condensation of the aldehyde, can occur. Adding the aldehyde slowly to the ylide solution at a low temperature can help minimize these side reactions.
Problem 2: Failure or Low Yield in the Intramolecular Buchwald Cyclization
Potential Cause Troubleshooting Suggestion
Catalyst Deactivation Use high-purity, degassed solvents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The presence of oxygen can deactivate the palladium catalyst. Consider using a glovebox for reaction setup.
Incorrect Ligand Choice The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig reaction. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for this specific intramolecular cyclization.
Sub-optimal Base The choice and strength of the base (e.g., NaOtBu, K3PO4, Cs2CO3) can significantly impact the reaction rate and yield. Perform small-scale experiments to screen different bases.
Substrate Inhibition In some cases, the starting material or product can inhibit the catalyst. Try adding the substrate or catalyst slowly over a period of time to maintain a low concentration of the inhibiting species.
Steric Hindrance The intramolecular cyclization to form the spirocyclic core can be sterically demanding. Higher reaction temperatures or the use of more active catalyst systems may be necessary to overcome the activation barrier.

Experimental Protocols

While the detailed, step-by-step experimental protocols are proprietary and not fully disclosed in the provided literature, the following are generalized procedures based on the described key reactions.

General Procedure for Wittig Olefination:

  • To a solution of the appropriate phosphonium salt in an anhydrous solvent (e.g., THF, Et2O) under an inert atmosphere at a reduced temperature (e.g., 0 °C or -78 °C), add a strong base (e.g., n-butyllithium) dropwise.

  • Stir the resulting ylide solution at the same temperature for a specified time (e.g., 30-60 minutes).

  • Add a solution of the aldehyde in an anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl) and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography.

General Procedure for Intramolecular Buchwald Cyclization:

  • To a reaction vessel charged with the halo-substituted amine precursor, add a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Spirocyclic Core Synthesis cluster_end Product start Precursor Aldehyde & Phosphonium Salt wittig Wittig Olefination start->wittig Base, Anhydrous Solvent buchwald Intramolecular Buchwald Cyclization wittig->buchwald Purification product Spirocyclic Core of this compound buchwald->product Pd Catalyst, Ligand, Base

Caption: Synthetic workflow for the spirocyclic core.

troubleshooting_logic start Low Reaction Yield? check_sm Check Starting Material Purity start->check_sm Yes check_reagents Verify Reagent Quality (Base, Catalyst, Ligand) check_sm->check_reagents Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure check_conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions High Quality resynthesize Re-run with Optimized Parameters check_reagents->resynthesize Poor Quality -> Replaced screen_catalyst Screen Different Catalysts/Ligands check_conditions->screen_catalyst No Improvement check_conditions->resynthesize Improvement screen_catalyst->resynthesize purify_sm->resynthesize

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Investigating Off-Target Effects of (2R,3R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of (2R,3R)-PF-07258669. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: The compound of interest is (2R,3R)-PF-07258669. The user query referenced "(2R,2R)-PF-07258669," which is presumed to be a typographical error as the published literature consistently refers to the (2R,3R) stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of (2R,3R)-PF-07258669?

A1: The primary target of (2R,3R)-PF-07258669 is the melanocortin-4 receptor (MC4R), where it functions as a potent and selective antagonist.[1][2] This compound was developed for its potential to treat conditions like anorexia and cachexia by modulating appetite and food intake through its action on MC4R.[1][3][4]

Q2: Is there any publicly available data on the off-target effects of (2R,3R)-PF-07258669?

A2: Publicly available data on the off-target effects of (2R,3R)-PF-07258669 is limited. Preclinical safety studies have indicated weak inhibition of the hERG channel and 11 different phosphodiesterases; however, specific quantitative data such as IC50 or Ki values for these potential off-targets are not detailed in the available literature.[5] No comprehensive kinome scan or broad selectivity panel data has been publicly released.

Q3: My cells treated with (2R,3R)-PF-07258669 are showing a phenotype inconsistent with MC4R antagonism. How can I determine if this is an off-target effect?

A3: Unexplained cellular phenotypes are a common reason to investigate off-target effects. A systematic approach is recommended to differentiate between on-target and off-target mediated responses. The following workflow can help guide your investigation.

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion phenotype Unexpected Phenotype Observed mc4r_expression Confirm MC4R expression in cell model phenotype->mc4r_expression mc4r_knockdown Use MC4R knockout/knockdown cells mc4r_expression->mc4r_knockdown agonist_competition Perform competition assay with known MC4R agonist mc4r_knockdown->agonist_competition kinome_scan Perform Kinome Scan agonist_competition->kinome_scan Phenotype Persists on_target Phenotype is On-Target agonist_competition->on_target Phenotype Abolished safety_panel Broad Pharmacology Safety Panel kinome_scan->safety_panel cetsa Conduct Cellular Thermal Shift Assay (CETSA) safety_panel->cetsa off_target Phenotype is Off-Target cetsa->off_target

Caption: Workflow for investigating unexpected cellular phenotypes.

Troubleshooting Guides

Issue 1: High background signal in a kinase screening assay with (2R,3R)-PF-07258669.
  • Question: I'm performing a kinome scan to identify potential off-targets of (2R,3R)-PF-07258669 and I'm observing high background signal. What could be the cause?

  • Answer: High background in kinase assays can arise from several factors. It is important to systematically rule out potential causes.

    • Compound Interference: The compound itself might interfere with the assay technology (e.g., fluorescence or luminescence). Run a control without the kinase to assess for compound auto-fluorescence or auto-luminescence.

    • ATP Concentration: Ensure the ATP concentration is optimized and consistent. High ATP concentrations can sometimes lead to higher background.

    • Reagent Contamination: Check for contamination in your buffers, ATP, or substrate stocks.

    • Non-specific Inhibition: At high concentrations, some small molecules can form aggregates that lead to non-specific inhibition and assay interference. Consider including a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to mitigate this.

Issue 2: No off-target hits were identified in my primary screen, but I still suspect an off-target effect.
  • Question: My initial off-target screen (e.g., a targeted kinase panel) did not yield any significant hits, but the anomalous phenotype persists in my cell-based assays. What are my next steps?

  • Answer: It's possible that the off-target is not a kinase or is not included in the panel you used.

    • Expand the Screen: Consider a broader screening approach. A comprehensive safety pharmacology panel that includes other enzyme classes, GPCRs, ion channels, and transporters can be informative.

    • Cellular Target Engagement: Use a method that identifies target engagement within the cellular context. A Cellular Thermal Shift Assay (CETSA) can reveal if (2R,3R)-PF-07258669 binds to any proteins within the cell, causing a change in their thermal stability.

    • Phenotypic Screening: If you have a robust and measurable phenotype, you can perform a genetic screen (e.g., CRISPR or siRNA) to identify genes that, when knocked down, replicate or abolish the phenotype observed with your compound.

Quantitative Data Summary

As specific quantitative off-target interaction data for (2R,3R)-PF-07258669 is not publicly available, the following table provides a template for how to structure such data once it is generated through experimental screening.

Target ClassSpecific TargetAssay TypeIC50 / Ki (nM)% Inhibition @ [Concentration]
On-Target MC4R Radioligand Binding Ki: 0.46 N/A
Off-Target: Kinasee.g., SRCBiochemicalData to be generatedData to be generated
Off-Target: Kinasee.g., EGFRBiochemicalData to be generatedData to be generated
Off-Target: GPCRe.g., MC1RRadioligand Binding>10,000<10% @ 1µM
Off-Target: Ion ChannelhERGElectrophysiology>10,000<20% @ 10µM
Off-Target: Enzymee.g., PDE5BiochemicalData to be generatedData to be generated

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Luminescence-Based Assay)

This protocol outlines a general method for assessing the inhibitory activity of (2R,3R)-PF-07258669 against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (2R,3R)-PF-07258669 in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO.

    • Further dilute the compound in the appropriate kinase assay buffer.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the diluted compound to the assay wells.

    • Add 10 µL of a mixture containing the kinase and its specific substrate.

    • Include controls: no inhibitor (100% activity) and no kinase (background).

  • Initiate Reaction:

    • Add 10 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 25 µL of a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.

    • Incubate as required by the detection reagent protocol.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the high and low controls.

    • Calculate IC50 values from the resulting dose-response curves.

G cluster_0 Preparation cluster_1 Assay Plate cluster_2 Detection & Analysis Compound Compound Dilution Add_Compound Add Compound Compound->Add_Compound Kinase_Substrate Kinase + Substrate Mix Add_Kinase Add Kinase/Substrate Kinase_Substrate->Add_Kinase ATP ATP Solution Add_ATP Initiate with ATP ATP->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for a luminescence-based kinase assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to assess the binding of (2R,3R)-PF-07258669 to proteins in intact cells.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with either (2R,3R)-PF-07258669 at the desired concentration or vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Heating:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against suspected off-targets or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • Compare the amount of soluble protein at each temperature between the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Fractionation cluster_3 Analysis treat_cells Treat cells with compound or vehicle harvest_cells Harvest and resuspend cells treat_cells->harvest_cells heat_aliquots Heat aliquots at various temperatures harvest_cells->heat_aliquots lyse_cells Lyse cells (freeze-thaw) heat_aliquots->lyse_cells centrifuge Centrifuge to separate soluble/precipitated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant analyze_proteins Analyze proteins (Western Blot or MS) collect_supernatant->analyze_proteins plot_curves Plot melting curves and identify shifts analyze_proteins->plot_curves

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

A Comparative Guide to the Efficacy of (2R,2R)-PF-07258669 and Other MC4R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of (2R,2R)-PF-07258669, a potent and selective melanocortin 4 receptor (MC4R) antagonist, with other notable MC4R antagonists. The data presented is intended to assist researchers in evaluating the therapeutic potential of these compounds for conditions such as anorexia and cachexia.

Introduction to MC4R Antagonism

The melanocortin 4 receptor (MC4R) is a key G protein-coupled receptor (GPCR) in the central nervous system that regulates energy homeostasis, including appetite and energy expenditure. Activation of MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a suppression of appetite. Conversely, antagonism of MC4R can stimulate food intake and increase body weight, making it a promising therapeutic strategy for treating conditions characterized by appetite loss and wasting, such as anorexia nervosa and cachexia associated with chronic diseases like cancer. This guide focuses on the comparative preclinical data of this compound and other MC4R antagonists.

In Vitro Efficacy Comparison

The following tables summarize the in vitro potency, binding affinity, and selectivity of this compound and other selected MC4R antagonists.

Table 1: Potency and Binding Affinity of MC4R Antagonists

CompoundTargetAssay TypeValueSpecies
This compound MC4RIC50 (Inverse Agonist)13 nMHuman
MC4RKi0.46 nM (460 pM)Human
MC4RKi520 pMRat
MC4RKi94 pMDog
TCMCB07 MC4RIC5031.5 nMNot Specified
OATP1A2IC5024.0 µMNot Specified
OATP1B1IC506.8 µMNot Specified
MATE1IC508.7 µMNot Specified
MATE2-KIC5020.7 µMNot Specified
GSC000580 MC4RPotency (Binding)< 1 nMNot Specified
MC4RPotency (Functional)< 1 nMNot Specified

Table 2: Selectivity Profile of MC4R Antagonists

CompoundSelectivity vs. MC1RSelectivity vs. MC3RSelectivity vs. MC5R
This compound >200-fold>200-fold>200-fold
GSC000580 500-1000 fold (across melanocortin receptor family)500-1000 fold (across melanocortin receptor family)500-1000 fold (across melanocortin receptor family)

In Vivo Efficacy Comparison

The following table summarizes the in vivo effects of the MC4R antagonists on food intake and body weight in various preclinical models.

Table 3: In Vivo Efficacy of MC4R Antagonists in Animal Models

CompoundAnimal ModelKey Findings
This compound Aged Rat Model of AnorexiaRobust and dose-responsive increases in food intake and body weight.[1]
TCMCB07 Cisplatin-induced Cachexia (Rat)Increased food intake, stabilized body weight, preserved fat and heart mass.[2]
Cancer and Chronic Kidney Disease-associated Cachexia (Rat)Increased food intake, attenuated body weight loss, preserved fat and lean mass.
BL-6020/979 C26 Adenocarcinoma-induced Cachexia (Mouse)Ameliorated cachexia-like symptoms, with positive effects on body mass and composition.
GSC000580 Cisplatin-induced and Aging-related Anorexia (Rat)Dose-dependent significant increase in body weight gain and food intake.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

MC4R_Signaling_Pathway cluster_agonism Agonist Pathway (Appetite Suppression) cluster_antagonism Antagonist Pathway (Appetite Stimulation) alpha_MSH α-MSH MC4R_active MC4R (Active) alpha_MSH->MC4R_active Binds Gs Gs MC4R_active->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Appetite_Suppression Appetite Suppression PKA->Appetite_Suppression PF_07258669 This compound (or other antagonist) MC4R_inactive MC4R (Inactive) PF_07258669->MC4R_inactive Blocks α-MSH binding Appetite_Stimulation Appetite Stimulation MC4R_inactive->Appetite_Stimulation Prevents suppression

MC4R Signaling Pathways

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Animal_Model Select Animal Model (e.g., Aged Rat, Cachexia Model) Dosing Administer Compound (e.g., this compound) Animal_Model->Dosing Monitoring Monitor Key Endpoints (Food Intake, Body Weight) Dosing->Monitoring Analysis Data Analysis Monitoring->Analysis

General Experimental Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the MC4R.

  • Membrane Preparation: Cell membranes expressing the human MC4R are prepared from a stable cell line (e.g., HEK293). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound (this compound or comparator).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (for IC50 Determination)

This protocol outlines a general method for assessing the functional potency (IC50) of an MC4R antagonist.

  • Cell Culture: Cells stably expressing the human MC4R (e.g., CHO-K1 or HEK293) are cultured in appropriate media.

  • Assay Setup: Cells are seeded into 96-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: The cells are then treated with a fixed concentration of an MC4R agonist (e.g., α-MSH) and varying concentrations of the antagonist test compound.

  • Incubation: The plate is incubated for a specific period to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration, and the IC50 value is determined using non-linear regression.

In Vivo Aged Rat Model of Anorexia

This model is used to evaluate the efficacy of compounds in stimulating appetite and increasing body weight in a non-disease state of age-related anorexia.

  • Animal Model: Aged rats (typically >18 months old) exhibiting reduced food intake and body weight are used.

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions, including the diet and housing environment. Baseline food intake and body weight are recorded daily.

  • Dosing: this compound or a comparator compound is administered orally (p.o.) or via another appropriate route at various dose levels. A vehicle control group is also included.

  • Monitoring: Food intake and body weight are measured daily throughout the study period. General health and any adverse effects are also monitored.

  • Data Analysis: The changes in food intake and body weight in the treated groups are compared to the vehicle control group to determine the efficacy of the compound.

In Vivo Cisplatin-Induced Cachexia Model

This model is used to mimic the cachexia observed in patients undergoing chemotherapy.

  • Animal Model: Healthy, young adult rats or mice are used.

  • Cachexia Induction: Cachexia is induced by the intraperitoneal (i.p.) injection of cisplatin (B142131) for several consecutive days.

  • Dosing: The MC4R antagonist or vehicle is administered, often starting prior to or concurrently with the cisplatin injections.

  • Monitoring: Food intake, body weight, and body composition (lean and fat mass) are monitored throughout the study. At the end of the study, specific tissues such as muscle and fat pads may be collected and weighed.

  • Data Analysis: The ability of the test compound to attenuate the cisplatin-induced decrease in food intake, body weight, and lean body mass is evaluated by comparing the treated group to the cisplatin-only vehicle group.

In Vivo C26 Adenocarcinoma-Induced Cachexia Model

This is a widely used tumor-induced cachexia model.

  • Animal Model: Immunocompetent mice (e.g., BALB/c) are used.

  • Tumor Implantation: Colon-26 (C26) adenocarcinoma cells are injected subcutaneously into the flank of the mice.

  • Cachexia Development: As the tumor grows, the mice develop a cachectic phenotype, characterized by weight loss, muscle wasting, and anorexia.

  • Dosing: The MC4R antagonist or vehicle is administered once the tumor is established and/or cachexia is evident.

  • Monitoring: Tumor size, body weight, food intake, and body composition are monitored. At the end of the study, tumors and various tissues are excised and weighed.

  • Data Analysis: The efficacy of the antagonist in mitigating tumor-induced weight loss, muscle wasting, and anorexia is assessed by comparing the treated group to the tumor-bearing vehicle group.

Conclusion

This compound demonstrates high potency, affinity, and selectivity for the MC4R in in vitro assays. Preclinical in vivo data in an aged rat model of anorexia further support its potential as a therapeutic agent for stimulating appetite and increasing body weight.[1] When compared to other MC4R antagonists such as TCMCB07, BL-6020/979, and GSC000580, this compound shows a promising profile. However, direct head-to-head comparative studies are limited. The data presented in this guide, compiled from various preclinical studies, provides a valuable resource for researchers in the field of MC4R-targeted drug discovery and development. The detailed experimental protocols offer a foundation for designing and interpreting future studies aimed at further elucidating the therapeutic potential of these compounds.

References

(2R,2R)-PF-07258669 versus setmelanotide in MC4R signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of (2R,2R)-PF-07258669 and Setmelanotide (B515575) in Modulating Melanocortin-4 Receptor (MC4R) Signaling

Introduction

The melanocortin-4 receptor (MC4R) is a critical G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis, appetite, and body weight.[1][2][3][4] Its central role in the leptin-melanocortin pathway makes it a prime therapeutic target for metabolic disorders. This guide provides a detailed comparative analysis of two distinct modulators of MC4R signaling: this compound and setmelanotide. It is crucial to note that these compounds have opposing mechanisms of action; this compound is an MC4R antagonist, designed to inhibit the receptor's activity, while setmelanotide is a potent MC4R agonist, developed to activate the receptor. This guide will elucidate their distinct effects on MC4R signaling, supported by available experimental data and methodologies.

Mechanism of Action

The fundamental difference between this compound and setmelanotide lies in their interaction with the MC4R and the subsequent cellular response.

  • This compound: An MC4R Antagonist this compound is a small-molecule antagonist of the MC4R.[4][5][6][7] Its primary function is to bind to the receptor and block the signaling cascade that is normally initiated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). By inhibiting MC4R signaling, this compound is being investigated for conditions characterized by appetite loss and cachexia, where increased food intake is desired.[3][4][7]

  • Setmelanotide: An MC4R Agonist Setmelanotide is a potent, first-in-class peptide agonist of the MC4R.[1] It mimics the action of α-MSH, binding to and activating the MC4R. This activation stimulates the downstream signaling pathways that lead to a reduction in food intake and an increase in energy expenditure.[8] Setmelanotide is approved for the treatment of obesity and the control of hunger in certain rare genetic disorders where the MC4R pathway is impaired.[9][10]

MC4R Signaling Pathway

The following diagram illustrates the central role of MC4R in energy homeostasis and the opposing effects of an agonist (setmelanotide) and an antagonist (this compound).

cluster_0 Hypothalamic Neuron cluster_1 Pharmacological Modulators MC4R MC4R Gs Gαs MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Satiety Satiety Signaling (↓ Food Intake, ↑ Energy Expenditure) PKA->Satiety Phosphorylation Events Setmelanotide Setmelanotide (Agonist) Setmelanotide->MC4R Binds and Activates PF07258669 This compound (Antagonist) PF07258669->MC4R Binds and Blocks

MC4R Signaling and Modulation

Comparative Efficacy and Potency

Direct comparison of "performance" is not applicable due to their opposing functions. Instead, we compare their potency in their respective agonist and antagonist activities.

ParameterThis compoundSetmelanotideReference
Mechanism of Action MC4R AntagonistMC4R Agonist[1][6]
Molecular Type Small MoleculePeptide[1][7]
Binding Affinity (Ki) Potent (specific values not publicly detailed)0.71 nM[1]
In Vitro Potency (EC50) N/A (Antagonist)1.5 nM (in WT activation assays)[1]

Note: Detailed quantitative data for this compound's antagonist potency (e.g., IC50) are not as readily available in the public domain as the data for setmelanotide.

Setmelanotide has been shown to be approximately 20-fold more potent than the endogenous ligand α-MSH in wild-type activation assays.[1] Furthermore, it has demonstrated the ability to rescue signaling in some MC4R variants that are impaired in their response to α-MSH.[8][11]

Experimental Protocols

Detailed experimental protocols are crucial for interpreting the presented data. Below are summaries of methodologies used to characterize these compounds.

In Vitro Signaling Assays (Setmelanotide)

Objective: To determine the potency and efficacy of setmelanotide in activating MC4R signaling pathways.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding either wild-type or variant MC4R.

  • cAMP Accumulation Assay:

    • Transfected cells are seeded in 96-well plates.

    • Cells are stimulated with varying concentrations of setmelanotide or α-MSH for a defined period (e.g., 1 hour) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

    • Dose-response curves are generated, and EC50 values are calculated to determine potency.

  • β-Arrestin-2 Recruitment Assay:

    • A common method is the PathHunter® β-Arrestin recruitment assay.

    • MC4R is fused to a fragment of β-galactosidase, and β-arrestin-2 is fused to the complementing fragment.

    • Upon agonist stimulation and subsequent β-arrestin-2 recruitment to the receptor, the two fragments come into proximity, forming an active enzyme.

    • The enzyme's activity is measured by adding a chemiluminescent substrate, and the resulting signal is quantified.

    • EC50 values for β-arrestin recruitment are then determined.

The following diagram outlines a typical workflow for in vitro characterization of an MC4R agonist.

cluster_0 Experimental Workflow: In Vitro Agonist Characterization A Cell Culture (e.g., HEK293) B Transfection with MC4R plasmid A->B C Seeding in multi-well plates B->C D Stimulation with Setmelanotide (dose-response) C->D E1 cAMP Assay D->E1 E2 β-Arrestin Assay D->E2 F Data Analysis (EC50, Emax) E1->F E2->F

Workflow for In Vitro Agonist Assays
Preclinical Efficacy Models (this compound)

Objective: To assess the in vivo efficacy of an MC4R antagonist in a model of cachexia.

Methodology:

  • Animal Model: An aged rat model of cachexia is often used, as these animals can exhibit reduced appetite and body weight loss.[3][7]

  • Compound Administration: this compound is administered orally to the animals.

  • Efficacy Readouts:

    • Food Intake: Daily food consumption is measured.

    • Body Weight: Body weight is monitored regularly throughout the study.

    • Body Composition: In some studies, body composition (lean vs. fat mass) may be assessed using techniques like DEXA (Dual-Energy X-ray Absorptiometry).

  • Data Analysis: The effects of the compound on food intake and body weight are compared to a vehicle-treated control group.

Clinical Data Summary

Both compounds have progressed into clinical trials, targeting distinct patient populations.

This compound

Clinical trials for this compound are in the early phases, focusing on its potential to treat appetite loss.[3] Data from these trials are not yet widely published.

Setmelanotide

Setmelanotide has undergone extensive clinical development and is an approved therapeutic.

IndicationPhaseKey Efficacy EndpointResultReference
Hypothalamic Obesity Phase 2 (Interim)Mean % change in BMI at 16 weeks-17.2%
Hypothalamic Obesity Phase 3Placebo-adjusted difference in BMI reduction-19.8%
POMC or LEPR Deficiency (Ages 2-5) Phase 3Mean % change in BMI at 52 weeks-18%[12]
Bardet-Biedl Syndrome (Ages 2-5) Phase 3Mean % change in BMI at 52 weeks-10%[12]
LEPR Deficiency Phase 3% of patients with ≥10% weight loss at 1 year80%

Note: POMC = Pro-opiomelanocortin; LEPR = Leptin Receptor.

Conclusion

This compound and setmelanotide represent two distinct therapeutic strategies for modulating the MC4R pathway. Setmelanotide, as a potent agonist, has proven its efficacy in restoring downstream signaling to treat rare genetic diseases of obesity characterized by hyperphagia.[13] In contrast, this compound, an antagonist, is being developed to block MC4R signaling with the aim of stimulating appetite and increasing body weight in conditions like cachexia.[4][7] The choice between an agonist and an antagonist approach is entirely dependent on the underlying pathophysiology of the disease being targeted. Researchers and drug developers can leverage the distinct properties of these compounds to investigate the nuanced roles of the MC4R pathway in health and disease.

References

A Comparative Guide to the Selectivity of (2R,2R)-PF-07258669 and SHU9119 for Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent melanocortin receptor ligands: (2R,2R)-PF-07258669, a novel small-molecule antagonist, and SHU9119, a widely studied peptide-based antagonist. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies of the melanocortin system.

Introduction

The melanocortin system, comprising five G-protein coupled receptors (MC1R to MC5R), plays a crucial role in regulating a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. The development of selective ligands for these receptors is paramount for dissecting their individual functions and for the therapeutic targeting of various diseases. This compound and SHU9119 are both antagonists of the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy expenditure. However, their selectivity profiles across the melanocortin receptor family differ significantly, impacting their application in research and potential therapeutic development.

Data Presentation: Quantitative Selectivity Profiles

The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound and SHU9119 at various melanocortin receptors. It is important to note that the data for each compound are derived from separate studies and experimental conditions may vary.

Table 1: Selectivity Profile of this compound

ReceptorBinding Affinity (Kᵢ)Functional Activity (IC₅₀)Selectivity vs. MC4R
MC4R (human) 0.46 nM[1]13 nM[1]-
MC4R (rat) 0.52 nM--
MC4R (dog) 0.094 nM--
MC1R (human) >1000-fold lower affinity>1000-fold less potent>1000-fold[2]
MC3R (human) >1000-fold lower affinity>1000-fold less potent>1000-fold[2]
MC5R (human) >1000-fold lower affinity>1000-fold less potent>1000-fold[2]
MC2R (human) Low affinity->1000-fold[2]

(Data for PF-07258669 is primarily from studies related to its discovery and preclinical development by Pfizer)[2][3][4][5]

Table 2: Selectivity Profile of SHU9119

ReceptorBinding Affinity (IC₅₀)Functional Activity
MC3R (human) 0.23 nM[6]Antagonist[6][7]
MC4R (human) 0.06 nM[6]Antagonist[6][7]
MC5R (human) 0.09 nM[6]Partial Agonist[6][7]
MC1R (human) -Agonist[8]

(Data for SHU9119 is compiled from various independent research publications)[6][7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay (for SHU9119 and other peptide ligands)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human melanocortin receptor of interest (e.g., MC3R, MC4R, MC5R) are cultured under standard conditions.

  • Cell membranes are harvested by scraping the cells into a buffer, followed by homogenization and centrifugation to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4).

    • A fixed concentration of the radioligand, typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH).

    • A range of concentrations of the unlabeled test compound (e.g., SHU9119).

  • The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • The binding affinity (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay (for this compound and SHU9119)

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation or inhibition.

1. Cell Culture:

  • HEK293 cells expressing the desired human melanocortin receptor are seeded into 96- or 384-well plates and cultured overnight.

2. Assay Procedure (Antagonist Mode):

  • The cell culture medium is removed, and the cells are washed with a stimulation buffer.

  • The cells are then pre-incubated with varying concentrations of the antagonist (this compound or SHU9119) for a specific duration.

  • Following the pre-incubation, a fixed concentration of a known agonist (e.g., α-MSH) is added to stimulate the receptor. The concentration of the agonist is typically at its EC₅₀ or EC₈₀ value to ensure a robust response.

  • The cells are incubated for a further period to allow for cAMP production.

3. cAMP Detection:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

4. Data Analysis:

  • A concentration-response curve is generated by plotting the antagonist concentration against the measured cAMP levels.

  • The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Melanocortin_Signaling_Pathway Melanocortin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MCR Melanocortin Receptor (GPCR) Agonist->MCR Binds & Activates Antagonist Antagonist Antagonist->MCR Binds & Blocks Gs Gαs MCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Melanocortin Receptor Signaling Pathway.

Experimental_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep1 Culture cells expressing melanocortin receptor prep2 Prepare cell membranes prep1->prep2 assay1 Incubate membranes with radioligand and test compound prep2->assay1 sep1 Filter to separate bound and free radioligand assay1->sep1 det1 Quantify radioactivity sep1->det1 det2 Determine IC50 and Ki det1->det2

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

In contrast, SHU9119 is a non-selective ligand with potent antagonist activity at both MC3R and MC4R, and partial agonist activity at MC5R[6][7]. It also acts as an agonist at MC1R[8]. This broader activity profile means that the physiological effects observed with SHU9119 may be mediated by its interaction with multiple melanocortin receptors.

The choice between these two compounds should be guided by the specific research question. For studies requiring precise targeting of MC4R, this compound is the superior choice due to its high selectivity. For investigations where the combined effects of modulating multiple melanocortin receptors are of interest, SHU9119 may be a more appropriate tool. Researchers should carefully consider these differences in selectivity when designing experiments and interpreting their results.

References

Comparative Analysis of (2R,2R)-PF-07258669 Binding Affinity to the Melanocortin-4 Receptor (MC4R)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of the novel melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, with other known MC4R ligands. The content is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data and methodologies to validate the compound's binding characteristics.

The melanocortin-4 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and body weight.[1][2] Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), suppresses appetite.[3] Conversely, antagonism of MC4R can increase food intake, making MC4R antagonists like PF-07258669 potential therapeutics for conditions involving appetite loss, such as cachexia or anorexia.[2][4]

Comparative Binding Affinity Data

The binding affinity of a ligand to its receptor is a crucial parameter in drug discovery, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other reference compounds to the human MC4R.

CompoundTypeKi (nM)IC50 (nM)Citation(s)
This compound Antagonist0.4613[4][5]
SetmelanotideAgonist2.1-[6]
AGRP (endogenous)Antagonist / Inverse Agonist-12 (displacement)[7]
NDP-MSHAgonist-26 (displacement)[7]

(Note: Direct comparison of IC50 values should be done with caution as they can be influenced by assay conditions. Ki values provide a more absolute measure of affinity.)

This compound demonstrates high potency with a Ki value of 0.46 nM for the human MC4R.[4][5] Furthermore, it exhibits significant selectivity for MC4R over other melanocortin receptor subtypes, with Ki values of 340 nM for MC3R, 840 nM for MC5R, and >1600 nM for MC1R.[5]

Experimental Protocols

The determination of binding affinity for MC4R ligands is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., PF-07258669) to displace a radiolabeled ligand with known affinity from the receptor.

Protocol: Competitive Radioligand Binding Assay for MC4R

  • Membrane Preparation:

    • Cell membranes are prepared from a cell line overexpressing the human MC4R (e.g., HEK293 cells).

    • Standard cell lysis and centrifugation techniques are used to isolate the membrane fraction.

    • The total protein concentration of the membrane preparation is quantified using a suitable protein assay, such as the BCA assay.[8]

  • Assay Procedure:

    • The assay is typically conducted in a 96-well plate format.

    • Components are added in the following order:

      • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[8]

      • Unlabeled Ligand: A serial dilution of the test compound, this compound.

      • Radiolabeled Ligand: A fixed concentration of a radioligand with known high affinity for MC4R (e.g., [¹²⁵I]-NDP-α-MSH), typically at a concentration at or below its dissociation constant (Kd).[7][8]

      • Cell Membranes: A specific amount of membrane protein (e.g., 10-50 µg per well).[8]

    • The plate is incubated (e.g., for 60-90 minutes at room temperature) to allow the binding reaction to reach equilibrium.[9]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand while the unbound radioligand passes through.[8]

    • The filters are washed quickly with ice-cold wash buffer to remove non-specifically bound radioactivity.[8]

    • Scintillation fluid is added to the wells, and the radioactivity retained on the filters is measured using a scintillation counter.[8]

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any unlabeled competitor.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of a known unlabeled ligand.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.[8]

    • The specific binding data is plotted against the logarithm of the unlabeled test compound concentration. A sigmoidal dose-response curve is generated using non-linear regression to determine the IC50 value.[8]

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[8]

Visualizations: Pathway and Workflow Diagrams

MC4R Signaling Pathway

The MC4R is primarily coupled to the Gαs protein. Ligand binding initiates a signaling cascade that modulates cellular function and, ultimately, physiological responses related to energy balance.

MC4R_Signaling_Pathway cluster_membrane Cell Membrane MC4R MC4R Gas Gαs MC4R->Gas activates AC Adenylate Cyclase Gas->AC stimulates cAMP cAMP AC->cAMP produces Agonist Agonist (e.g., α-MSH) Agonist->MC4R binds & activates Antagonist Antagonist (PF-07258669) Antagonist->MC4R binds & blocks PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (↓ Appetite, ↑ Energy Expenditure) CREB->Gene regulates

Caption: Simplified MC4R Gαs signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - MC4R Membranes - Radioligand - PF-07258669 Dilutions start->prep mix Mix Components in 96-Well Plate prep->mix incubate Incubate to Reach Binding Equilibrium mix->incubate filter Rapid Filtration (Separates Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Cross-Reactivity Profile of (2R,2R)-PF-07258669 with Melanocortin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

(2R,2R)-PF-07258669 , a potent and selective antagonist of the melanocortin-4 receptor (MC4R), is under investigation for its therapeutic potential in appetite regulation.[1][2][3] A critical aspect of its preclinical evaluation is the assessment of its binding affinity and functional activity at other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R) to determine its selectivity profile. This guide provides a comparative analysis of the cross-reactivity of this compound, summarizing key experimental data and outlining the methodologies employed in these assessments.

Comparative Binding Affinity and Functional Activity

This compound demonstrates a high degree of selectivity for the human MC4R over other human melanocortin receptor subtypes. The compound exhibits significantly lower binding affinity for MC1R, MC3R, and MC5R, with reported selectivity of over 200 to 1000-fold for MC4R.[1][4] While specific quantitative data for MC2R is not detailed in the provided search results, it is reported to have low affinity for this subtype as well.[4]

The following table summarizes the reported binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound for various human melanocortin receptors.

Receptor SubtypeBinding Affinity (Ki) (nM)Functional Activity (IC50) (nM)Selectivity Fold (over MC4R Ki)
hMC4R 0.46[5][6]13 (inverse agonist)[5][6]1
hMC3R 340[6]Not Reported~739
hMC5R 840[6]Not Reported~1826
hMC1R >1600[6]Not Reported>3478
hMC2R Low Affinity[4]Not ReportedNot Determined

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at melanocortin receptors involves standard in vitro pharmacological assays. The following are representative protocols for such studies.

Radioligand Binding Assays (for Ki Determination)

Radioligand binding assays are employed to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for MC1R, MC3R, MC4R, and MC5R.

General Protocol:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells or other suitable host cells are transiently or stably transfected to express the specific human melanocortin receptor subtype (hMC1R, hMC3R, hMC4R, or hMC5R). The cells are cultured and harvested, followed by membrane preparation through homogenization and centrifugation to isolate the cell membranes containing the receptors.

  • Competitive Binding Assay:

    • A constant concentration of a specific radioligand, such as [125I][Nle4, D-Phe7]alpha-MSH, is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated to reach equilibrium.

  • Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays (for IC50 Determination)

Functional assays measure the effect of a compound on receptor signaling. Since melanocortin receptors are Gs-coupled, their activation leads to an increase in intracellular cyclic AMP (cAMP). Antagonist or inverse agonist activity is measured by the ability of the compound to block or reduce this signaling.

Objective: To determine the functional potency (IC50) of this compound as an antagonist or inverse agonist at hMC4R.

General Protocol (cAMP Accumulation Assay):

  • Cell Culture: HEK293 cells expressing the human MC4R are seeded in multi-well plates.

  • Inverse Agonist Assay:

    • The cells are incubated with varying concentrations of this compound.

    • The basal level of cAMP is measured. A decrease in basal cAMP levels in the presence of the compound indicates inverse agonist activity.

  • Antagonist Assay:

    • The cells are pre-incubated with varying concentrations of this compound.

    • A fixed concentration of a known agonist (e.g., alpha-MSH) is then added to stimulate the receptor.

    • The level of cAMP production is measured. A reduction in the agonist-stimulated cAMP level indicates antagonist activity.

  • cAMP Detection: Intracellular cAMP levels are quantified using various methods, such as Homogeneous Time Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays where the expression of a reporter gene is under the control of a cAMP response element.

  • Data Analysis: The concentration-response data are plotted to determine the IC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway of melanocortin receptors.

Cross_Reactivity_Workflow cluster_receptors Melanocortin Receptor Subtypes cluster_assays In Vitro Assays cluster_results Data Analysis MC4R hMC4R BindingAssay Radioligand Binding Assay MC4R->BindingAssay FunctionalAssay cAMP Functional Assay MC4R->FunctionalAssay MC1R hMC1R MC1R->BindingAssay MC3R hMC3R MC3R->BindingAssay MC5R hMC5R MC5R->BindingAssay PF07258669 This compound Ki Ki Determination BindingAssay->Ki IC50 IC50 Determination FunctionalAssay->IC50 Selectivity Selectivity Profile Ki->Selectivity IC50->Selectivity Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (e.g., MC4R) G_protein Gs Protein MCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., α-MSH) Agonist->MCR Activates Antagonist Antagonist (PF-07258669) Antagonist->MCR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Response Physiological Response Gene->Response

References

Unveiling the In Vivo Power of PF-07258669: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of appetite stimulation and cachexia treatment, (2R,2R)-PF-07258669 has emerged as a promising oral antagonist of the melanocortin-4 receptor (MC4R). This guide provides a comprehensive comparison of its in vivo efficacy in various animal models, supported by experimental data and detailed protocols. By objectively presenting its performance against alternative therapies, this document aims to facilitate informed decisions in the advancement of treatments for appetite-related disorders.

Mechanism of Action: Targeting the Central Regulation of Appetite

PF-07258669 exerts its therapeutic effect by acting as a potent and selective antagonist of the MC4R, a key G protein-coupled receptor expressed in the brain that regulates appetite and energy expenditure.[1][2] By blocking the MC4R signaling pathway, which is endogenously activated by agonists like α-melanocyte-stimulating hormone (α-MSH), PF-07258669 effectively stimulates food intake and promotes weight gain.[3] This mechanism holds significant potential for mitigating the debilitating effects of anorexia and cachexia associated with chronic diseases.[2][4]

cluster_0 MC4R Signaling Pathway alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Activates AC Adenylate Cyclase MC4R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Appetite_Suppression Appetite Suppression CREB->Appetite_Suppression Leads to PF_07258669 This compound (Antagonist) PF_07258669->MC4R Blocks

Figure 1: Mechanism of action of this compound on the MC4R signaling pathway.

In Vivo Efficacy of this compound in an Aged Rat Model of Anorexia/Cachexia

The primary animal model utilized to evaluate the in vivo efficacy of PF-07258669 is the aged rat, which exhibits characteristics of anorexia and cachexia, including reduced food intake and body weight.[2][4]

Table 1: Summary of In Vivo Efficacy Data for this compound

Animal ModelDosing RegimenDurationKey Efficacy ReadoutsReference
Aged Rats0.3, 1, 3, 10 mg/kg, twice daily (p.o.)22 daysDose-responsive increase in daily food intake and body weight.[5][3][5]
Aged RatsNot specifiedNot specifiedAn unbound-brain EC50 of 32 nM resulted in a 0.5% bodyweight increase per day.[6][6]

Comparative Analysis with Alternative MC4R Antagonists

While PF-07258669 has demonstrated robust efficacy, a comprehensive evaluation necessitates comparison with other MC4R antagonists. One such comparator is the peptide antagonist TCMCB07.

Table 2: Comparative In Vivo Efficacy of MC4R Antagonists

CompoundAnimal Model(s)Key Efficacy FindingsReference
This compound Aged Rat Model of CachexiaDemonstrated robust, dose-dependent increases in food intake and body weight.[2][4][2][4]
TCMCB07 Three Rat Models of Cachexia and AnorexiaShowed beneficial effects, including increased food intake, body weight, and preservation of fat and lean mass.[7][7]

Note: A direct quantitative comparison is challenging due to variations in experimental protocols and reported data.

Experimental Protocols

A detailed understanding of the experimental design is crucial for interpreting the efficacy data.

Aged Rat Model of Anorexia/Cachexia for PF-07258669 Evaluation

Objective: To assess the effect of PF-07258669 on food intake and body weight in a model of age-related anorexia and cachexia.

Animal Model:

  • Species: Rat (specific strain not detailed in the provided results)

  • Age: Aged rats were selected to model the desired phenotype.[2][4]

Experimental Procedure:

  • Acclimation: Animals are acclimated to the housing conditions and handling.

  • Grouping: Rats are randomly assigned to vehicle control or treatment groups.

  • Drug Administration:

    • This compound is administered orally (p.o.) twice daily.[3][5]

    • Dose levels typically range from 0.3 to 10 mg/kg.[3]

    • A vehicle-only group serves as the negative control.[3]

  • Monitoring:

    • Daily Food Intake: The amount of food consumed by each rat is measured daily.[3][5]

    • Body Weight: Body weight is recorded daily or at other regular intervals.[3][5]

  • Study Duration: The treatment and monitoring period is typically 21 to 22 days.[3][5]

  • Data Analysis: The changes in food intake and body weight are compared between the treatment and vehicle groups using appropriate statistical methods to determine dose-response relationships.[3]

cluster_workflow Experimental Workflow: Aged Rat Efficacy Study start Aged Rats grouping Randomization into Groups start->grouping vehicle Vehicle Control (p.o., b.i.d.) grouping->vehicle treatment PF-07258669 (0.3-10 mg/kg, p.o., b.i.d.) grouping->treatment monitoring 22-Day Monitoring vehicle->monitoring treatment->monitoring food_intake Daily Food Intake Measurement monitoring->food_intake body_weight Daily Body Weight Measurement monitoring->body_weight analysis Data Analysis (Dose-Response) food_intake->analysis body_weight->analysis outcome Efficacy Outcome: Increased Food Intake & Body Weight analysis->outcome

Figure 2: Workflow for assessing the in vivo efficacy of PF-07258669 in aged rats.

Conclusion

This compound has demonstrated compelling in vivo efficacy in a relevant preclinical model of anorexia and cachexia. Its ability to dose-dependently increase food intake and body weight highlights its potential as a therapeutic agent. While direct comparisons with other MC4R antagonists are limited by available data, the existing evidence positions PF-07258669 as a strong candidate for further clinical development in the treatment of appetite-related disorders. Future studies directly comparing PF-07258669 with other emerging therapies in standardized models will be invaluable for definitively establishing its therapeutic advantages.

References

A Head-to-Head Comparison of (2R,2R)-PF-07258669 and Other Anorectic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel melanocortin 4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, with other established anorectic agents. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, efficacy, and safety profiles, supported by detailed experimental methodologies.

Executive Summary

This compound is an investigational small molecule that acts as a potent and selective antagonist of the melanocortin 4 receptor (MC4R), a key regulator of appetite and energy expenditure in the brain.[1][2] By blocking the anorexigenic signals mediated by MC4R, PF-07258669 is being developed for conditions characterized by appetite loss, such as anorexia nervosa and cachexia.[3][4] This guide compares the preclinical profile of PF-07258669 with three widely recognized anorectic agents: phentermine, a sympathomimetic amine, and the glucagon-like peptide-1 (GLP-1) receptor agonists, liraglutide (B1674861) and semaglutide. These comparators act through distinct mechanisms to suppress appetite and are approved for weight management.

Mechanism of Action and Signaling Pathways

The anorectic agents discussed herein exert their effects through diverse signaling pathways, primarily targeting the central nervous system to modulate appetite.

This compound acts by competitively inhibiting the binding of endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), to the MC4R.[5] This receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] By antagonizing this pathway, PF-07258669 is expected to disinhibit orexigenic neurons and stimulate food intake.

MC4R_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds G_Protein Gs Protein MC4R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Anorexigenic_Effect Decreased Appetite PKA->Anorexigenic_Effect Leads to PF_07258669 This compound PF_07258669->MC4R Blocks

Figure 1: this compound Signaling Pathway

Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) and serotonin (B10506) in the hypothalamus.[5][7] The increased levels of these neurotransmitters, particularly norepinephrine, activate adrenergic receptors, leading to a suppression of appetite.[8]

Phentermine_MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phentermine Phentermine Vesicles Neurotransmitter Vesicles (NE, DA, 5-HT) Phentermine->Vesicles Stimulates Release Neurotransmitters Norepinephrine Dopamine Serotonin Vesicles->Neurotransmitters Release into Synapse Receptors Adrenergic, Dopaminergic, Serotonergic Receptors Neurotransmitters->Receptors Bind to Appetite_Suppression Appetite Suppression Receptors->Appetite_Suppression Leads to GLP1_Agonist_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1_Agonist Liraglutide / Semaglutide GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to G_Protein Gs Protein GLP1R->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA_Epac PKA / Epac cAMP->PKA_Epac Activates Satiety_Signal Increased Satiety Reduced Food Intake PKA_Epac->Satiety_Signal Leads to Food_Intake_Workflow cluster_acclimation Acclimation Phase cluster_baseline Baseline Measurement cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimate Acclimate animals to individual housing and diet Measure_Baseline Measure baseline food intake and body weight for several days Acclimate->Measure_Baseline Randomize Randomize animals to treatment groups (Vehicle, Drug) Measure_Baseline->Randomize Administer Administer drug or vehicle (e.g., oral gavage, injection) Randomize->Administer Measure_Treatment Measure daily food intake and body weight Administer->Measure_Treatment Analyze Analyze changes in food intake and body weight over time Measure_Treatment->Analyze

References

Unveiling the Structural Secrets of a Novel Appetite Stimulator: A Comparative Guide to (2R,2R)-PF-07258669 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of the potent and selective melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, and its analogs reveals a compelling narrative of meticulous molecular engineering aimed at optimizing therapeutic potential for conditions of appetite loss. This guide provides a comprehensive comparison of these compounds, supported by experimental data, to aid researchers and drug development professionals in understanding the key structural determinants for MC4R antagonism.

This compound has emerged as a promising clinical candidate for the treatment of anorexia and cachexia by effectively blocking the MC4R, a key regulator of appetite and energy homeostasis.[1][2] The journey to its discovery, detailed in a seminal 2023 Journal of Medicinal Chemistry article by Garnsey et al., involved the synthesis and evaluation of a series of spirocyclic analogs designed to enhance potency, selectivity, and pharmacokinetic properties.[1][3] This guide synthesizes the critical structure-activity relationship (SAR) data from this foundational research.

Comparative Analysis of this compound Analogs

The following tables summarize the quantitative data for key analogs of this compound, highlighting the impact of structural modifications on their biological activity and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity of this compound and Key Analogs

CompoundhMC4R Ki (nM)hMC4R Functional Antagonism IC₅₀ (nM)hERG IC₅₀ (µM)
This compound (23) Me2-pyridylH0.461328
Analog 8 H2-pyridylH1.235>50
Analog 12 Me4-pyridylH0.782115
Analog 15 Me2-pyridylF0.391135
Analog 22 Et2-pyridylH0.952822

Table 2: In Vitro ADME and In Vivo Pharmacokinetic Properties of Select Analogs

CompoundRat Liver Microsomal Stability (% remaining at 60 min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Rat Oral Bioavailability (%)Rat Brain Penetration (Kp,uu)
This compound (23) 8515.2280.16
Analog 8 7210.5150.11
Analog 12 6512.1210.14
Analog 15 8816.8350.18

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures outlined by Garnsey et al. (2023).

MC4R Radioligand Binding Assay

HEK293 cells stably expressing the human MC4R were used to prepare cell membranes. The binding assay was performed in a 96-well plate format. Each well contained cell membranes, [¹²⁵I]-NDP-α-MSH as the radioligand, and varying concentrations of the test compound in a binding buffer (25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4). The reaction was incubated for 2 hours at room temperature and then terminated by rapid filtration through a glass fiber filter plate. The radioactivity retained on the filters was measured using a scintillation counter. The Ki values were calculated using the Cheng-Prusoff equation.

MC4R Functional Antagonism Assay

CHO-K1 cells stably co-expressing human MC4R and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene were utilized. Cells were plated in 96-well plates and incubated with test compounds for 15 minutes prior to stimulation with a sub-maximal concentration (EC₈₀) of the agonist α-MSH. Following a 4-hour incubation at 37°C, the luciferase activity was measured using a luminometer. The IC₅₀ values were determined from the concentration-response curves.

hERG Inhibition Assay

The potential for hERG channel inhibition was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to increasing concentrations of the test compounds, and the hERG tail current was measured. The IC₅₀ values were calculated from the concentration-inhibition curves.

In Vitro ADME Assays
  • Liver Microsomal Stability: Test compounds were incubated with rat liver microsomes in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the reaction was quenched with acetonitrile. The concentration of the remaining parent compound was determined by LC-MS/MS analysis.

  • Caco-2 Permeability: Caco-2 cells were grown as a monolayer on permeable filter supports. The test compound was added to the apical side, and the amount of compound that permeated to the basolateral side was measured over time by LC-MS/MS. The apparent permeability coefficient (Papp) was then calculated.

In Vivo Pharmacokinetic Study in Rats

Male Sprague-Dawley rats were administered the test compounds via oral gavage. Blood samples were collected at various time points, and plasma concentrations were determined by LC-MS/MS. For brain penetration studies, brain tissue was also collected, and the unbound brain-to-plasma concentration ratio (Kp,uu) was calculated.

Visualizing the Path to MC4R Antagonism

To better understand the biological context and the research process, the following diagrams illustrate the MC4R signaling pathway and the experimental workflow for the discovery of this compound and its analogs.

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alpha-MSH α-MSH (Agonist) MC4R MC4R alpha-MSH->MC4R Binds G_protein Gs Protein MC4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Appetite) CREB->Gene_Expression Regulates PF_07258669 This compound (Antagonist) PF_07258669->MC4R Blocks

Caption: MC4R signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_discovery Discovery & Optimization cluster_evaluation Preclinical Evaluation cluster_candidate Candidate Selection HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro_Bio In Vitro Biology (Potency, Selectivity) Lead_Opt->In_Vitro_Bio In_Vitro_Bio->Lead_Opt Iterative Design In_Vitro_ADME In Vitro ADME (Stability, Permeability) In_Vitro_Bio->In_Vitro_ADME In_Vitro_ADME->Lead_Opt In_Vivo_PK In Vivo PK (Rat) In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Rat Model) In_Vivo_PK->In_Vivo_Efficacy Candidate This compound In_Vivo_Efficacy->Candidate

Caption: Workflow for the discovery and development of this compound.

References

Phase 1 Clinical Trial Results of (2R,2R)-PF-07258669: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the melanocortin-4 receptor (MC4R) antagonist, (2R,2R)-PF-07258669, with other therapeutic alternatives for the treatment of anorexia and cachexia. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an investigational, orally administered, small molecule antagonist of the melanocortin-4 receptor (MC4R), currently in Phase 1 clinical development for the potential treatment of appetite loss.[1] Preclinical studies have demonstrated its potential to increase food intake and body weight. This guide compares the available data for PF-07258669 with established and emerging treatments for anorexia and cachexia, including progestins, ghrelin agonists, and anabolic agents. While quantitative results from the Phase 1 clinical trials of PF-07258669 are not yet publicly available, this guide summarizes the preclinical data and provides a framework for comparison as clinical data emerges.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available preclinical data for this compound and clinical trial data for its alternatives.

Table 1: Preclinical Profile of this compound

ParameterValueSpecies
Mechanism of Action Melanocortin-4 Receptor (MC4R) Antagonist-
Potency (Ki) 460 pMHuman
520 pMRat
94 pMDog
Selectivity >200-fold for MC4R over MC1R, MC3R, and MC5R-
hERG IC50 28 µM-
Oral Bioavailability 28%Aged Rats
Efficacy Dose-responsive increase in food intake and body weightAged Rats
Unbound Brain EC50 32 nM (based on body weight)Aged Rats

Source: BioWorld, 2022.[2]

Table 2: Clinical Efficacy of Anamorelin (B1277382) (Ghrelin Agonist) in Non-Small Cell Lung Cancer Patients with Cachexia (ROMANA 1 & 2 Trials)

Endpoint (12 weeks)Anamorelin (100 mg daily)Placebop-value
Median Change in Lean Body Mass (kg)
ROMANA 1+0.99-0.47<0.0001
ROMANA 2+0.65-0.98<0.0001
Median Change in Body Weight (kg)
ROMANA 1+2.2+0.14<0.001
ROMANA 2+0.95-0.57<0.001
Change in Handgrip Strength (kg) No significant differenceNo significant differenceNS
Anorexia/Cachexia Symptoms Improvement Significant improvementLess improvement<0.001 (R1), 0.002 (R2)

Source: The Lancet Oncology, 2016[3]; ASCO Publications, 2015.[4]

Table 3: Clinical Efficacy of Megestrol (B1676162) Acetate (B1210297) in Cancer-Associated Anorexia and Cachexia

EndpointMegestrol AcetatePlaceboKey Findings
Appetite Improvement Significantly higherLowerPositive dose-response effect observed, with 800 mg/day appearing optimal in one study.[5][6]
Weight Gain Significantly higherLowerA notable proportion of patients experience significant weight gain.[7]
Nausea and Emesis Significantly lessMore-

Source: Journal of the National Cancer Institute, 1994[7]; Mayo Clinic Proceedings, 1994.[5]

Experimental Protocols

This compound Phase 1 Clinical Trial (NCT05113940)
  • Official Title: A Phase 1, Randomized, Double-Blind, Sponsor-Open, Placebo-Controlled Study to Investigate the Safety, Tolerability, Pharmacokinetics, and Pharmacokinetic Interaction with Midazolam of Multiple Ascending Oral Doses of PF-07258669 in Healthy Non-Japanese and Japanese Adult Participants.[8]

  • Study Design: This was a multiple ascending dose study in healthy adult participants. The study was randomized, double-blind, and placebo-controlled.[8]

  • Objectives: The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of PF-07258669 after multiple oral doses.[8]

  • Status: Completed in July 2023.[8] Results are not yet publicly available.

Anamorelin Phase 3 Clinical Trials (ROMANA 1 and ROMANA 2)
  • Study Design: Two international, randomized, double-blind, placebo-controlled phase 3 trials.[3][9]

  • Patient Population: Patients with inoperable stage III or IV non-small-cell lung cancer and cachexia (defined as ≥5% weight loss within 6 months or a BMI <20 kg/m ²).[3][10]

  • Intervention: Patients were randomly assigned (2:1) to receive either 100 mg of anamorelin or a placebo orally once daily for 12 weeks.[3][10]

  • Co-primary Endpoints: The change in lean body mass and handgrip strength over the 12-week study period.[3][9]

  • Secondary and Exploratory Endpoints: Included changes in body weight, anorexia-cachexia symptoms, and quality of life.[4][9]

Megestrol Acetate Dose-Ranging Clinical Trial
  • Study Design: A randomized trial comparing four different daily doses of megestrol acetate.[5][6]

  • Patient Population: Patients with cancer-associated anorexia and/or cachexia.[5][6]

  • Intervention: Patients were randomly assigned to receive oral megestrol acetate at doses of 160, 480, 800, or 1,280 mg/day.[5][6]

  • Evaluation: Patients were evaluated monthly for appetite, weight change, and serum albumin levels.[5][6]

Mandatory Visualization

Signaling Pathways

MC4R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Hypothalamus) POMC POMC alphaMSH α-MSH POMC->alphaMSH Cleavage MC4R MC4R alphaMSH->MC4R Activates AC Adenylyl Cyclase MC4R->AC Activates Gs PF07258669 This compound PF07258669->MC4R Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Anorexigenic_effects Anorexigenic Effects (Reduced Appetite) CREB->Anorexigenic_effects Leads to

Caption: Melanocortin-4 Receptor (MC4R) Signaling Pathway and the antagonistic action of this compound.

Ghrelin_Signaling_Pathway cluster_pre Stomach cluster_post Hypothalamic Neuron Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Activates PLC Phospholipase C GHSR1a->PLC Activates Gq Anamorelin Anamorelin Anamorelin->GHSR1a Agonist IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Orexigenic_effects Orexigenic Effects (Increased Appetite) Ca_release->Orexigenic_effects Leads to

Caption: Ghrelin Receptor (GHSR1a) Signaling Pathway and the agonistic action of Anamorelin.

Experimental Workflow

ROMANA_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Endpoint Assessment Patient_Population Patients with NSCLC and Cachexia Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Population->Inclusion_Exclusion Randomization Randomization (2:1) Inclusion_Exclusion->Randomization Arm_A Anamorelin (100 mg/day) Randomization->Arm_A Arm_B Placebo Randomization->Arm_B Primary_Endpoints Primary Endpoints: - Lean Body Mass - Handgrip Strength Arm_A->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Body Weight - Symptom Burden Arm_A->Secondary_Endpoints Arm_B->Primary_Endpoints Arm_B->Secondary_Endpoints

Caption: Workflow of the ROMANA 1 and 2 Phase 3 Clinical Trials for Anamorelin.

References

Safety Operating Guide

Navigating the Safe Disposal of (2R,3R)-PF-07258669: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds like (2R,3R)-PF-07258669, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. As a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, it is imperative to treat it as a hazardous substance and adhere to established protocols for investigational active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, step-by-step approach to the safe disposal of (2R,3R)-PF-07258669, ensuring compliance with general laboratory safety standards and environmental regulations.

Immediate Safety and Operational Plan

The primary course of action is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds in a laboratory setting.

Waste Characterization and Segregation

Proper disposal begins with the correct identification and segregation of all waste streams that have come into contact with (2R,3R)-PF-07258669. This is crucial to prevent accidental chemical reactions and to ensure that the waste is handled by the appropriate disposal pathways.

Table 1: Waste Stream Identification and Segregation

Waste StreamDescriptionRecommended Segregation
Neat Compound Unused, expired, or residual solid (2R,3R)-PF-07258669.Collect in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless directed by EHS.
Contaminated Labware Vials, pipette tips, weighing boats, and other disposable lab supplies that have been in direct contact with the compound.Place in a designated hazardous waste container for solid waste.
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, and other protective gear contaminated with (2R,3R)-PF-07258669.Dispose of in a designated container for trace-contaminated solid waste.
Solutions Containing the Compound Any liquid solutions, including solvents used for dissolving or cleaning, that contain (2R,3R)-PF-07258669.Collect in a compatible, leak-proof hazardous waste container for liquid waste. Ensure segregation of halogenated and non-halogenated solvents where applicable.
Empty Containers Original containers of (2R,3R)-PF-07258669.Containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste[1][2]. After rinsing, deface the label and dispose of the container as regular solid waste, or as directed by your EHS department[1].

Step-by-Step Disposal Protocol

Adherence to a strict, procedural workflow is essential for the safe management of hazardous pharmaceutical waste.

  • Containerization : Select a waste container that is chemically compatible with (2R,3R)-PF-07258669 and any solvents used. The container must be in good condition, with a secure, tight-fitting lid[1][3].

  • Labeling : Attach a hazardous waste label to the container as soon as the first drop of waste is added[3]. The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: (2R,3R)-PF-07258669

    • The approximate percentage of each chemical component in the waste stream

    • The date accumulation started

    • The name and contact information of the Principal Investigator or responsible person[3]

  • Accumulation and Storage : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3]. The SAA must be at or near the point of generation and under the control of the laboratory personnel. Keep the waste container closed at all times, except when adding waste[1].

  • Request for Pickup : Once the waste container is full, or if the research project is complete, submit a hazardous waste pickup request to your institution's EHS department[3]. Do not dispose of any hazardous chemical waste down the drain or in the regular trash[1].

  • Ultimate Disposal : The collected hazardous waste will be transported by trained personnel to a licensed hazardous waste disposal facility, where it will typically be destroyed via high-temperature incineration[3][4].

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for (2R,3R)-PF-07258669.

G start Start: Generation of (2R,3R)-PF-07258669 Waste consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs characterize Characterize and Segregate Waste (Solid, Liquid, PPE, etc.) consult_ehs->characterize containerize Select Compatible and Secure Waste Container characterize->containerize label Label Container with 'Hazardous Waste' and Contents containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store request_pickup Container Full: Request Pickup from EHS store->request_pickup disposal EHS Collects for Incineration at a Licensed Facility request_pickup->disposal end End: Document Disposal disposal->end

Caption: Disposal workflow for (2R,3R)-PF-07258669.

By following these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of (2R,3R)-PF-07258669, protecting both laboratory personnel and the environment.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for (2R,2R)-PF-07258669

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the investigational compound (2R,2R)-PF-07258669 is critical for the protection of researchers and laboratory personnel. As a novel molecule in development, comprehensive safety data for this compound is not publicly available. Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative. This guide outlines the recommended personal protective equipment (PPE), operational plans, and disposal procedures based on general best practices for handling potent, non-volatile pharmaceutical compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through inhalation, dermal contact, and ocular routes. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coatProvides a basic barrier against incidental skin and eye contact.
Weighing and Transferring (Solid) - Double nitrile gloves- Chemical splash goggles- Laboratory coat- N95 or higher-rated respiratorMinimizes the risk of inhaling fine particles and protects against splashes during handling of the solid compound.
Solution Preparation and Handling - Double nitrile gloves- Chemical splash goggles- Laboratory coatProtects against splashes and direct skin contact with the compound in solution.
Large-Scale Operations or Potential for Aerosolization - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., powered air-purifying respirator - PAPR)Provides enhanced protection in situations with a higher risk of significant exposure.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial to ensure safety at every stage of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area gather_ppe Assemble All Necessary PPE prep_area->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill don_ppe Don Appropriate PPE prep_spill->don_ppe weigh_transfer Weigh/Transfer in Containment don_ppe->weigh_transfer prepare_solution Prepare Solution in Fume Hood weigh_transfer->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound

Disposal Plan: Managing Contaminated Materials

Proper disposal of all materials contaminated with this compound is essential to prevent environmental release and accidental exposure.

cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Disposal Pathway for Contaminated Materials

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided herein is based on general safety protocols for handling potent investigational pharmaceutical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and to ensure compliance with all local, state, and federal regulations. Always handle unknown compounds with the utmost caution.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。